molecular formula C6H14ClNS B1325044 (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride CAS No. 950603-21-1

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Cat. No.: B1325044
CAS No.: 950603-21-1
M. Wt: 167.7 g/mol
InChI Key: DREBXEFIPXBLAP-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNS and its molecular weight is 167.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

thian-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREBXEFIPXBLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640349
Record name 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950603-21-1
Record name 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Introduction and Compound Profile

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a saturated six-membered thiopyran ring, which imparts specific conformational and electronic properties, linked to a primary aminomethyl group. As a hydrochloride salt, its physicochemical properties, particularly solubility, are enhanced, making it a suitable candidate for various research and development applications. Understanding its physical properties is a critical first step in its handling, characterization, and application in further scientific studies.

This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their verification, and offers expert insights into the rationale behind these characterization techniques.

IdentifierDetails
Chemical Name This compound
Synonyms 4-(Aminomethyl)tetrahydro-2H-thiopyran hydrochloride, thian-4-ylmethanamine hydrochloride[1][2]
CAS Number 950603-21-1[1][2]
Molecular Formula C₆H₁₄ClNS
Molecular Weight 167.70 g/mol
Chemical Structure A tetrahydrothiopyran ring with an aminomethyl substituent at the 4-position, presented as a hydrochloride salt.

Core Physical Properties

The fundamental physical characteristics of a compound dictate its storage, handling, and formulation requirements. For this compound, the key properties are summarized below.

PropertyObservation / ValueSignificance & Expert Insights
Appearance White to off-white solid[1][2]The color and state are primary indicators of material identity and purity. Any significant deviation (e.g., discoloration to yellow or brown) may suggest degradation or the presence of impurities, necessitating re-purification or re-analysis.
Melting Point 255-257 °C[1][2]A sharp melting point range is a strong indicator of high purity for a crystalline solid. The relatively high value is typical for an amine salt, reflecting strong ionic interactions in the crystal lattice. A broad melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Storage Conditions Store at 2-8 °C, protect from light[1][2]Refrigerated storage is recommended to minimize the rate of potential degradation pathways. Protection from light is crucial as UV radiation can provide the activation energy for photolytic decomposition, particularly in compounds with heteroatoms and amine functionalities.

Solubility Characteristics

While specific quantitative solubility data is not widely published, the chemical structure provides a strong basis for qualitative assessment. As a hydrochloride salt of a primary amine, the compound is expected to be polar and exhibit good solubility in polar protic solvents, most notably water. The protonated amine group can readily form hydrogen bonds with water molecules, facilitating dissolution. Conversely, its solubility is expected to be limited in non-polar organic solvents like hexanes or toluene.

A systematic solubility assessment is a foundational experiment in drug development, influencing everything from reaction work-ups to formulation strategies.

Experimental Protocol: Qualitative Solubility Assessment

This protocol describes a standard, reliable method for determining the qualitative solubility of a compound in various laboratory solvents. The causality for this experimental design is to establish a practical solubility profile by challenging the compound with a range of solvents representing a spectrum of polarities.

Methodology:

  • Preparation: Dispense 1-2 mg of this compound into separate, clearly labeled small glass vials.

  • Solvent Addition: To each vial, add 100 µL of a test solvent (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate). This initial ratio (~10-20 mg/mL) represents a common concentration for screening assays.

  • Mixing: Vortex each vial vigorously for 30-60 seconds to ensure thorough mixing and facilitate dissolution.

  • Observation (Initial): Visually inspect each vial against a dark background. Classify as:

    • Freely Soluble: The solution is clear and transparent with no visible solid particles.

    • Partially Soluble: The solution is hazy or contains undissolved solid particles.

    • Insoluble: The majority of the solid remains undissolved.

  • Incremental Solvent Addition (for non-soluble samples): For vials where the compound is not freely soluble, add the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL. Note the volume at which complete dissolution occurs, if at all. This provides a semi-quantitative estimate of solubility.

  • Heating (Optional): If a compound is partially soluble or insoluble at room temperature, the vial can be gently warmed (e.g., to 40-50 °C) to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling. This step is critical for understanding potential crystallization behavior.

  • Documentation: Record all observations in a structured table.

G cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis & Refinement start Weigh 1-2 mg of Compound dispense Dispense into Vials start->dispense add_solvent Add 100 µL of Test Solvent dispense->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect Solution vortex->observe soluble Result: Freely Soluble observe->soluble Clear Solution insoluble Result: Insoluble / Partially Soluble observe->insoluble record Record Final Solubility soluble->record add_more Add Solvent up to 1 mL insoluble->add_more add_more->observe Re-assess add_more->record If Dissolved

Caption: Workflow for Qualitative Solubility Assessment.

Experimental Protocol for Physical Property Determination

Melting Point Determination

The melting point is determined to confirm the identity and purity of the compound. The protocol below uses a standard digital melting point apparatus, a self-validating system when properly calibrated.

Causality Statement: A slow heating ramp rate (~1-2 °C/minute) near the expected melting point is critical. A fast ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially wide and elevated melting range. Using a certified standard (e.g., caffeine, vanillin) validates the instrument's performance.

Methodology:

  • Instrument Calibration: Verify the calibration of the digital melting point apparatus using a certified reference standard with a known melting point close to the expected value of the sample.

  • Sample Preparation: Finely crush a small amount of the white to off-white solid this compound into a powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube gently on a hard surface to ensure the sample is densely packed at the bottom.

  • Initial Heating (Rapid): Place the loaded capillary into the apparatus. Set the starting temperature to ~20 °C below the expected melting point (e.g., 235 °C). Heat rapidly to this temperature.

  • Fine Heating (Slow Ramp): Once the starting temperature is reached, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts completely.

  • Reporting: Report the melting point as the range T₁ - T₂. For this compound, the expected range is 255-257 °C[1][2].

G start Prepare Sample (Crush & Pack Capillary) setup Set Start Temp (~235°C) start->setup calibrate Calibrate Apparatus with Standard calibrate->setup heat_fast Rapid Heat to Start Temp setup->heat_fast heat_slow Reduce Ramp Rate (1-2 °C/min) heat_fast->heat_slow observe Observe for Melting heat_slow->observe record_t1 Record T₁ (First Liquid Drop) observe->record_t1 Melting Begins record_t2 Record T₂ (All Liquid) observe->record_t2 Melting Ends record_t1->observe report Report Range (T₁ - T₂) record_t2->report

Caption: Standard Operating Procedure for Melting Point Determination.

Conclusion

The physical properties of this compound—a white, high-melting solid with expected good aqueous solubility—are foundational to its application in scientific research. The defined melting point of 255-257 °C serves as a critical quality control parameter. The protocols outlined in this guide represent robust, standard methodologies for the verification of these properties, ensuring data integrity and reproducibility. For any drug development professional, adherence to these systematic characterization principles is not merely procedural; it is essential for building a reliable and comprehensive data package for any compound of interest.

References

Spectroscopic Profile of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential as a scaffold in the synthesis of novel therapeutic agents. The tetrahydrothiopyran ring, a sulfur-containing analog of cyclohexane, imparts specific conformational and electronic properties that can influence biological activity. Accurate structural elucidation and characterization are paramount in the drug development pipeline, ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API).

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, forms the basis for the interpretation of its spectroscopic data. The presence of a primary amine hydrochloride introduces characteristic spectral features, while the tetrahydrothiopyran ring system dictates the chemical environment of the constituent protons and carbons.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample like this compound is crucial for accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Dissolution Dissolve 5-10 mg of sample in 0.7 mL of D2O or DMSO-d6 Internal Standard Add internal standard (e.g., TMS) for chemical shift referencing Sample Dissolution->Internal Standard Transfer to NMR Tube Transfer solution to a 5 mm NMR tube Internal Standard->Transfer to NMR Tube Shimming Optimize magnetic field homogeneity (shimming) Transfer to NMR Tube->Shimming 1H_NMR Acquire ¹H NMR spectrum (e.g., 16 scans, 30° pulse) Shimming->1H_NMR 13C_NMR Acquire ¹³C NMR spectrum (e.g., 1024 scans, broadband decoupling) 1H_NMR->13C_NMR Fourier Transform Apply Fourier transform to the FID 13C_NMR->Fourier Transform Phasing and Baseline Correction Phase and baseline correct the spectrum Fourier Transform->Phasing and Baseline Correction Integration and Peak Picking Integrate signals and pick peak frequencies Phasing and Baseline Correction->Integration and Peak Picking

Figure 2: A typical workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated solvents such as D₂O or DMSO-d₆ are chosen to avoid overwhelming the spectrum with solvent protons. The choice between them depends on the solubility of the hydrochloride salt. D₂O is often preferred for its ability to exchange with the amine protons, simplifying the spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp signal outside the typical range for organic molecules.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which result in a weaker signal compared to ¹H.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals a set of distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~3.1-3.3Triplet2H-CH₂-NH₃⁺
~2.8-3.0Multiplet2HAxial Protons adjacent to S
~2.5-2.7Multiplet2HEquatorial Protons adjacent to S
~1.8-2.0Multiplet1HCH (methine)
~1.6-1.8Multiplet4HRing CH₂
~8.0-9.0Broad Singlet3H-NH₃⁺

Interpretation of ¹H NMR Data:

  • The downfield shift of the protons on the carbon adjacent to the ammonium group (~3.1-3.3 ppm) is due to the electron-withdrawing effect of the positively charged nitrogen.

  • The protons on the carbons adjacent to the sulfur atom are diastereotopic and are expected to show complex multiplets due to both geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts due to the anisotropy of the C-S bond.

  • The broad singlet corresponding to the ammonium protons (~8.0-9.0 ppm) is characteristic of exchangeable protons and its chemical shift can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm) Assignment
~45-50-CH₂-NH₃⁺
~35-40CH (methine)
~30-35Ring CH₂ adjacent to S
~25-30Ring CH₂

Interpretation of ¹³C NMR Data:

  • Similar to the ¹H NMR, the carbon attached to the ammonium group is shifted downfield due to the inductive effect of the nitrogen.

  • The carbons of the tetrahydrothiopyran ring appear in the aliphatic region, with the carbons alpha to the sulfur atom being slightly downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: IR Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing Sample Placement Place a small amount of solid sample directly on the ATR crystal Pressure Application Apply pressure to ensure good contact Sample Placement->Pressure Application Background Scan Collect a background spectrum of the empty ATR crystal Pressure Application->Background Scan Sample Scan Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Background Scan->Sample Scan Background Subtraction Subtract the background spectrum from the sample spectrum Sample Scan->Background Subtraction Data Presentation Plot transmittance or absorbance vs. wavenumber Background Subtraction->Data Presentation G cluster_prep Sample Introduction cluster_acq Data Acquisition (ESI-Q-TOF) cluster_proc Data Analysis Sample Infusion Dissolve sample in a suitable solvent (e.g., methanol/water) and infuse into the ion source Ionization Generate ions using Electrospray Ionization (ESI) Sample Infusion->Ionization Mass Analysis Separate ions based on their m/z ratio in a Quadrupole Time-of-Flight (Q-TOF) analyzer Ionization->Mass Analysis Mass Spectrum Generate a mass spectrum (ion intensity vs. m/z) Mass Analysis->Mass Spectrum Fragmentation Analysis If tandem MS (MS/MS) is performed, analyze fragmentation patterns Mass Spectrum->Fragmentation Analysis

An In-depth Technical Guide to the Solubility Profile of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of a chemical entity is a cornerstone of its developability, influencing everything from biological screening results to formulation strategies. This guide provides a comprehensive technical overview of the solubility profile for (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride (CAS No. 950603-21-1). As a primary amine hydrochloride salt, its solubility is critically dependent on pH. This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for determining its kinetic, thermodynamic, and pH-dependent solubility. Methodologies for robust analytical quantification using High-Performance Liquid Chromatography (HPLC) are detailed, ensuring data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and accurate solubility assessment for this compound or structurally similar ionizable molecules.

Introduction and Physicochemical Characterization

This compound is a saturated heterocyclic compound containing a primary amine. The presence of the basic nitrogen atom makes the molecule ionizable, and it is supplied as a hydrochloride salt to enhance its aqueous solubility and stability.[1][2] Understanding the precise solubility of this salt is paramount for any application requiring its dissolution in aqueous media, such as in vitro biological assays or formulation development.[3][4] Low solubility can lead to underestimated toxicity, poor bioavailability, and unreliable assay results, making a thorough solubility assessment a critical early-stage activity.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure -
CAS Number 950603-21-1[6]
Molecular Formula C₆H₁₄ClNS[6]
Molecular Weight 167.70 g/mol (as HCl salt)Calculated
Appearance White to off-white solid[6]
Melting Point 255-257 °C[6]
Ionization Weak base (forms a salt with HCl)Inferred

Theoretical Framework: pH-Dependent Solubility of an Amine Salt

As a hydrochloride salt of a primary amine, the solubility of this compound is intrinsically linked to the pH of the aqueous medium. The amine group can exist in a protonated (charged, R-CH₂NH₃⁺) or a neutral (uncharged, R-CH₂NH₂) state.

  • At Low pH (Acidic): The equilibrium is shifted towards the protonated, cationic form (R-CH₂NH₃⁺). This charged species is highly polar and interacts favorably with water, leading to higher solubility.[7][8]

  • At High pH (Basic): As the pH increases above the pKa of the conjugate acid, the amine group is deprotonated to its neutral "free base" form (R-CH₂NH₂). This uncharged form is significantly less polar and, consequently, less soluble in water.[9]

This relationship, governed by the Henderson-Hasselbalch equation, dictates that a pH-solubility profile is essential for a complete understanding.[10] Furthermore, at very low pH values where chloride ions are abundant, the "common ion effect" can potentially suppress the solubility of the hydrochloride salt.[11]

ph_solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_node High H+ Concentration protonated Favors Protonated Form (R-CH₂NH₃⁺Cl⁻) low_ph_node->protonated high_sol High Aqueous Solubility protonated->high_sol high_ph_node Low H+ Concentration neutral Favors Neutral Free Base (R-CH₂NH₂) high_ph_node->neutral low_sol Low Aqueous Solubility (Potential for Precipitation) neutral->low_sol shake_flask_workflow start Start add_solid 1. Add Excess Solid Compound to Vial start->add_solid add_buffer 2. Add Aqueous Buffer (e.g., pH 7.4) add_solid->add_buffer equilibrate 3. Equilibrate (24-48h) with Shaking at 25°C add_buffer->equilibrate separate 4. Separate Phases (Centrifuge or Filter) equilibrate->separate quantify 5. Dilute Supernatant & Quantify via HPLC-UV separate->quantify end End (Solubility Value) quantify->end

References

An In-Depth Technical Guide to (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride: Structure, Conformation, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, conformational analysis, synthesis, and applications, offering insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the Thiopyran Scaffold

The tetrahydrothiopyran ring system, a sulfur-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique stereoelectronic properties, including the longer C-S bond length and smaller C-S-C bond angle compared to its oxygen analog (tetrahydropyran), influence its conformational behavior and interaction with biological targets.[2] Molecules incorporating this moiety have demonstrated a wide range of biological activities, making them attractive building blocks for the design of novel therapeutics.[1] this compound, in particular, presents a versatile platform for further chemical modification, featuring a primary amine that can serve as a key pharmacophore or a handle for conjugation.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent amine, (Tetrahydro-2H-thiopyran-4-YL)methanamine. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, which are crucial properties for pharmaceutical development.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 950603-21-1N/A
Molecular Formula C6H14ClNSN/A
Molecular Weight 167.70 g/mol N/A
Synonyms 4-(Aminomethyl)tetrahydro-2H-thiopyran hydrochloride, Thian-4-ylmethanamine hydrochlorideN/A

Conformational Analysis: The Chair Conformation and Substituent Orientation

The tetrahydrothiopyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two primary chair conformers that are in equilibrium. The substituent at the C4 position, the aminomethyl group (-CH2NH3+), can occupy either an axial or an equatorial position.

The conformational preference is dictated by the steric bulk of the substituent. Generally, larger substituents favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6. In the case of this compound, the aminomethyl group is expected to predominantly reside in the equatorial position to minimize these steric clashes.

Caption: Conformational equilibrium of the (Tetrahydro-2H-thiopyran-4-YL)methanamine cation.

Note: Due to the limitations of the current environment, the images for the axial and equatorial conformers cannot be dynamically generated and embedded. The DOT script is a template illustrating the relationship. In a full implementation, the IMG SRC would point to actual chemical structure images.

Synthesis of this compound

The synthesis of this compound can be envisioned starting from the commercially available tetrahydro-4H-thiopyran-4-one. A plausible synthetic route involves a reductive amination of the ketone.

Experimental Protocol: Reductive Amination of Tetrahydro-4H-thiopyran-4-one

This protocol is adapted from the synthesis of the analogous 4-(aminomethyl)tetrahydro-2H-pyran.[3]

Step 1: Formation of the Imine/Enamine Intermediate

  • In a round-bottom flask, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq.).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

Step 2: Reduction to the Amine

  • To the reaction mixture, add a reducing agent. A common choice is sodium borohydride (NaBH4, 1.5-2.0 eq.) in portions at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere can be employed.[3]

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Salt Formation

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (Tetrahydro-2H-thiopyran-4-YL)methanamine.

  • Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

G A Tetrahydro-4H-thiopyran-4-one B Imine/Enamine Intermediate A->B + NH3 C (Tetrahydro-2H-thiopyran-4-YL)methanamine B->C Reduction (e.g., NaBH4 or H2/Catalyst) D (Tetrahydro-2H-thiopyran-4-YL)methanamine HCl C->D + HCl

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The (Tetrahydro-2H-thiopyran-4-YL)methanamine scaffold is a valuable building block in drug discovery due to its structural features that can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.

  • CNS Agents: The related 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol has been utilized as a key intermediate in the synthesis of agents targeting the central nervous system (CNS), including treatments for epilepsy, neuropathic pain, and anxiety disorders.[4] The constrained ring system can enhance metabolic stability and target selectivity.

  • Enzyme Inhibitors: The aminomethyl group can act as a key binding element to the active site of enzymes. For instance, the analogous 4-aminomethyltetrahydropyran has been used in the development of selective inhibitors of mTOR kinase and PDE10A for the treatment of cancer and schizophrenia, respectively.[5]

  • Scaffold for Library Synthesis: The primary amine provides a convenient point for diversification, allowing for the rapid synthesis of libraries of compounds for high-throughput screening. This is crucial in the early stages of drug discovery to identify hit and lead compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with a well-defined chemical structure and conformational preference. Its synthesis is achievable through established chemical transformations, and its applications in medicinal chemistry, particularly in the development of CNS agents and enzyme inhibitors, are significant. This guide provides a foundational understanding for researchers and scientists working with this promising compound, enabling further exploration of its potential in the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Reactivity and Stability of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, valued for its unique structural features combining a primary amine and a thioether within a saturated heterocyclic scaffold. This guide provides an in-depth analysis of its chemical reactivity and stability profile, tailored for researchers, scientists, and drug development professionals. We delve into the nuanced reactivity of its core functional groups, outline robust protocols for comprehensive stability assessment through forced degradation studies, and offer expert insights into the underlying chemical principles. The methodologies presented are designed to be self-validating, ensuring the generation of reliable data crucial for formulation development, shelf-life prediction, and regulatory compliance.

Molecular Profile and Physicochemical Characteristics

This compound is a white to off-white solid at room temperature.[1] Its structure is defined by a saturated six-membered thiopyran ring, with a methanamine hydrochloride group at the C4 position. The presence of the primary amine as its hydrochloride salt significantly influences its physical properties, such as solubility and melting point, while the thioether moiety introduces a specific site for potential oxidative reactions.

Chemical Structure

Caption: Structure of this compound.

Key Physicochemical Data
PropertyValueReference
CAS Number 950603-21-1[1]
Molecular Formula C₆H₁₄ClNS[2]
Molecular Weight 167.70 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 255-257 °C[1]
Storage Temperature 2-8 °C, protect from light[1]

Chemical Reactivity Profile

The reactivity of this molecule is governed by its two primary functional groups: the nucleophilic primary amine and the oxidizable thioether. The hydrochloride salt form tempers the amine's basicity and nucleophilicity, but it can still participate in a range of chemical transformations.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom, even when protonated in the salt form, can be made available for nucleophilic attack, particularly in the presence of a base.[3]

  • Acylation: This is a hallmark reaction of primary amines. They react readily with acylating agents like acyl chlorides and acid anhydrides via a nucleophilic addition-elimination mechanism to form stable N-substituted amides.[4][5] This reaction is fundamental for conjugating the molecule to other entities, such as carboxylic acids.

  • Alkylation: The amine can act as a nucleophile in substitution reactions with halogenoalkanes.[3] However, this pathway presents a significant synthetic challenge. The initially formed secondary amine is often more nucleophilic than the primary starting material, leading to a high propensity for over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[6]

  • Reaction with Carbonyls: In the presence of a suitable catalyst or pH adjustment, the primary amine can react with aldehydes and ketones to form imines (Schiff bases).[5]

Reactivity of the Thioether

The sulfur atom in the thiopyran ring is a key site for reactivity, particularly oxidation. This is a critical consideration for stability, as oxidation represents a likely degradation pathway.[7]

  • Oxidation: The thioether can be oxidized to form the corresponding sulfoxide and, under more stringent conditions, the sulfone.[7][8] This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The change in the oxidation state of the sulfur atom significantly alters the molecule's polarity, solubility, and potential biological activity.

cluster_amine Amine Reactivity cluster_sulfur Thioether Reactivity Start (Tetrahydro-2H-thiopyran-4-YL) methanamine HCl Amide N-substituted Amide Start->Amide Acyl Chloride/ Anhydride Imine Imine Start->Imine Aldehyde/ Ketone Alkylated Alkylated Amine (Secondary/Tertiary) Start->Alkylated Alkyl Halide Sulfoxide Sulfoxide Derivative Start->Sulfoxide Mild Oxidation (e.g., H₂O₂) Sulfone Sulfone Derivative Sulfoxide->Sulfone Strong Oxidation

Caption: Key Reactivity Pathways of the Target Molecule.

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of an active pharmaceutical ingredient (API) or key intermediate is non-negotiable in drug development.[9] Forced degradation, or stress testing, is an essential tool that accelerates the degradation process to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][10]

The primary objective of these studies is to generate a modest level of degradation, typically in the range of 5-20%.[10] Degradation beyond this level can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions.

General Workflow for Forced Degradation

cluster_stress Apply Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) B Aliquot for Each Stress Condition A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 80°C, Solid & Solution) B->F G Photolytic (ICH Q1B Light Source) B->G H Neutralize Samples (if necessary) C->H D->H E->H F->H G->H I Dilute to Target Concentration H->I J Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) I->J K Identify & Quantify Degradants J->K

Caption: General Experimental Workflow for Forced Degradation Studies.

Protocol: Hydrolytic Stability
  • Causality: This study assesses the molecule's susceptibility to degradation in aqueous environments at different pH levels.[11] While the core structure lacks readily hydrolyzable groups like esters or amides, this test is crucial for confirming the stability of the salt form and the overall molecule under pH stress.

  • Methodology:

    • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable co-solvent if necessary (e.g., acetonitrile/water).

    • Acid Stress: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Stress: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubation: Store the stressed samples, along with a control sample in the solvent, at 60°C.[10]

    • Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, 24 hours).

    • Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analysis: Dilute to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Expected Outcome: High stability is anticipated. The primary amine hydrochloride is stable to hydrolysis. Significant degradation would be unexpected unless impurities are present.

Protocol: Oxidative Stability
  • Causality: This is the most critical stress test for this molecule. The thioether moiety is a known site for oxidation, which can lead to the formation of sulfoxides and sulfones.[7] Hydrogen peroxide is a common and effective reagent for simulating oxidative stress.

  • Methodology:

    • Preparation: Prepare a 1 mg/mL solution of the compound.

    • Oxidative Stress: Mix the stock solution with a volume of hydrogen peroxide solution to achieve a final H₂O₂ concentration of 3-30%. The concentration may need to be optimized.

    • Incubation: Store the sample at room temperature, protected from light.

    • Time Points: Withdraw aliquots at intervals (e.g., 1, 4, 8, 24 hours).

    • Quenching: No quenching is typically required, as the sample is diluted for analysis.

    • Analysis: Analyze directly by HPLC.

  • Expected Outcome: This condition is expected to be the primary degradation pathway. The formation of one or two major degradation products corresponding to the sulfoxide and sulfone derivatives is highly likely.

Protocol: Thermal and Photostability
  • Causality: Thermal stress evaluates the impact of heat, relevant to manufacturing and storage, while photostability testing is a regulatory requirement (ICH Q1B) to determine if the substance is light-sensitive.[10][12]

  • Methodology (Thermal):

    • Solid State: Place a thin layer of the solid compound in a vial and expose it to elevated temperatures (e.g., 80°C).

    • Solution State: Prepare a 1 mg/mL solution and store it at the same elevated temperature.

    • Analysis: At time points (e.g., 1, 3, 7 days), dissolve the solid or dilute the solution for HPLC analysis.

  • Methodology (Photostability):

    • Exposure: Expose both solid and solution samples to a light source that meets ICH Q1B specifications (providing both UV and visible light).

    • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

    • Analysis: After the specified exposure period, analyze both the exposed and dark control samples by HPLC.

  • Expected Outcome: The compound is expected to have good thermal stability as a solid, given its high melting point. Solution-state stability may vary. Photostability must be determined empirically.

Recommended Analytical Techniques

A validated, stability-indicating analytical method is the cornerstone of any stability study.[] It must be able to separate the intact parent compound from all process-related impurities and degradation products.

  • Primary Technique (Separation and Quantification):

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column) with a gradient elution of a buffered mobile phase (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is the method of choice.

    • Detection: UV detection is suitable if the molecule or its degradants possess a chromophore. However, for universal detection and confirmation of peak identity, Mass Spectrometry (MS) is highly recommended. HPLC-MS provides mass information that is invaluable for the structural elucidation of unknown degradation products.[]

  • Secondary Technique (Structural Elucidation):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of any significant degradation products, the impurity can be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques.

Safe Handling and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.[14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[14][15]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid to avoid dust inhalation.[14]

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1] A recommended storage temperature is 2-8°C.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[15][16]

Conclusion

This compound is a versatile chemical intermediate with a well-defined reactivity profile dominated by its primary amine and thioether functionalities. While generally stable, its primary liability is the oxidative degradation of the sulfur atom to form sulfoxide and sulfone derivatives. A thorough understanding of this pathway is critical for the development of stable formulations and analytical methods. The forced degradation protocols outlined in this guide provide a robust framework for scientists to comprehensively evaluate the stability of this molecule, ensuring the quality, safety, and efficacy of its downstream applications in drug development.

References

An Investigator's Guide to the Potential Biological Activities of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: Charting Unexplored Territory

In the vast landscape of chemical entities with therapeutic potential, many molecules remain as yet uncharacterized. (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride (CAS: 950603-21-1) is one such compound.[1][2][3] While direct, in-depth research on its specific biological activities is not extensively documented in publicly available literature, its structural motifs suggest a number of promising avenues for investigation. This guide, therefore, serves as a forward-looking technical resource for the scientific community. It is designed to be a starting point for researchers aiming to elucidate the pharmacological profile of this molecule.

This document will not simply list hypothetical activities. Instead, it will provide a scientifically-grounded rationale for why certain biological effects are plausible, drawing on the known activities of structurally related compounds. Furthermore, it will lay out detailed, actionable experimental protocols to systematically test these hypotheses. The intention is to empower researchers to move from theoretical potential to empirical discovery.

Section 1: Molecular Profile and Rationale for Investigation

This compound is a saturated heterocyclic compound featuring a thiopyran ring and a primary aminomethyl group.[3] Its molecular formula is C6H14ClNS, and it has a molecular weight of 167.70 g/mol .[1]

The core structure, tetrahydrothiopyran, is a recognized scaffold in medicinal chemistry. The presence of a sulfur atom in the heterocyclic ring, as opposed to an oxygen (as in the analogous tetrahydropyran), imparts distinct physicochemical properties that can influence metabolic stability, receptor binding, and overall pharmacokinetic behavior. The primary amine functionality is a common feature in many biologically active molecules, often serving as a key interaction point with protein targets such as receptors, enzymes, and ion channels.

The rationale for investigating this particular compound is built on the established biological activities of other tetrahydrothiopyran derivatives, which include:

  • Neuromodulatory Effects: The tetrahydrothiopyran core is utilized as a building block for compounds targeting neurological disorders, suggesting a potential to modulate neurotransmitter systems.[4]

  • Antimicrobial and Antiparasitic Properties: Various derivatives of tetrahydrothiopyran have demonstrated antibacterial, antifungal, antimalarial, and trypanocidal activities.[5][6]

  • Enzyme Inhibition: The general class of compounds is used in biochemical research to probe enzyme activity.[4]

This guide will focus on providing the experimental frameworks to explore these potential activities.

Section 2: Prospective Biological Targets and Experimental Workflows

Given the structural features of this compound, a logical starting point for investigation is its potential interaction with monoaminergic systems, which are critical in the regulation of mood, cognition, and other physiological processes.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Many compounds with a primary amine can interact with monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to antidepressant and neuroprotective effects.

The following workflow outlines a standard in vitro assay to determine the inhibitory potential of the test compound against both MAO-A and MAO-B.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis start Test Compound Stock Solution incubation Incubate Compound with MAO-A or MAO-B start->incubation reagents MAO-A/B Enzymes Substrate (e.g., kynuramine) Buffer reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction Pre-incubation stop Stop Reaction reaction->stop Timed Reaction readout Measure Fluorescence (Product Formation) stop->readout analysis Calculate % Inhibition and IC50 Value readout->analysis Transporter_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis membranes Cell Membranes (Expressing Transporter) incubation Incubate Membranes, Radioligand & Compound membranes->incubation radioligand Radioligand (e.g., [3H]citalopram for SERT) radioligand->incubation compound Test Compound (Serial Dilution) compound->incubation separation Separate Bound & Free Radioligand (Filtration) incubation->separation scintillation Quantify Radioactivity (Scintillation Counting) separation->scintillation analysis Calculate Ki Value scintillation->analysis

References

Initial Pharmacological Screening of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride: A Strategic Approach for CNS Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutics for Central Nervous System (CNS) disorders is a complex endeavor, often initiated by the characterization of new chemical entities. This guide presents a comprehensive, technically-grounded strategy for the initial in-vitro pharmacological screening of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride, a novel compound with a structure suggestive of potential CNS activity. We will move beyond a simple listing of protocols to explain the causal logic behind a tiered screening cascade, from broad liability profiling to functional validation and selectivity assessment. This document is designed to provide drug discovery professionals with a robust framework for making early, data-driven decisions, thereby efficiently allocating resources and increasing the probability of identifying viable lead candidates.

Introduction: The Compound and the Rationale

This compound (CAS No. 950603-21-1) is a small molecule featuring a saturated thiopyran ring and a primary aminomethyl group[1][2]. The presence of a basic nitrogen atom is a common feature in many CNS-active compounds, as it can be protonated at physiological pH, potentially interacting with key residues in receptors and transporters. The thiopyran scaffold provides a distinct three-dimensional structure that may confer selectivity for specific biological targets.

Given the structural alerts, a systematic and unbiased initial screening against a panel of relevant CNS targets is the critical first step to elucidate its biological activity. The primary objectives of this initial screen are twofold:

  • Target Identification: To identify high-affinity interactions with known CNS receptors, ion channels, or transporters.

  • Early De-risking: To flag potential off-target liabilities that could lead to undesirable side effects, a major cause of attrition for CNS drug candidates[3][4].

Our proposed strategy employs a multi-tiered approach, beginning with high-throughput binding assays to cast a wide net, followed by more complex functional assays to validate initial hits and determine their mode of action.

The Screening Cascade: A Multi-Tiered Strategy

A phased approach is essential for cost-effective and scientifically rigorous screening. By starting with less resource-intensive, high-throughput methods, we can quickly narrow the field of potential targets before committing to more complex, lower-throughput functional studies.

G cluster_0 Screening Workflow Compound Test Compound: (Tetrahydro-2H-thiopyran-4-YL)methanamine HCl Tier1 Tier 1: Primary Screening Broad Radioligand Binding Panel (>50 CNS Targets) Compound->Tier1 Decision1 Hit(s) Identified? (e.g., >50% Inhibition @ 10µM) Tier1->Decision1 Tier2 Tier 2: Secondary Screening Functional Assays on Hits (e.g., Ca2+ Flux, cAMP, Uptake) Decision1->Tier2 Yes NoHit No Significant Hits (Compound is Inactive/Low Priority) Decision1->NoHit No Decision2 Activity Confirmed? Tier2->Decision2 Tier3 Tier 3: Selectivity & Liability - Dose-Response (IC50/EC50) - Selectivity Panels - Early Safety (e.g., hERG) Decision2->Tier3 Yes NoActivity No Functional Activity (Binding is Non-Functional or Artifact) Decision2->NoActivity No Data Data Synthesis & Candidate Profile Tier3->Data

Caption: High-level overview of the tiered screening cascade.

Tier 1: Primary Screening - Broad Target Binding

The initial step is to screen the compound at a single, high concentration (typically 10 µM) against a broad panel of CNS targets using radioligand binding assays. This method is robust, highly sensitive, and amenable to high-throughput formats, making it ideal for primary screening[5]. The goal here is not to determine precise potency, but to identify any significant interactions warranting further investigation.

Rationale for Target Selection: The panel should cover the major classes of CNS drug targets to ensure comprehensive profiling. This includes receptors for key neurotransmitters, critical ion channels, and neurotransmitter transporters.

Target Class Examples Rationale
G-Protein Coupled Receptors (GPCRs) Adrenergic (α1, α2, β), Dopamine (D1-D5), Serotonin (5-HT1-7), Muscarinic (M1-M5), Opioid (μ, δ, κ), Histamine (H1-H3), GABA (GABA-B)This is the largest family of drug targets, central to neurotransmission and implicated in a vast array of CNS disorders[6][7].
Ligand-Gated Ion Channels GABA-A, NMDA, AMPA, Nicotinic AcetylcholineThese channels mediate fast synaptic transmission; their modulation is a key mechanism for anticonvulsant, anxiolytic, and cognitive-enhancing drugs.
Voltage-Gated Ion Channels Sodium (NaV), Calcium (CaV), Potassium (KV)Essential for neuronal excitability and signaling; they are established targets for pain, epilepsy, and mood disorders[8][9][10].
Neurotransmitter Transporters DAT (Dopamine), NET (Norepinephrine), SERT (Serotonin)These transporters regulate synaptic neurotransmitter levels and are the primary targets for most antidepressant and stimulant medications[11][12][13].
Experimental Protocol: Radioligand Binding Assay (Generic)
  • Preparation:

    • Cell membranes or tissue homogenates expressing the target of interest are prepared and stored at -80°C. Protein concentration is determined via a Bradford or BCA assay.

    • The test compound is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add buffer, a known concentration of radioligand (e.g., [³H]-Citalopram for SERT), and the prepared membranes.

    • Non-Specific Binding (NSB) Wells: Add buffer, radioligand, membranes, and a high concentration of a known, non-labeled competitor ligand to saturate the target sites. This determines the amount of radioligand that binds non-specifically to the membranes and plate.

    • Test Compound Wells: Add buffer, radioligand, membranes, and the test compound (e.g., at a final concentration of 10 µM).

  • Incubation:

    • The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium. The choice of conditions is target-dependent and must be validated.

  • Termination & Harvesting:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • The filters are washed rapidly with ice-cold buffer to remove any remaining unbound ligand.

  • Detection:

    • The filter mat is dried, and a scintillation cocktail is added to each filter spot.

    • The radioactivity (in disintegrations per minute, DPM) is counted using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Percent Inhibition = (1 - [(DPM_Test - DPM_NSB) / (DPM_Total - DPM_NSB)]) * 100.

    • A "hit" is typically defined as >50% inhibition at the screening concentration.

Tier 2: Secondary Screening - Functional Validation

Any "hits" from the primary binding screen must be validated in functional assays. A compound that binds to a target may act as an agonist (activator), antagonist (blocker), or allosteric modulator. Binding alone does not reveal this crucial information[14]. Functional assays measure the downstream consequences of compound binding, such as changes in second messenger levels or ion flux.

G cluster_1 Functional Assay Logic (GPCR Example) TestCompound Test Compound Alone SignalChange Signal Change? (e.g., Increased cAMP) TestCompound->SignalChange CompoundAgonist Test Compound + Known Agonist ShiftInResponse Shift in Agonist Dose-Response? CompoundAgonist->ShiftInResponse Agonist Result: Agonist Activity SignalChange->Agonist Yes NoSignal No Signal Change SignalChange->NoSignal No NoSignal->CompoundAgonist Antagonist Result: Antagonist Activity ShiftInResponse->Antagonist Yes NoEffect Result: No Functional Effect ShiftInResponse->NoEffect No

Caption: Decision tree for determining agonist vs. antagonist activity.

Protocol Example 1: Neurotransmitter Transporter Uptake Assay

For a hit on DAT, NET, or SERT, a transporter uptake assay is essential. Modern fluorescence-based assays offer a safer and higher-throughput alternative to traditional radioisotope uptake methods[15][16].

  • Cell Plating: Plate HEK293 cells stably expressing the transporter of interest (e.g., hSERT) in 96- or 384-well black, clear-bottom microplates. Allow cells to adhere overnight.

  • Compound Addition: Remove growth media and add assay buffer containing various concentrations of the test compound. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include wells with a known inhibitor (e.g., Desipramine for NET) as a positive control.

  • Substrate Addition: Add a fluorescent transporter substrate (a dye that mimics the native neurotransmitter) to all wells[12][13].

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader capable of bottom-reading and kinetic reads. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis: The rate of fluorescence increase (the slope of the kinetic curve) is proportional to the transporter activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the transporter activity[17][18].

Protocol Example 2: GPCR Functional Assay (Calcium Flux)

For a hit on a Gq-coupled receptor (e.g., Muscarinic M1), a calcium flux assay is a common method to measure receptor activation.

  • Cell Plating: Plate CHO or HEK293 cells stably expressing the Gq-coupled receptor of interest in 96- or 384-well black, clear-bottom microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition & Detection: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Agonist Mode: Add various concentrations of the test compound and measure the fluorescence signal in real-time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known agonist at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.

    • For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ value.

Tier 3: Dose-Response, Selectivity, and Early Safety

With functional activity confirmed, the next steps are to quantify the compound's potency and selectivity.

  • Dose-Response Curves: The compound is tested across a range of concentrations (typically using a semi-log dilution series) in the validated binding and functional assays to precisely determine its IC₅₀, EC₅₀, and/or Kᵢ values[19][20]. The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation and is a more absolute measure of affinity, independent of assay conditions like substrate concentration[20].

  • Selectivity Profiling: The compound is tested in dose-response format against other closely related targets (e.g., if the primary hit is the 5-HT₂ₐ receptor, test against other 5-HT receptor subtypes). The goal is to establish a selectivity window, which is crucial for minimizing off-target effects[4]. A compound should ideally be at least 100-fold more potent at its primary target than at other targets.

  • In-Vitro Safety Pharmacology: It is critical to assess potential liabilities early. This involves screening the compound against a panel of targets known to be associated with adverse drug reactions, with the hERG potassium channel being the most critical for assessing cardiovascular risk[10][21].

Hypothetical Data Summary
Target Assay Type Result (IC₅₀ / Kᵢ / EC₅₀) Functional Activity (Emax) Interpretation
SERT [³H]-Citalopram BindingIC₅₀ = 150 nM; Kᵢ = 95 nMN/AHigh-affinity binding to the serotonin transporter.
SERT Fluorescent Substrate UptakeIC₅₀ = 210 nM100% InhibitionPotent inhibitor of serotonin reuptake.
D₂ Receptor [³H]-Spiperone BindingIC₅₀ = 2.5 µMN/AModerate affinity binding to the dopamine D₂ receptor.
D₂ Receptor cAMP Functional AssayIC₅₀ = 3.1 µM95% InhibitionFunctional antagonist at the D₂ receptor.
5-HT₂ₐ Receptor [³H]-Ketanserin BindingIC₅₀ > 10 µMN/ANo significant binding at 10 µM.
hERG Channel Patch Clamp ElectrophysiologyIC₅₀ > 30 µMN/ALow risk of hERG-related cardiotoxicity at therapeutic concentrations.

Conclusion and Path Forward

This systematic, tiered screening approach provides a comprehensive initial pharmacological profile for this compound. Based on the hypothetical data above, the compound emerges as a potent serotonin reuptake inhibitor with secondary, weaker dopamine D₂ receptor antagonist activity. The >10-fold selectivity for SERT over D₂ suggests a primary mechanism of action via serotonin modulation. The clean hERG profile is a positive sign for its safety profile.

The next logical steps in the drug discovery process would include:

  • Expanded Selectivity Screening: Profile against a wider panel of receptors, channels, and transporters to build a more complete picture of its off-target activities.

  • In-Vitro ADME Studies: Assess metabolic stability in liver microsomes and hepatocytes, and determine its potential to permeate the blood-brain barrier using in-vitro models like the PAMPA or Caco-2 assays[22].

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize potency and selectivity.

  • In-Vivo Target Engagement: If the compound shows favorable properties, progress to preclinical animal models to confirm that it reaches the CNS and engages its target (e.g., via microdialysis or ex-vivo binding studies)[23][24].

By following this rigorous, data-driven pathway, researchers can effectively and efficiently characterize novel chemical entities, laying a solid foundation for the development of the next generation of CNS therapeutics.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a crucial heterocyclic building block in contemporary drug discovery, serving as a key intermediate for various pharmaceutically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. This application note provides a detailed, field-proven protocol for the synthesis of this compound starting from the commercially available tetrahydrothiopyran-4-one. The described methodology is centered around a one-pot reductive amination, a strategy chosen for its efficiency, operational simplicity, and high yield. We will delve into the mechanistic rationale for reagent selection, provide a step-by-step protocol with integrated validation checkpoints, and offer expert insights for troubleshooting and optimization.

Strategic Overview: The Logic of Reductive Amination

The conversion of a ketone to a primary amine is a cornerstone transformation in organic synthesis. The most direct and controlled method for this specific conversion is reductive amination .[1][2] This powerful reaction avoids the overalkylation issues often encountered with direct alkylation methods and proceeds through a two-stage mechanism that can be executed in a single reaction vessel.[3]

  • Iminium Ion Formation: The process begins with the condensation of the ketone (tetrahydrothiopyran-4-one) with an ammonia source to form a carbinolamine intermediate. This intermediate then dehydrates to yield an iminium ion.[2] This step is typically catalyzed by a weak acid.

  • In-Situ Reduction: The electrophilic iminium ion is then reduced by a selective hydride donor to form the target primary amine.

The key to a successful one-pot reductive amination lies in the choice of the reducing agent. It must be mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the iminium ion as it forms.[3][4]

Causality in Reagent Selection
  • Ketone Substrate: Tetrahydrothiopyran-4-one is a stable, commercially available starting material.[5]

  • Amine Source: Ammonium acetate (NH₄OAc) is the ideal choice. It serves as a readily available source of ammonia and the acetate counter-ion provides the mild acidic catalysis needed to promote iminium ion formation.[1]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[6][7] Unlike the more powerful sodium borohydride (NaBH₄), STAB does not readily reduce simple ketones.[2][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for the iminium ion intermediate.[2] This selectivity is crucial for a one-pot procedure. Furthermore, it is a safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN).[2][4]

  • Solvent: Anhydrous aprotic solvents are required as STAB is water-sensitive.[9] 1,2-Dichloroethane (DCE) is the preferred solvent for this reaction, though tetrahydrofuran (THF) can also be used.[6][7]

Visualized Synthetic Workflow

The overall process, from reaction setup to final product isolation, is outlined in the workflow diagram below.

G Figure 1: Overall Synthetic Workflow cluster_reaction One-Pot Reaction cluster_workup Aqueous Workup & Extraction cluster_purification Purification & Salt Formation A 1. Charge Reactor: - Tetrahydrothiopyran-4-one - Ammonium Acetate - 1,2-Dichloroethane (DCE) B 2. Add NaBH(OAc)₃ (Portion-wise, 0-5 °C) A->B C 3. Stir at RT (Monitor by TLC/LC-MS) B->C D 4. Quench Reaction (Saturated NaHCO₃ soln.) C->D E 5. Extract Product (Dichloromethane) D->E F 6. Dry & Concentrate (Dry over Na₂SO₄, Evaporate) E->F G 7. Dissolve Free Base (Anhydrous Diethyl Ether) F->G H 8. Precipitate Salt (Add HCl in Dioxane) G->H I 9. Isolate & Dry (Filter, Wash, Dry under Vacuum) H->I J J I->J Final Product: (Tetrahydro-2H-thiopyran-4-YL) methanamine hydrochloride

Caption: High-level overview of the synthetic protocol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for reaction exotherms and vessel sizing.

Materials & Reagents
ReagentCAS No.Molar Mass ( g/mol )Purpose
Tetrahydrothiopyran-4-one1003-43-6116.18Starting Material
Ammonium Acetate (NH₄OAc)631-61-877.08Ammonia Source / Catalyst
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94Reducing Agent
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96Solvent
Dichloromethane (DCM), Anhydrous75-09-284.93Extraction Solvent
Hydrochloric Acid, 4M in Dioxane7647-01-036.46Salt Formation
Diethyl Ether (Et₂O), Anhydrous60-29-774.12Solvent
Sodium Bicarbonate (NaHCO₃), Sat. Soln.144-55-884.01Quenching Agent
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydrothiopyran-4-one (5.0 g, 43.0 mmol, 1.0 equiv.) and anhydrous 1,2-dichloroethane (100 mL).

  • Ammonia Source Addition: Add ammonium acetate (16.6 g, 215 mmol, 5.0 equiv.) to the solution. Stir the resulting suspension for 15 minutes at room temperature.

  • Initiation of Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium triacetoxyborohydride (13.7 g, 64.5 mmol, 1.5 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: Portion-wise addition is critical to control the initial exotherm and prevent runaway reactions. STAB is hygroscopic; handle it quickly in a dry environment.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring (Self-Validation Checkpoint): Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 10% Methanol in Dichloromethane with a ninhydrin stain to visualize the amine product.

  • Workup - Quenching: Once the reaction is complete, carefully cool the flask again to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (75 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude (Tetrahydro-2H-thiopyran-4-YL)methanamine free base as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (100 mL). While stirring, add 4M HCl in dioxane dropwise until the solution reaches approximately pH 2 (check with wetted pH paper) and a white precipitate forms.

    • Trustworthiness Note: Formation of a solid precipitate at this stage is a strong indicator of successful amine synthesis. The hydrochloride salt is typically a stable, crystalline solid, which aids in purification.

  • Isolation and Final Product: Stir the suspension for 1 hour at room temperature. Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield this compound.

Expected Results & Characterization

ParameterExpected Outcome
Product This compound
CAS Number 950603-21-1[10]
Molecular Formula C₆H₁₄ClNS
Molecular Weight 167.70 g/mol [11]
Physical Appearance White to off-white solid[10]
Expected Yield 80-90%
Purity (by NMR/LC-MS) >95%
Melting Point 255-257 °C[10]
  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should align with the literature value.[10]

Mechanistic Representation

G Figure 2: Reductive Amination Mechanism ketone Tetrahydrothiopyran-4-one carbinolamine Carbinolamine Intermediate ketone->carbinolamine + NH₃ nh3 NH₃ (from NH₄OAc) nh3->carbinolamine stab NaBH(OAc)₃ product (Tetrahydro-2H-thiopyran-4-YL)methanamine stab->product iminium Iminium Ion carbinolamine->iminium - H₂O (H⁺ catalysis) iminium->product + [H⁻] from NaBH(OAc)₃

Caption: Simplified mechanism of the one-pot reaction.

Conclusion

The protocol detailed herein for the synthesis of this compound via one-pot reductive amination is robust, high-yielding, and readily scalable. The strategic selection of ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the selective reducing agent ensures an efficient and controlled transformation. This application note serves as a reliable guide for researchers and drug development professionals requiring access to this valuable synthetic intermediate.

References

Application Note: A Robust Protocol for the Synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities. This document provides a detailed, field-proven protocol for the synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride, a valuable building block in medicinal chemistry.

Introduction

(Tetrahydro-2H-thiopyran-4-YL)methanamine and its derivatives are significant scaffolds in drug discovery, appearing in a variety of compounds with diverse biological activities. The synthesis of this primary amine is a critical step in the development of new therapeutic agents. This application note details a reliable and efficient one-pot reductive amination protocol for the preparation of the hydrochloride salt of (Tetrahydro-2H-thiopyran-4-YL)methanamine from Tetrahydro-4H-thiopyran-4-one.

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency.[1] This method involves the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[3][4]

This protocol leverages the advantages of sodium triacetoxyborohydride in conjunction with ammonium acetate as the ammonia source to achieve a high-yielding synthesis of the target primary amine. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.

Reaction Mechanism and Rationale

The reductive amination process unfolds in two primary stages within a single reaction vessel. Initially, the carbonyl group of Tetrahydro-4H-thiopyran-4-one reacts with ammonia, generated in situ from ammonium acetate, under mildly acidic conditions to form an intermediate imine. This is followed by the selective reduction of the imine by sodium triacetoxyborohydride to yield the desired primary amine.

The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction. Unlike more powerful reducing agents such as sodium borohydride, NaBH(OAc)₃ is less likely to reduce the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[3] The slightly acidic nature of the reaction medium, often facilitated by the acetic acid byproduct of the reducing agent, helps to catalyze the formation of the iminium ion, which is then rapidly reduced.[2][3]

For the synthesis of primary amines, a large excess of an ammonia source like ammonium acetate is often employed to drive the equilibrium towards imine formation and minimize the potential for over-alkylation to secondary amines.[2]

Reductive_Amination_Mechanism ketone Tetrahydro-4H-thiopyran-4-one imine Intermediate Imine ketone->imine + NH₃ - H₂O ammonia NH₃ (from NH₄OAc) ammonia->imine amine (Tetrahydro-2H-thiopyran-4-YL)methanamine imine->amine + [H⁻] from NaBH(OAc)₃ hcl_salt (Tetrahydro-2H-thiopyran-4-YL)methanamine HCl amine->hcl_salt nabh_oac3 NaBH(OAc)₃ nabh_oac3->amine hcl HCl hcl->hcl_salt

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierNotes
Tetrahydro-4H-thiopyran-4-oneC₅H₈OS116.181072-72-6Commercially AvailableStarting material
Ammonium AcetateCH₃COONH₄77.08631-61-8Commercially AvailableAmmonia source
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Commercially AvailableReducing agent
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Commercially AvailableAnhydrous, reaction solvent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Commercially AvailableExtraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Prepared in-houseAqueous solution for workup
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Commercially AvailableDrying agent
Hydrochloric Acid solutionHCl36.467647-01-0Commercially Available2M in diethyl ether for salt formation
Diethyl Ether(C₂H₅)₂O74.1260-29-7Commercially AvailableAnhydrous, for precipitation
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Tetrahydro-4H-thiopyran-4-one (1.0 eq).

  • Addition of Reagents: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material, followed by the addition of ammonium acetate (10.0 eq). Stir the resulting suspension vigorously for 15-20 minutes at room temperature.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirred suspension.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil.

  • Purification of the Free Amine (Optional but Recommended): The crude amine can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation of the Final Product: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Experimental_Workflow cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_salt Salt Formation start Dissolve Ketone in DCE add_nh4oac Add NH₄OAc start->add_nh4oac stir1 Stir at RT add_nh4oac->stir1 cool Cool to 0 °C stir1->cool add_nabh_oac3 Add NaBH(OAc)₃ cool->add_nabh_oac3 stir2 Stir at RT (12-24h) add_nabh_oac3->stir2 quench Quench with NaHCO₃ stir2->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography (Optional) dry->purify dissolve Dissolve Amine in Et₂O purify->dissolve add_hcl Add HCl/Et₂O dissolve->add_hcl filter Filter & Dry add_hcl->filter product Final Product filter->product

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

The described protocol is expected to provide the target compound in good to excellent yields. The final product, this compound, should be a white to off-white solid.

ParameterExpected Value
Yield 70-90%
Purity (by NMR/LC-MS) >95%
Appearance White to off-white solid

Characterization Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the tetrahydrothiopyran ring protons and the aminomethyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the free amine.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will show a broad N-H stretch characteristic of an ammonium salt.[5]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.- Ensure all reagents are anhydrous. - Extend the reaction time. - Use a larger excess of ammonium acetate.
Loss of product during workup.- Ensure the aqueous layer is thoroughly extracted. - Be cautious during the concentration step to avoid loss of volatile product.
Formation of Alcohol Byproduct Reduction of the starting ketone.- Ensure the reaction is not overheated. - Use a milder reducing agent if necessary, although NaBH(OAc)₃ is generally selective.
Incomplete Salt Formation Insufficient HCl.- Add more HCl solution dropwise until no further precipitation is observed.
Oily Product Instead of Solid Impurities present.- Purify the free amine by column chromatography before salt formation. - Ensure all solvents used for precipitation are anhydrous.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing a one-pot reductive amination with sodium triacetoxyborohydride and ammonium acetate, this method offers an efficient and high-yielding route to a valuable building block for pharmaceutical and chemical research. The detailed step-by-step procedure, along with the troubleshooting guide, should enable researchers to successfully implement this synthesis in their laboratories.

References

Application and Protocol Guide for the Characterization of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structure, featuring a saturated thiopyran ring and a primary amine functional group, necessitates a comprehensive analytical approach for unambiguous identification, purity assessment, and quality control. This guide provides a suite of detailed analytical methods and protocols tailored for the thorough characterization of this compound, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

The hydrochloride salt form of the amine influences its solubility and stability, which are critical considerations in the development of analytical methodologies. The protocols herein are designed to address the specific chemical nature of this compound, providing not just procedural steps but also the underlying scientific rationale for experimental choices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₆H₁₄ClNS[1][2]
Molecular Weight 167.70 g/mol [2]
Appearance Solid (predicted)[3]
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)General chemical principles
Structure
this compound Structure

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying it in various matrices. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, derivatization or the use of a universal detector is often necessary.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is based on the polar nature of the amine hydrochloride. A C18 column is chosen for its versatility and ability to retain and separate polar compounds when used with an appropriate mobile phase. The inclusion of a buffer is critical to maintain a consistent pH and ensure reproducible retention times and peak shapes, as amine hydrochlorides can exhibit peak splitting or tailing under unbuffered conditions.[4] Derivatization with a reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) introduces a highly fluorescent group, enabling sensitive detection.[5]

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis with pre-column derivatization.

Protocol for HPLC Analysis with Pre-column Derivatization

Instrumentation and Columns:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Borate buffer (pH 8.5)

  • This compound reference standard

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample to a final concentration of approximately 0.1 mg/mL in the diluent.

Derivatization Procedure:

  • To 100 µL of each standard and sample solution, add 200 µL of borate buffer (pH 8.5).

  • Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 10 minutes.

  • Quench the reaction by adding 100 µL of a 0.1 M glycine solution.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected Chemical Shifts and Multiplicities:

  • δ 8.0-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupole broadening and exchange with residual water.

  • δ 2.8-3.0 ppm (doublet, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

  • δ 2.5-2.7 ppm (multiplet, 4H): Methylene protons adjacent to the sulfur atom in the thiopyran ring (-S-CH₂-).

  • δ 1.6-1.9 ppm (multiplet, 5H): Methine and methylene protons of the thiopyran ring.

Expected Chemical Shifts:

  • δ 45-50 ppm: Methylene carbon attached to the ammonium group (-CH₂-NH₃⁺).

  • δ 35-40 ppm: Methine carbon of the thiopyran ring.

  • δ 30-35 ppm: Methylene carbons adjacent to the sulfur atom (-S-CH₂-).

  • δ 25-30 ppm: Methylene carbons of the thiopyran ring.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[6][7]

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
2800-3100-NH₃⁺N-H stretch
2850-2960C-HAliphatic stretch
1500-1600-NH₃⁺N-H bend
1400-1470C-HBend
650-700C-SStretch
Protocol for FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Logical Relationship of Spectroscopic Techniques

Spectro_Logic Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides C-H framework FTIR FTIR Spectroscopy Compound->FTIR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Interrelation of spectroscopic methods for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is the preferred ionization technique for this polar and pre-ionized compound. It is a soft ionization method that typically produces the protonated molecular ion of the free base, providing clear molecular weight information.

Expected Mass Spectrum
  • [M+H]⁺ of the free base: The expected mass-to-charge ratio (m/z) for the protonated free amine (C₆H₁₃NS) would be approximately 132.08.

  • Fragmentation: Common fragmentation pathways would involve the loss of the aminomethyl group or cleavage of the thiopyran ring.

Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of the compound by determining the percentage of carbon, hydrogen, nitrogen, and sulfur.[8][9][10]

Theoretical Elemental Composition for C₆H₁₄ClNS
ElementTheoretical Percentage
Carbon (C)42.97%
Hydrogen (H)8.42%
Chlorine (Cl)21.14%
Nitrogen (N)8.35%
Sulfur (S)19.12%
Protocol for Elemental Analysis
  • Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).

  • Instrumentation: Utilize a CHNS elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Chloride Analysis: The percentage of chlorine can be determined by methods such as ion chromatography or titration after combustion.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The integration of chromatographic and spectroscopic techniques, along with elemental analysis, ensures a thorough and reliable assessment of the identity, purity, and structure of this compound. Adherence to these protocols will enable researchers and scientists to generate high-quality, reproducible data essential for drug discovery and development.

References

Application Note: Strategic Deployment of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the effective utilization of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride as a versatile building block in parallel synthesis. The tetrahydrothiopyran motif is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous biologically active compounds.[1][2] This document outlines the strategic considerations for incorporating this primary amine into chemical libraries via robust, high-throughput methodologies such as parallel amide coupling and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals engaged in the rapid generation of diverse compound collections for screening and lead optimization.

Introduction: The Strategic Value of the Tetrahydrothiopyran Scaffold

In the landscape of modern drug discovery, the efficiency of generating novel chemical entities with desirable drug-like properties is paramount. Parallel synthesis stands as a cornerstone of this effort, enabling the rapid creation of focused libraries of compounds. The choice of building blocks is a critical determinant of the quality and diversity of these libraries.

This compound offers a unique combination of features that make it an attractive scaffold:

  • Three-Dimensionality: The saturated, non-planar thiopyran ring introduces valuable 3D character into otherwise flat molecules, a key attribute for improving solubility, metabolic stability, and target engagement.

  • Bioisosteric Replacement: The thioether linkage within the ring can serve as a bioisostere for other functionalities, such as a methylene group or an ether, allowing for fine-tuning of pharmacokinetic properties.

  • Primary Amine Handle: The exocyclic primary aminomethyl group provides a reliable and versatile point for chemical diversification, readily participating in a wide range of robust chemical transformations.

  • Proven Pharmacophore: Thiopyran derivatives are integral components of various bioactive agents, demonstrating utility in developing treatments for a range of conditions, including inflammation and parasitic diseases.[1][3]

This application note will detail two of the most common and reliable methods for derivatizing this scaffold in a parallel synthesis format.

Physicochemical & Safety Data

It is imperative to handle this reagent with appropriate safety precautions. The hydrochloride salt is a stable, solid form that is generally easier to handle and weigh than the corresponding free base.

PropertyValueSource
CAS Number 950603-21-1[4]
Molecular Formula C₆H₁₄ClNS[4]
Molecular Weight 167.70 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 255-257 °C[4]
Storage 2-8°C, protect from light[4]

Safety Information: Users must consult the full Safety Data Sheet (SDS) before use.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

Core Application: Parallel Amide Library Synthesis

Amide bond formation is the most frequently utilized reaction in medicinal chemistry.[6][7] The primary amine of (Tetrahydro-2H-thiopyran-4-YL)methanamine is a competent nucleophile for coupling with a diverse array of carboxylic acids. The following protocol is optimized for a parallel synthesis workflow, typically performed in a 24- or 96-well plate format.

Mechanistic Rationale

The protocol employs an in situ activation of the carboxylic acid using a carbodiimide reagent like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole). This forms a highly reactive O-acylisourea intermediate, which is then readily displaced by the primary amine to form the stable amide bond. The addition of a tertiary amine base (e.g., DIPEA) is crucial to neutralize the hydrochloride salt of the starting amine and to scavenge the HCl generated during the reaction.

Workflow Diagram: Parallel Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction & Incubation cluster_workup Workup & Purification Array Array of Carboxylic Acids (in DMF) Dispense Dispense Reagents into 96-well plate Array->Dispense Amine (Tetrahydro-2H-thiopyran-4-YL)methanamine HCl + DIPEA (in DMF) Amine->Dispense Coupling EDC / HOBt Solution (in DMF) Coupling->Dispense Incubate Seal Plate & Incubate with Shaking (Room Temp, 16h) Dispense->Incubate Quench Aqueous Quench (e.g., NaHCO3 soln) Incubate->Quench Extract Liquid-Liquid Extraction or SPE Quench->Extract Analyze LC-MS Analysis of Crude Product Extract->Analyze Purify Parallel HPLC Purification Analyze->Purify

Caption: Workflow for parallel amide library synthesis.

Detailed Protocol: Parallel Amide Coupling

This protocol is designed for a single well in a 96-well plate (1-2 mL volume) and can be scaled as needed.

  • Reagent Stock Solution Preparation:

    • Carboxylic Acids (0.2 M): Prepare a stock solution of each unique carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

    • Amine Solution (0.22 M): In a separate vial, dissolve this compound (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DMF.

    • Coupling Solution (0.22 M): In another vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Reaction Assembly (in 96-well plate):

    • To each designated well, add 250 µL of the appropriate carboxylic acid stock solution (0.05 mmol, 1.0 eq).

    • Add 250 µL of the Amine Solution.

    • Initiate the reaction by adding 250 µL of the Coupling Solution to each well.

  • Incubation:

    • Seal the reaction plate securely with a cap mat.

    • Place the plate on an orbital shaker at room temperature and agitate for 16-24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ solution.

    • Extract the product with an appropriate organic solvent (e.g., 2 x 500 µL of Ethyl Acetate).

    • Combine the organic layers and concentrate in vacuo.

    • Re-dissolve the crude residue in a suitable solvent (e.g., DMSO) for LC-MS analysis to confirm product formation and assess purity.

  • Purification:

    • Purify the desired products using mass-directed preparative HPLC.

Core Application: Parallel Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to secondary amines.[8][9][10] This one-pot process involves the initial formation of an imine or iminium ion intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[11]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A hydride reducing agent, such as Sodium Triacetoxyborohydride (STAB), selectively reduces the iminium ion to the final secondary amine product.[10] STAB is particularly well-suited for this transformation as it is mild enough not to reduce the starting aldehyde or ketone and is tolerant of slightly acidic conditions which favor iminium ion formation.

Workflow Diagram: Parallel Reductive Amination

G cluster_prep Reagent Preparation cluster_reaction Reaction & Incubation cluster_workup Workup & Purification Carbonyl Array of Aldehydes/Ketones (in DCE) Dispense Dispense Reagents into 96-well plate Carbonyl->Dispense Amine (Tetrahydro-2H-thiopyran-4-YL)methanamine HCl + DIPEA (in DCE) Amine->Dispense STAB Add STAB (solid) via powder dispenser Dispense->STAB Incubate Seal Plate & Incubate with Shaking (Room Temp, 16h) STAB->Incubate Quench Aqueous Quench (e.g., NaOH soln) Incubate->Quench Extract Liquid-Liquid Extraction or Phase-Sep Cartridge Quench->Extract Analyze LC-MS Analysis of Crude Product Extract->Analyze Purify Parallel HPLC Purification Analyze->Purify

References

Application of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiopyran Moiety as a Privileged Scaffold in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a cornerstone of modern pesticide discovery. Among these, the saturated sulfur-containing heterocycle, tetrahydro-2H-thiopyran, has garnered significant attention. Its unique three-dimensional structure and physicochemical properties can impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, optimal lipophilicity, and strong binding interactions with target proteins.

This technical guide focuses on the application of a key building block, (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride (CAS No: 950603-21-1), in the synthesis of next-generation agrochemicals. We will delve into the practical aspects of utilizing this versatile amine in the construction of novel fungicides, drawing inspiration from the well-established class of carboxamide fungicides. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, providing not only detailed synthetic protocols but also the scientific rationale behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The hydrochloride salt form of (Tetrahydro-2H-thiopyran-4-YL)methanamine offers improved stability and handling characteristics compared to the free base.

PropertyValueReference
CAS Number 950603-21-1[1]
Molecular Formula C6H14ClNS[2]
Molecular Weight 167.70 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 255-257 °C[3]
Purity Typically ≥95%[2]
Storage 2-8°C, protect from light[3]

Core Application: Synthesis of a Novel Carboxamide Fungicide Analogue

The primary application highlighted in this guide is the synthesis of a novel carboxamide fungicide, structurally analogous to the commercial succinate dehydrogenase inhibitor (SDHI) fungicide, Boscalid. By replacing the aniline moiety of Boscalid with (Tetrahydro-2H-thiopyran-4-YL)methanamine, we can explore new structure-activity relationships (SAR) and potentially develop fungicides with a modified spectrum of activity or improved properties. The target molecule for our protocol is 2-chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide .

Scientific Rationale: The Importance of the Amide Linkage and the N-Substituent

Carboxamide fungicides, a significant class of modern agrochemicals, function by inhibiting the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of fungi.[4][5] The N-substituted phenyl ring in molecules like Boscalid plays a crucial role in binding to the enzyme. By introducing the (tetrahydro-2H-thiopyran-4-yl)methyl group, we aim to probe the impact of a saturated, sulfur-containing heterocycle on the fungicidal efficacy. The thiopyran ring offers a distinct conformational profile and potential for specific interactions within the enzyme's active site, which may differ from the traditional aromatic substituents.

Experimental Workflow: A Step-by-Step Protocol

The synthesis of 2-chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide involves a two-step process: the formation of the acid chloride from 2-chloronicotinic acid, followed by its reaction with (Tetrahydro-2H-thiopyran-4-YL)methanamine.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling A 2-Chloronicotinic Acid C 2-Chloronicotinoyl chloride A->C Reflux B Thionyl Chloride (SOCl2) D (Tetrahydro-2H-thiopyran-4-YL) methanamine hydrochloride F 2-chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide C->F D->F DCM, 0°C to rt E Triethylamine (Et3N)

Caption: Synthetic workflow for the preparation of a novel carboxamide fungicide.

Protocol 1: Synthesis of 2-chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

Step 1: Preparation of 2-Chloronicotinoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-chloronicotinic acid (1.0 eq) in anhydrous toluene.

  • Carefully add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene. The resulting crude 2-chloronicotinoyl chloride is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acid chlorides.

  • Toluene is a suitable solvent that is inert to the reaction conditions and has a boiling point appropriate for reflux.

  • Using the acid chloride in situ avoids potential decomposition upon storage or purification.

Step 2: Amide Coupling

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, 2-chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide.

Causality Behind Experimental Choices:

  • Triethylamine is a common organic base used to scavenge the HCl produced during the acylation of amines, driving the reaction to completion. An excess is used to both neutralize the starting material's hydrochloride salt and the reaction byproduct.

  • The reaction is initiated at 0 °C to control the initial exothermic reaction between the acid chloride and the amine.

  • Dichloromethane is an excellent solvent for this type of reaction as it is inert and dissolves both reactants.

  • The aqueous workup with sodium bicarbonate removes any unreacted acid chloride and other acidic impurities.

Structure-Activity Relationship (SAR) Insights

The introduction of the (tetrahydro-2H-thiopyran-4-yl)methyl moiety provides several avenues for SAR exploration:

  • Conformational Flexibility: The non-aromatic, saturated ring system introduces a higher degree of conformational flexibility compared to a flat phenyl ring. This could allow for a more optimal fit within the binding pocket of the target enzyme.

  • Hydrophobicity and Polarity: The thiopyran ring contributes to the overall lipophilicity of the molecule, which is a critical factor for cell membrane penetration. The sulfur atom also introduces a polar element that can engage in specific hydrogen bonding or other non-covalent interactions.

  • Metabolic Stability: The saturated heterocyclic ring is often more resistant to metabolic degradation (e.g., oxidation) compared to substituted aromatic rings, potentially leading to longer-lasting fungicidal activity.

Further derivatization of the thiopyran ring, for instance, through oxidation of the sulfur to a sulfoxide or sulfone, could provide additional analogues with altered electronic and steric properties, further expanding the SAR landscape.

Health and Safety Considerations

This compound is classified as a hazardous substance.[3] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. This guide has provided a detailed protocol for its application in the synthesis of a new carboxamide fungicide, demonstrating its potential for creating innovative active ingredients. The unique structural features of the thiopyran moiety offer exciting possibilities for modulating the biological activity and physicochemical properties of the resulting compounds. Further exploration of this and other synthetic routes utilizing this key intermediate is highly encouraged to drive the discovery of the next generation of crop protection agents.

References

The Strategic Incorporation of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride in the Design of Novel GPCR Ligands: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with improved efficacy and selectivity has solidified the position of G-protein coupled receptors (GPCRs) as a primary target class in drug discovery.[1] Constituting the largest family of cell surface receptors, GPCRs are integral to a vast array of physiological processes, making them implicated in a wide range of diseases.[2][3] The design of ligands that can precisely modulate the function of these receptors is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride , a versatile saturated heterocyclic building block, and its strategic application in the synthesis of innovative GPCR ligands.

The Thiopyran Scaffold: A Privileged Motif in GPCR Ligand Design

The tetrahydrothiopyran moiety is a valuable scaffold in medicinal chemistry, offering a unique combination of properties that can be advantageously exploited in the design of GPCR ligands. Unlike its carbocyclic or piperidinyl counterparts, the presence of a sulfur atom in the heterocyclic ring introduces distinct electronic and conformational features. The sulfur atom can influence the molecule's polarity, lipophilicity, and metabolic stability. Furthermore, the thiopyran ring exists in a stable chair conformation, which can pre-organize appended pharmacophoric groups in a defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for the target receptor.

This compound (CAS No. 950603-21-1) provides a primary amine functionality extending from the 4-position of the thiopyran ring.[4] This primary amine serves as a crucial handle for introducing the scaffold into a larger lead molecule through common and robust chemical transformations, such as amide bond formation or reductive amination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 950603-21-1[4]
Molecular Formula C₆H₁₄ClNS[5]
Molecular Weight 167.70 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 255-257 °C[4]
Storage 2-8°C, protect from light[4]

Strategic Application in GPCR Ligand Synthesis

The utility of the tetrahydrothiopyran scaffold has been demonstrated in the development of ligands for various GPCRs. For instance, thiopyran analogues have been synthesized and evaluated as dopamine D3 receptor-selective agonists.[6] The dopamine D3 receptor is a key target in the treatment of neurological and psychiatric disorders. The strategic replacement of an oxygen atom with sulfur in a known benzopyranoxazine agonist led to the discovery of potent and selective dopamine receptor ligands.[6] This highlights the potential of the thiopyran moiety to fine-tune the pharmacological profile of a ligand.

Although direct examples of ligands synthesized from this compound are not extensively reported in peer-reviewed literature, its structural similarity to other successfully employed building blocks, such as those used in the synthesis of NK1 receptor antagonists, suggests its high potential.[4] The primary amine of this building block allows for its ready incorporation into lead structures to explore new chemical space and improve drug-like properties.

Core Synthetic Protocols

The primary amine of this compound is a versatile functional group for derivatization. The following protocols detail two of the most common and reliable methods for its incorporation into target molecules: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general and widely used method for the formation of an amide bond between a carboxylic acid and this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).

  • Addition of Amine and Base: To the solution, add this compound (1.1 eq) followed by a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Addition of Coupling Agents: Add HOBt (1.2 eq) to the reaction mixture. Cool the mixture to 0 °C using an ice bath.

  • Initiation of Coupling: Slowly add EDC hydrochloride (1.2 eq) to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired amide.[6]

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) in Anhydrous Solvent Add_HOBt Add HOBt (1.2 eq) Carboxylic_Acid->Add_HOBt Amine_HCl (Tetrahydro-2H-thiopyran-4-YL)methanamine HCl (1.1 eq) Amine_HCl->Add_HOBt Base DIPEA or TEA (2.5 eq) Base->Add_HOBt Cooling Cool to 0 °C Add_HOBt->Cooling Add_EDC Add EDC·HCl (1.2 eq) Cooling->Add_EDC Stir Stir at RT for 12-24h Add_EDC->Stir Dilute Dilute with Organic Solvent Stir->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Amide Product Purify->Product

Caption: Workflow for Amide Coupling.

Protocol 2: Reductive Amination

Reductive amination is a powerful method to form a C-N bond between an amine and a carbonyl compound (aldehyde or ketone). This protocol outlines a typical procedure using sodium triacetoxyborohydride as a mild reducing agent.

Experimental Protocol:

  • Imine Formation: In a reaction vessel, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M). Add a non-nucleophilic base like triethylamine (1.1 eq) to free the amine. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the solution containing the presumed imine intermediate, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired secondary amine.[6]

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Carbonyl Aldehyde or Ketone (1.0 eq) Stir_Imine Stir at RT for 1-2h Carbonyl->Stir_Imine Amine_HCl (Tetrahydro-2H-thiopyran-4-YL)methanamine HCl (1.1 eq) + Base (1.1 eq) Amine_HCl->Stir_Imine Solvent DCM or DCE Solvent->Stir_Imine Add_Reducing_Agent Add NaBH(OAc)₃ (1.5 eq) Stir_Imine->Add_Reducing_Agent Stir_Reduction Stir at RT for 12-24h Add_Reducing_Agent->Stir_Reduction Quench Quench with NaHCO₃ (aq) Stir_Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Secondary Amine Purify->Product

Caption: Workflow for Reductive Amination.

Structure-Activity Relationship (SAR) Considerations

When incorporating the (tetrahydro-2H-thiopyran-4-yl)methanamine moiety into a GPCR ligand, several SAR aspects should be considered. The knowledge of structural determinants for optimal GPCR function is crucial for the rational design of ligands.[5]

  • Conformational Rigidity: The chair conformation of the thiopyran ring can impart a degree of rigidity to the ligand, which can be beneficial for binding to the receptor's binding pocket. This conformational constraint can reduce the entropic penalty upon binding, potentially leading to higher affinity.

  • Hydrophobicity and Polarity: The sulfur atom and the overall scaffold contribute to the molecule's lipophilicity. This can be fine-tuned by further substitutions on the thiopyran ring or other parts of the molecule to optimize pharmacokinetic properties.

  • Vectorial Projection of the Amine: The aminomethyl group at the 4-position projects away from the ring in an equatorial or axial position depending on the ring conformation. This defined vector for derivatization is crucial for positioning other pharmacophoric elements for optimal interaction with the receptor.

  • Potential for Hydrogen Bonding: While the sulfur atom in the thiopyran ring is a weak hydrogen bond acceptor, its presence can influence the electronic environment of neighboring atoms and the overall shape of the molecule.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel GPCR ligands. Its unique structural and physicochemical properties, conferred by the thiopyran scaffold, offer medicinal chemists an excellent tool to explore new chemical space and to optimize the pharmacological profiles of lead compounds. The robust and well-established synthetic protocols for its incorporation make it a readily accessible and strategically important component in the modern drug discovery toolbox for targeting GPCRs.

References

Derivatization of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Strategic Derivatization of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and lead optimization.

Objective: This document provides a detailed guide for the chemical modification of the (tetrahydro-2H-thiopyran-4-YL)methanamine core scaffold. It outlines robust protocols for creating a diverse library of analogues suitable for comprehensive Structure-Activity Relationship (SAR) studies. The focus is on explaining the rationale behind procedural choices to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Tetrahydrothiopyran Scaffold in Modern Drug Discovery

The tetrahydrothiopyran (THTP) ring is a valuable heterocyclic scaffold in medicinal chemistry. As a bioisosteric replacement for more common rings like piperidine and cyclohexane, it offers a unique set of physicochemical properties. The substitution of a methylene group or a nitrogen atom with sulfur alters the ring's conformation, lipophilicity, and metabolic profile.[1] The sulfur atom is a weaker hydrogen bond acceptor than a secondary amine but can be oxidized to the corresponding sulfoxide or sulfone, introducing potent hydrogen bond accepting capabilities and providing a strategy to modulate solubility and cell permeability.[1]

(Tetrahydro-2H-thiopyran-4-YL)methanamine, with its primary amine handle, serves as an excellent starting point for library synthesis. The amine provides a versatile nucleophilic center for a wide array of chemical transformations. This guide focuses on three principal derivatization pathways—N-Acylation, N-Alkylation, and Reductive Amination—to explore the chemical space around this promising core.

Foundational Workflow for SAR Library Synthesis

The strategic goal of an SAR study is to systematically modify a lead compound to understand how different chemical features affect its biological activity. The derivatization of (Tetrahydro-2H-thiopyran-4-YL)methanamine allows for the exploration of key pharmacophoric elements, including hydrogen bonding capacity, steric bulk, and lipophilicity.

SAR_Workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_products Derivative Classes cluster_end Screening & Analysis start (Tetrahydro-2H-thiopyran-4-YL) methanamine HCl acylation N-Acylation start->acylation RCOCl or RCOOH, Coupling alkylation N-Alkylation start->alkylation R-X, Base reductive_amination Reductive Amination start->reductive_amination RCHO/RCOR', Reducing Agent amides Amides (Probe H-bond donors/acceptors) acylation->amides sec_tert_amines Secondary/Tertiary Amines (Probe basicity, lipophilicity) alkylation->sec_tert_amines reductive_amination->sec_tert_amines sar_study Biological Screening & SAR Analysis amides->sar_study sec_tert_amines->sar_study

Caption: General workflow for generating a chemical library for SAR studies.

Protocol I: N-Acylation via Acid Chlorides

This protocol describes the formation of an amide bond, which is fundamental for probing hydrogen bond donor and acceptor interactions at the target binding site. Using an acid chloride is a highly reliable and rapid method.

Rationale for Experimental Choices:
  • Starting Material: The use of the hydrochloride salt necessitates an initial neutralization step.

  • Base: A non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used in excess. It serves two purposes: to free the primary amine from its HCl salt and to quench the HCl generated during the reaction. DIPEA is often preferred for more sensitive substrates as it is sterically hindered, reducing potential side reactions.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves a wide range of organic reagents.

Experimental Protocol: Synthesis of N-((Tetrahydro-2H-thiopyran-4-YL)methyl)benzamide
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
(Tetrahydro-2H-thiopyran-4-YL)methanamine HCl167.701.01.0168 mg
Benzoyl Chloride140.571.11.1131 µL
Diisopropylethylamine (DIPEA)129.242.52.5435 µL
Dichloromethane (DCM), anhydrous---10 mL

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous DCM (10 mL) and DIPEA (435 µL, 2.5 mmol). Stir the resulting suspension at room temperature for 15 minutes to ensure complete formation of the free amine.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add benzoyl chloride (131 µL, 1.1 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2] Expected M+H⁺ for C₁₃H₁₇NOS: 236.1053.

Protocol II: Reductive Amination

Direct N-alkylation with alkyl halides can be difficult to control, often leading to over-alkylation.[3] Reductive amination is a superior and more controlled method for synthesizing secondary amines.[4] The reaction proceeds via an intermediate imine, which is selectively reduced in the presence of the starting aldehyde.

Rationale for Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions and does not readily reduce aldehydes or ketones, thus minimizing side reactions.[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents. Acetic acid is often added in catalytic amounts to facilitate imine formation.

  • Molecular Sieves: The addition of molecular sieves can be beneficial to remove water formed during imine formation, driving the equilibrium towards the product.[4]

Experimental Protocol: Synthesis of N-Benzyl-1-(tetrahydro-2H-thiopyran-4-YL)methanamine
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
(Tetrahydro-2H-thiopyran-4-YL)methanamine HCl167.701.01.0168 mg
Benzaldehyde106.121.11.1112 µL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5318 mg
Triethylamine (TEA)101.191.21.2167 µL
1,2-Dichloroethane (DCE), anhydrous---10 mL

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (168 mg, 1.0 mmol) in anhydrous DCE (10 mL).

  • Neutralization and Aldehyde Addition: Add TEA (167 µL, 1.2 mmol) and stir for 10 minutes. Then, add benzaldehyde (112 µL, 1.1 mmol).

  • Initiation of Reduction: Stir the mixture at room temperature for 30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS for the disappearance of the starting material and the formation of the product mass.

  • Work-up:

    • Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography (silica gel, gradient of methanol in DCM is often effective for amines).

  • Characterization (Self-Validation): Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Expected M+H⁺ for C₁₃H₁₉NS: 222.1260.

Reductive_Amination reagents Amine (free base) Aldehyde/Ketone imine Iminium Ion Intermediate reagents->imine + H⁺ - H₂O product Secondary/Tertiary Amine imine->product reducer NaBH(OAc)₃ reducer->imine Reduction

Caption: The reductive amination pathway.

Protocol III: Direct N-Alkylation

While reductive amination is often preferred, direct alkylation with reactive alkylating agents like benzyl bromide or methyl iodide can be effective, provided the reaction conditions are carefully controlled to minimize dialkylation.

Rationale for Experimental Choices:
  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to act as both a neutralizing agent and an acid scavenger.

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for this type of substitution reaction.

  • Stoichiometry: Using the amine as the limiting reagent can help reduce, but not eliminate, the formation of the dialkylated product. Careful monitoring is crucial.

Experimental Protocol: Synthesis of N-Methyl-1-(tetrahydro-2H-thiopyran-4-YL)methanamine
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
(Tetrahydro-2H-thiopyran-4-YL)methanamine HCl167.701.01.0168 mg
Iodomethane (MeI)141.941.051.0565 µL
Potassium Carbonate (K₂CO₃)138.213.03.0415 mg
Acetonitrile (MeCN), anhydrous---10 mL

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (168 mg, 1.0 mmol) and potassium carbonate (415 mg, 3.0 mmol) in a flask with anhydrous acetonitrile (10 mL).

  • Reagent Addition: Stir the suspension vigorously. Add iodomethane (65 µL, 1.05 mmol) and seal the flask.

  • Reaction Monitoring: Stir at room temperature for 6-12 hours. The reaction is typically monitored by LC-MS, watching for the formation of both the desired mono-methylated product and the di-methylated byproduct. The reaction should be stopped once the starting material is consumed to prevent further alkylation.

  • Work-up:

    • Filter the reaction mixture to remove the K₂CO₃.

    • Rinse the solid with additional acetonitrile.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of mono- and di-alkylated products. Purification via preparative reverse-phase HPLC is often necessary to isolate the desired secondary amine.

  • Characterization (Self-Validation): Confirm structure and purity via ¹H NMR and HRMS. Expected M+H⁺ for C₇H₁₅NS: 146.0947.

Conclusion and Application to SAR

The protocols detailed above provide a validated toolkit for the derivatization of the (tetrahydro-2H-thiopyran-4-YL)methanamine scaffold. By systematically synthesizing amides, secondary amines, and tertiary amines with diverse substituents, researchers can effectively map the structure-activity landscape of their target.

  • Amides (from Protocol I) allow for probing the necessity and geometry of hydrogen bond donors (N-H) and acceptors (C=O).

  • Secondary/Tertiary Amines (from Protocols II & III) modulate the basicity (pKa) and lipophilicity of the molecule, which are critical for target engagement and pharmacokinetic properties. The size and nature of the alkyl group also explore steric tolerance within the binding pocket.

A thorough analysis of the biological data from this library will provide crucial insights, guiding the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for the N-Alkylation of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Tetrahydro-2H-thiopyran-4-YL)methanamine and its derivatives are valuable building blocks in medicinal chemistry and drug development. The secondary and tertiary amines derived from this scaffold are integral to the synthesis of a wide range of biologically active molecules. This document provides a detailed experimental protocol for the N-alkylation of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride, a common salt form of the parent amine. The primary method detailed is reductive amination, a highly selective and efficient one-pot reaction that minimizes the common side-reaction of over-alkylation often encountered with direct alkylation methods.[1][2]

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[3] This method is favored for its mild reaction conditions and broad substrate scope.[4] The protocol herein will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. STAB is a particularly mild and selective reagent, well-suited for the reduction of iminium ions in the presence of unreacted carbonyl compounds.[5][6]

Reaction Principle: Reductive Amination

The N-alkylation of this compound proceeds via a two-step, one-pot process:

  • Imine/Iminium Ion Formation: The primary amine reacts with an aldehyde or ketone under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine. The imine can be protonated to form a more electrophilic iminium ion.[3] The hydrochloride salt of the starting amine helps to create the necessary acidic environment for this step.

  • Reduction: A hydride-based reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the imine or iminium ion to the corresponding secondary amine.[1][7] STAB is advantageous as it is less likely to reduce the starting aldehyde or ketone compared to stronger reducing agents like sodium borohydride.[1][6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-alkylation of this compound via reductive amination.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start Dissolve Amine HCl and Carbonyl Compound Base Add Base (e.g., Et3N) to neutralize HCl Start->Base Imine Stir for Imine Formation (e.g., 30-60 min at RT) Base->Imine STAB Portion-wise addition of STAB Imine->STAB React Stir at RT (2-16 h) STAB->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with sat. NaHCO3 Monitor->Quench Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify by Flash Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS)

Caption: General workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol

This protocol describes the N-alkylation of this compound with a generic aldehyde or ketone.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound950603-21-1C₆H₁₄ClNSStarting material.[8]
Aldehyde or KetoneVariesVariesThe alkylating agent (1.0 - 1.2 equivalents).
Sodium Triacetoxyborohydride (STAB)56553-60-7C₆H₁₀BNaO₆Reducing agent (1.2 - 1.5 equivalents). Moisture sensitive, handle under an inert atmosphere.[6]
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)VariesVariesAnhydrous reaction solvent.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)VariesVariesBase to neutralize the hydrochloride salt (1.0 - 1.1 equivalents).
Saturated Sodium Bicarbonate Solution (NaHCO₃)AqueousNaHCO₃For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)VariesVariesDrying agent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Extraction solvent.
BrineAqueousNaClFor washing the organic layer.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the amine salt in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired aldehyde or ketone (1.0-1.2 eq) to the stirred solution.

    • Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.0-1.1 eq) dropwise to the reaction mixture to neutralize the hydrochloride salt and form the free amine in situ.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[9]

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

    • Continue stirring the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM or ethyl acetate (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine to prevent the product from streaking on the column) to afford the pure N-alkylated product.

Mechanism of Reductive Amination with STAB

The following diagram illustrates the key steps in the reductive amination of a primary amine with an aldehyde using sodium triacetoxyborohydride.

G cluster_0 Imine Formation cluster_1 Reduction Amine R'-NH2 Hemiaminal Hemiaminal Amine->Hemiaminal + Aldehyde Aldehyde R-CHO Aldehyde->Hemiaminal STAB NaBH(OAc)3 Product N-alkylated Amine (R-CH2-NH-R') STAB->Product Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Product + NaBH(OAc)3

Caption: Mechanism of reductive amination.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent and the STAB. A gentle warming of the reaction mixture (e.g., to 40 °C) may improve the rate of imine formation and subsequent reduction.

  • Side Reactions: The primary amine can potentially undergo dialkylation, though this is less common with STAB compared to other reducing agents.[5] Using a slight excess of the amine relative to the carbonyl compound can further minimize this.

  • Purification: The basic nature of the amine product may cause it to streak on silica gel during chromatography. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve the peak shape and separation.

  • Alternative Alkylating Agents: While this protocol focuses on aldehydes and ketones, N-alkylation can also be achieved with alcohols through a "borrowing hydrogen" methodology, though this typically requires a metal catalyst.[10][11] Direct alkylation with alkyl halides is also possible but often leads to over-alkylation and requires careful control of stoichiometry.[2]

Safety Information

  • This compound is a solid.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive solid. Handle in a dry environment, and quench reactions carefully.

  • Organic solvents such as dichloromethane, 1,2-dichloroethane, and ethyl acetate are flammable and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride. This valuable building block presents unique synthetic challenges, primarily concerning the control of side reactions that can impact yield, purity, and scalability. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs) about Common Side Reactions

This section addresses the most common issues encountered during the synthesis.

Q1: My final product purity is low after hydrochloride salt formation, showing multiple spots on TLC/peaks in LC-MS. What are the most likely impurities?

A1: Low purity is often due to the co-precipitation of structurally similar byproducts. The most common impurities originate from the key amine-forming step. Depending on your synthetic route, these can include:

  • Dimeric Secondary Amine: Bis((tetrahydro-2H-thiopyran-4-yl)methyl)amine is a frequent and often difficult-to-remove byproduct, formed when the primary amine product reacts with another molecule of the starting material.

  • Unreacted Intermediates: Residual starting materials such as the corresponding nitrile, oxime, or aldehyde from the amine synthesis step.

  • Over-reduced Byproducts: If using a strong reducing agent like LiAlH₄, reduction of other functional groups can occur.

  • Sulfur Oxidation Products: The thioether in the thiopyran ring is susceptible to oxidation, leading to sulfoxide or sulfone derivatives, especially under harsh reaction or workup conditions.[1]

Q2: My reaction yield is consistently below 60%, even though TLC analysis suggests full conversion of the starting material. What's happening?

A2: Low isolated yield despite high conversion is a classic sign that your target molecule is being consumed by parallel side reactions. The primary cause is often the formation of the dimeric secondary amine mentioned in Q1. This side reaction consumes two equivalents of your synthetic intermediates for every one molecule of byproduct, drastically reducing the theoretical maximum yield of your desired primary amine. Another possibility is product loss during workup, especially if the free amine has some water solubility or is volatile.

Q3: I'm observing an unexpected mass peak in my LC-MS analysis corresponding to [M+16] or [M+32]. What could this be?

A3: An [M+16] or [M+32] peak strongly suggests oxidation of the sulfur atom in the thiopyran ring. The [M+16] adduct corresponds to the formation of the sulfoxide, while the [M+32] adduct corresponds to the sulfone. This can occur if oxidizing agents are present, or sometimes through air oxidation during prolonged heating or extended workup procedures. It is crucial to ensure all steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) if this issue persists.[1]

Part 2: Troubleshooting Guide by Synthetic Stage

This section provides a detailed breakdown of potential issues and actionable solutions for common synthetic routes. A prevalent pathway involves the reduction of a nitrile intermediate, which we will focus on.

Stage 1: Nitrile Reduction to Primary Amine

The conversion of Tetrahydro-2H-thiopyran-4-carbonitrile to the target primary amine is a critical step where the most significant side reactions occur.

Problem: Formation of a significant amount of bis((tetrahydro-2H-thiopyran-4-yl)methyl)amine (secondary amine impurity).

Probable Cause: The newly formed primary amine acts as a nucleophile, reacting with the intermediate imine species faster than the reducing agent can reduce the imine to the primary amine. This is particularly problematic with reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Recommended Solutions & Protocols:

  • Catalytic Hydrogenation (Preferred Method): This method often provides higher selectivity for the primary amine by minimizing secondary amine formation.

    • Catalyst: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).

    • Solvent: Methanol saturated with ammonia (methanolic ammonia). The excess ammonia competitively inhibits the primary amine product from reacting with the imine intermediate.

    • Protocol:

      • In a high-pressure autoclave, charge Tetrahydro-2H-thiopyran-4-carbonitrile (1.0 eq).

      • Add 20% w/w methanolic ammonia (10-15 volumes).

      • Add water-slurried Raney Nickel (10-20 wt% loading).

      • Pressurize the vessel with hydrogen gas (H₂) to 0.5-0.6 MPa.

      • Heat the reaction to 50-60 °C and stir vigorously for 5-18 hours.[2]

      • In-Process Check (IPC): Monitor the reaction by GC or LC-MS to confirm the disappearance of the nitrile.

      • Upon completion, cool the vessel, vent the hydrogen, and carefully filter the catalyst. Wash the catalyst with methanol.

      • Concentrate the filtrate under reduced pressure to yield the crude free amine.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction (Alternative): While effective, LiAlH₄ is a very strong reducing agent and requires careful control to avoid side reactions.[3][4][5][6]

    • Key Consideration: Add the nitrile to the LiAlH₄ suspension (inverse addition) to maintain an excess of hydride, which favors reduction of the imine intermediate over intermolecular reaction.

    • Protocol:

      • Suspend LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF or diethyl ether in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

      • Dissolve Tetrahydro-2H-thiopyran-4-carbonitrile (1.0 eq.) in anhydrous THF.

      • Slowly add the nitrile solution to the stirring LiAlH₄ suspension, maintaining the temperature at 0 °C.

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

      • IPC: Monitor by TLC or LC-MS.

      • Cool the reaction back to 0 °C and quench very carefully by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

      • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing with THF or ethyl acetate.

      • Concentrate the filtrate to yield the crude free amine.

MethodReducing AgentKey AdvantagesCommon Side ProductsControl Measures
Catalytic HydrogenationH₂ / Raney NiHigh selectivity, cleaner reaction, safer for scale-up.Minimal secondary amine.Use of methanolic ammonia is critical.
Hydride ReductionLiAlH₄Fast, potent, effective for various functional groups.[5]Secondary amine, over-reduction.Inverse addition, strict temperature control.

The following diagram illustrates the critical branch point in the nitrile reduction. The desired pathway (in green) leads to the primary amine, while the side reaction (in red) forms the dimeric impurity.

G cluster_main Nitrile Reduction Pathways Nitrile Thiopyran Nitrile (R-C≡N) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine [H] (Reduction) PrimaryAmine Desired Product (R-CH₂-NH₂) Imine->PrimaryAmine [H] (Reduction) FAST SecondaryAmine Side Product ((R-CH₂)₂-NH) Imine->SecondaryAmine Reaction with R-CH₂-NH₂ (Nucleophilic Attack) G cluster_workflow Purification & Salt Formation Workflow Crude Crude Free Base Amine (Contains Impurities) Chromatography Column Chromatography (Silica gel, DCM/MeOH/NH₄OH gradient) Crude->Chromatography PureBase Pure Free Base Amine (Verify by TLC/LC-MS) Chromatography->PureBase Dissolve Dissolve in Solvent (e.g., Isopropanol, EtOAc) PureBase->Dissolve HCl_add Add HCl Solution (e.g., HCl in IPA or Dioxane) Dropwise at 0°C Dissolve->HCl_add Crystallize Crystallization (Stir at 0°C, then filter) HCl_add->Crystallize Final Pure Hydrochloride Salt (Dry under vacuum) Crystallize->Final

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this valuable building block. Our goal is to provide actionable, field-tested insights to help you navigate the common challenges associated with this synthesis, ensuring high yield, purity, and reproducibility.

The primary route to this compound is the reductive amination of tetrahydro-4H-thiopyran-4-one. While straightforward in principle, this reaction is sensitive to a variety of parameters that can significantly impact its outcome. This document provides a structured approach to troubleshooting and optimization, grounded in established chemical principles.

Section 1: Reaction Overview and Core Logic

The synthesis proceeds via a two-step, one-pot sequence: (1) the formation of an intermediate imine (or related species) from tetrahydro-4H-thiopyran-4-one and an ammonia source, followed by (2) in-situ reduction to the target primary amine. The final step involves isolation as a stable hydrochloride salt.

Experimental Workflow Diagram

The following diagram outlines the general synthetic workflow.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation Stage start Start: Tetrahydro-4H- thiopyran-4-one + Ammonia Source imine Imine/Enamine Formation (Equilibrium Step) start->imine Solvent, pH catalyst (e.g., AcOH) reduction Chemoselective Reduction imine->reduction Add Reducing Agent (e.g., NaBH(OAc)3) amine Crude (Tetrahydro-2H-thiopyran-4-YL)methanamine reduction->amine workup Aqueous Workup / Quench amine->workup extraction Organic Extraction workup->extraction salt HCl Salt Formation extraction->salt Solvent + HCl source product Final Product: (Tetrahydro-2H-thiopyran-4-YL)methanamine HCl salt->product Crystallization / Precipitation

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low conversion, and I'm recovering mostly unreacted starting material. What are the primary causes and how can I improve the yield?

Answer: Low conversion is almost always linked to the initial equilibrium step: the formation of the imine intermediate. This equilibrium can be unfavorable and is highly sensitive to reaction conditions.

  • Causality - The Iminium Equilibrium: The reaction between a ketone and an ammonia source to form an iminium cation is reversible and often lies on the side of the starting materials. To drive the reaction forward, you must either remove the water byproduct or use conditions that favor the iminium species.

  • Troubleshooting Steps:

    • pH Control is Critical: The reaction requires slight acidity. An acid catalyst (like acetic acid) protonates the ketone's carbonyl oxygen, making it more electrophilic for the amine to attack. However, too much acid will protonate the ammonia source, rendering it non-nucleophilic.[1]

      • Action: Add 1.1 to 2.0 equivalents of acetic acid relative to the amine. If you are using an ammonium salt (e.g., NH₄OAc), the pH may already be in a suitable range, but monitoring is advised.

    • Water Removal: The formation of the imine releases water. According to Le Châtelier's principle, removing this water will shift the equilibrium toward the product.

      • Action: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[1] Alternatively, if the solvent forms an azeotrope with water (like toluene), using a Dean-Stark apparatus can be effective, though this is more common for large-scale synthesis.

    • Reaction Time and Temperature: Imine formation can be sluggish.[1]

      • Action: Allow the ketone, ammonia source, and acid catalyst to stir for a sufficient period (e.g., 1-4 hours) before introducing the reducing agent. Monitor the formation of the imine by TLC or ¹H NMR if possible. Increasing the temperature moderately (e.g., to 40-50 °C) can also accelerate this step.

Question 2: I'm isolating significant amounts of tetrahydro-2H-thiopyran-4-ol as a byproduct. Why is the ketone being reduced?

Answer: This is a classic selectivity problem in reductive aminations. Your reducing agent is reducing the starting ketone faster than it reduces the iminium intermediate. This points directly to the choice of the reducing agent.

  • Causality - Reducing Agent Chemoselectivity:

    • Strong, Unselective Reductants: Reagents like sodium borohydride (NaBH₄) are highly reactive and can readily reduce both ketones and iminiums.[2] In many cases, the ketone reduction is kinetically faster, leading to the alcohol byproduct.

    • Weaker, Selective Reductants: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaCNBH₃) are sterically hindered and less reactive.[2] They are poor reductants for ketones at slightly acidic pH but are highly effective at reducing the protonated iminium ion. This difference in reactivity is the key to a successful outcome.

  • Troubleshooting Steps:

    • Switch to a Selective Reducing Agent: The most robust solution is to use sodium triacetoxyborohydride (STAB). It is the reagent of choice for one-pot reductive aminations due to its high selectivity and tolerance of mildly acidic conditions.[3]

    • Consider a Two-Step Procedure: If you must use NaBH₄, perform the reaction in two distinct steps. First, form the imine and ensure it has formed completely (e.g., by removing all water). Then, cool the reaction (e.g., to 0 °C) and add the NaBH₄ slowly. This minimizes the amount of unreacted ketone present when the strong reductant is introduced.[1]

    • pH Management with NaCNBH₃: Sodium cyanoborohydride is also highly selective but carries a significant safety risk. It can release highly toxic hydrogen cyanide (HCN) gas if the pH drops below 7.[2] If used, the pH must be carefully maintained in the 6-7 range. For general laboratory use, STAB is the superior and safer choice.

Troubleshooting Logic Diagram

G start Problem Observed q1 Low Yield / High SM? start->q1 q2 Alcohol Byproduct? start->q2 q1->q2 No sol1 1. Check/Adjust pH (Add AcOH) 2. Add Molecular Sieves 3. Increase Imine Formation Time q1->sol1 Yes sol2 1. Switch to NaBH(OAc)3 (STAB) 2. Ensure Imine Forms Before Reduction 3. Use Two-Step Protocol if using NaBH4 q2->sol2 Yes

Caption: Decision tree for common synthesis problems.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best choice of reducing agent for this synthesis? A: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended. Its chemoselectivity for the iminium ion over the ketone starting material minimizes the formation of the alcohol byproduct, making it ideal for a one-pot procedure.[3]

Q: Which solvent system is most effective? A: Aprotic solvents that can dissolve all reactants are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices. Tetrahydrofuran (THF) is also commonly used. Protic solvents like methanol can sometimes be used, especially in two-step procedures with NaBH₄, but they can slow down the initial imine formation.

Q: How is the final hydrochloride salt typically formed and purified? A: After an aqueous workup to remove inorganic salts, the crude amine (as a free base in an organic solvent like ether or ethyl acetate) is treated with a solution of HCl. This can be HCl in diethyl ether, HCl in dioxane, or gaseous HCl bubbled through the solution. The hydrochloride salt typically precipitates and can be collected by filtration.[4] Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be used for further purification.

Q: What analytical techniques are best for monitoring this reaction? A:

  • Thin-Layer Chromatography (TLC): Ideal for tracking the consumption of the starting ketone. The amine product will have a different Rf and may require a more polar eluent system (e.g., DCM/MeOH with a small amount of NH₄OH) to move from the baseline.

  • LC-MS: Provides accurate monitoring of the masses of the starting material, product, and any byproducts (like the alcohol).

  • ¹H NMR: A small aliquot from the reaction (after quenching and extraction) can confirm the disappearance of the ketone and the appearance of new signals corresponding to the amine product.

Section 4: Recommended Experimental Protocol

This protocol is a general guideline and should be adapted based on experimental observations.

Materials:

  • Tetrahydro-4H-thiopyran-4-one (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (2.0 - 3.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tetrahydro-4H-thiopyran-4-one (1.0 equiv) and ammonium acetate (2.0-3.0 equiv).

  • Add anhydrous DCE or DCM as the solvent (approx. 0.1-0.2 M concentration).

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. (Optional: add activated 4Å molecular sieves).

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 equiv) to the suspension in portions over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature overnight (12-18 hours). Monitor the consumption of the starting material by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with the organic solvent (DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine free base.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Stir the resulting slurry in the cold for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound.

Section 5: Summary of Key Optimization Parameters

ParameterRecommendationRationale & Impact on Reaction
Ammonia Source Ammonium Acetate (NH₄OAc)Provides both the ammonia equivalent and a buffering capacity to maintain a favorable pH for imine formation.
Reducing Agent Sodium Triacetoxyborohydride (STAB)High chemoselectivity for the iminium ion prevents the formation of the alcohol byproduct, leading to a cleaner reaction profile.[3]
Solvent Dichloroethane (DCE) or DCMAprotic solvents that facilitate both imine formation and the reduction step without interfering.
pH / Catalyst Mildly acidic (pH 5-7)A slightly acidic environment is required to catalyze imine formation without deactivating the nucleophilic ammonia source.[1]
Temperature Room Temperature to 40 °CSufficient to overcome the activation energy for imine formation without promoting side reactions.
Water Control Molecular Sieves (Optional)Can be used to drive the imine-forming equilibrium forward, increasing the rate and overall conversion.[1]

References

Overcoming challenges in the purification of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Drawing upon extensive field experience and established chemical principles, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

I. Overview of Purification Challenges

The purification of this compound presents a unique set of challenges stemming from its structural features. As a primary amine hydrochloride salt, its polarity and solubility can complicate standard purification protocols. Key difficulties often arise in achieving high crystallinity, removing residual impurities from the synthesis, and preventing degradation of the tetrahydrothiopyran ring. This guide will address these issues systematically, providing both theoretical explanations and practical solutions.

II. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure and data from chemical suppliers.

PropertyValue/ObservationSignificance for Purification
Molecular Formula C₆H₁₄ClNS-
Molecular Weight 167.70 g/mol Relevant for calculating molar equivalents and yields.
Appearance White to off-white solidA significant deviation in color may indicate impurities.
Melting Point 255-257°C[1]A broad or depressed melting point is a strong indicator of impurity.
Solubility Expected to be highly soluble in water and lower alcohols (methanol, ethanol), with limited solubility in less polar organic solvents like diethyl ether, ethyl acetate, and dichloromethane.This solubility profile is key to selecting appropriate solvents for recrystallization and washing.
pKa Estimated to be around 9-10 for the protonated amine.Crucial for developing purification strategies based on pH adjustment, such as acid-base extractions.
Storage 2-8°C, protect from light.[1]Suggests potential for slow degradation at ambient temperatures or upon light exposure.

III. Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Crystallization & Isolation Issues

Q1: My final product is an oil or a sticky solid and will not crystallize after the addition of HCl. What should I do?

A1: Oiling out is a common problem with amine hydrochloride salts, often due to the presence of impurities or residual solvent. Here is a systematic approach to induce crystallization:

  • Solvent Selection is Key: The choice of solvent for the HCl addition and subsequent crystallization is critical. If you are using a solvent in which the hydrochloride salt is too soluble (e.g., methanol), it will be difficult to induce precipitation.

    • Protocol: After ensuring the free base is fully dissolved in a minimal amount of a suitable solvent (like isopropanol), slowly add a solution of HCl in a solvent in which the salt is less soluble (e.g., HCl in isopropanol or diethyl ether).

  • Employ an Anti-Solvent: If the product remains an oil, the slow addition of an "anti-solvent" (a solvent in which the hydrochloride salt is insoluble) can promote crystallization.

    • Workflow:

      • Dissolve the oily product in a minimal amount of a polar solvent like isopropanol or ethanol.

      • Slowly add a non-polar anti-solvent such as diethyl ether or tert-butyl methyl ether (TBME) dropwise with vigorous stirring.

      • Continue addition until turbidity persists.

      • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface.

      • Cool the mixture to 0-4°C and allow it to stand.

G

Crystallization Induction Workflow

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low yields during recrystallization are typically due to the product having significant solubility in the chosen solvent system, even at low temperatures.

  • Optimize the Solvent System: Experiment with mixed solvent systems. A good system is one in which the compound is soluble at elevated temperatures but poorly soluble at room temperature or below. For this compound, consider combinations like isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

Impurity Removal

Q3: My NMR spectrum shows a peak around 1.4 ppm, suggesting a t-butyl impurity after Boc-deprotection. How can I remove this?

A3: The tert-butyl cation is a common byproduct of Boc-deprotection using strong acids.[2] This cation can be trapped by nucleophiles or eliminated to form isobutylene.

  • Use a Scavenger: During the Boc-deprotection step, include a scavenger to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole.

  • Aqueous Wash: After the reaction, if the workup allows, neutralizing the reaction mixture and performing an extraction can help. The free amine will partition into the organic layer, while any charged byproducts may remain in the aqueous layer. Re-formation of the hydrochloride salt would then follow.

  • Solvent Wash/Trituration: The resulting crude hydrochloride salt can be washed or triturated with a solvent that will dissolve the non-polar t-butylated byproducts but not the desired salt. Diethyl ether or hexanes are good candidates.

Q4: I suspect the sulfur atom in the tetrahydrothiopyran ring has been oxidized. How can I confirm this and prevent it?

A4: The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.[3]

  • Confirmation:

    • NMR Spectroscopy: Oxidation to a sulfoxide will result in a downfield shift of the adjacent proton signals in the ¹H NMR spectrum. The molecule will also become asymmetric, leading to a more complex spectrum.

    • Mass Spectrometry: Look for masses corresponding to M+16 (sulfoxide) or M+32 (sulfone).

  • Prevention:

    • Avoid Strong Oxidizing Agents: Be cautious with reagents used during synthesis and workup.

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) if you suspect air oxidation is an issue, especially if trace metals are present that could catalyze oxidation.

    • Storage: Store the compound as recommended, protected from light and at a reduced temperature, to minimize long-term oxidative degradation.[1]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to perform the final salt formation step to ensure a pure, crystalline product?

A1: The final step of forming the hydrochloride salt is crucial for purification. A robust method is the addition of a solution of HCl in a suitable organic solvent to the free amine.

  • Recommended Protocol:

    • Dissolve the purified free amine in a minimal amount of a solvent like isopropanol or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount (1.0-1.1 equivalents) of a standardized solution of HCl in isopropanol or diethyl ether with stirring.

    • The hydrochloride salt should precipitate.

    • Stir the resulting slurry for a period (e.g., 1-2 hours) to ensure complete precipitation.

    • Collect the solid by filtration, wash with a cold, less polar solvent (like diethyl ether), and dry under vacuum.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: This will confirm the structure of the compound and can be used to identify and quantify impurities if their signals are resolved from those of the product.

  • HPLC with UV or ELSD Detection: A reverse-phase HPLC method is ideal for determining the purity of the compound and detecting non-volatile impurities. An Evaporative Light Scattering Detector (ELSD) is useful as the compound lacks a strong chromophore.

  • LC-MS: This is invaluable for identifying the masses of any observed impurities, which can provide clues to their structure.

  • Elemental Analysis (CHN): This provides a quantitative measure of the elemental composition of the sample and can be a good indicator of overall purity and the correct salt form.

Q3: Can I use column chromatography to purify the hydrochloride salt?

A3: Direct chromatography of the highly polar hydrochloride salt on standard silica gel is generally not recommended due to poor mobility and peak tailing. However, a few strategies can be employed:

  • Purify the Free Base: It is often more effective to purify the free amine (the Boc-protected precursor or the free base after deprotection and neutralization) using column chromatography (silica or alumina) and then form the hydrochloride salt from the purified free amine.

  • Short Plug Filtration: A quick "plug" of silica or alumina can sometimes be used to remove baseline impurities from a solution of the salt, but this is not a high-resolution technique.

V. Summary of Key Recommendations

  • Prioritize Crystallization: The most effective purification method for this compound is typically recrystallization. Experiment with mixed solvent systems like isopropanol/diethyl ether.

  • Control the Salt Formation: The conditions under which you form the hydrochloride salt will significantly impact its purity and physical form. Use a stoichiometric amount of HCl in a suitable organic solvent.

  • Mind the Sulfur: Be aware of the potential for oxidation of the thiopyran ring and take steps to prevent it by avoiding strong oxidizing agents and storing the compound properly.

  • Characterize Thoroughly: Use a combination of NMR, HPLC, and MS to accurately assess the purity of your final product.

By applying these principles and troubleshooting strategies, researchers can overcome the common challenges in the purification of this compound and obtain material of high purity for their research and development needs.

VI. References

  • Sigma-Aldrich. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8. --INVALID-LINK--

  • ChemicalBook. (TETRAHYDROTHIOPYRAN-4-YLMETHYL)AMINE HYDROCHLORIDE | 950603-21-1. --INVALID-LINK--

  • Sigma-Aldrich. (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride. --INVALID-LINK--

  • CP Lab Safety. This compound, 95% Purity, C6H14ClNS, 1 gram. --INVALID-LINK--

  • PubChem. Tetrahydro-N-methyl-2H-pyran-4-methanamine. --INVALID-LINK--

  • PubChem. 4-Aminomethyltetrahydropyran. --INVALID-LINK--

  • Automated Topology Builder. N-Methyl-1-[(2R)-tetrahydro-2H-pyran-2-yl]methanamine. --INVALID-LINK--

  • BLDpharm. (Tetrahydro-2H-pyran-4-yl)methanamine. --INVALID-LINK--

  • ChemShuttle. (tetrahydro-2H-pyran-4-yl)methanamine. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. BOC deprotection. --INVALID-LINK--

  • Sigma-Aldrich. (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride 1210893-58-5. --INVALID-LINK--

  • Smolecule. Buy (4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine. --INVALID-LINK--

  • Ambeed. Building Blocks, Catalysts, Inhibitors. --INVALID-LINK--

  • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction. --INVALID-LINK--

  • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. --INVALID-LINK--

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). --INVALID-LINK--

References

Stability of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and validated protocols for assessing the stability of this compound in various solvents.

General Product Information

ParameterValueSource
Chemical Name This compound[1]
Synonyms thian-4-ylmethanamine,hydrochloride; 4-(Aminomethyl)tetrahydro-2H-thiopyran hydrochloride[1]
CAS Number 950603-21-1[1][2]
Molecular Formula C₆H₁₃NS·ClH[1]
Molecular Weight 167.70 g/mol [2]
Appearance White to off-white solid[1]
Storage Temp. 2-8°C, protect from light[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Handling and Solvent Selection

Question 1: What are the recommended storage conditions for this compound, and what are the initial signs of degradation?

Answer: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C and protected from light[1]. As an amine salt, it is generally stable in its solid, crystalline form.

Initial signs of degradation in the solid state are often visual. Look for:

  • Discoloration: A change from a white or off-white powder to yellow or brown.

  • Clumping or Change in Texture: This could indicate the absorption of moisture, which can accelerate degradation in the presence of reactive atmospheric gases.

In solution, degradation is typically invisible. Stability must be assessed analytically. If a solution develops a color or forms a precipitate over time, this is a strong indicator of instability or low solubility.

Question 2: In which solvents is this compound expected to be soluble? Are there any incompatible solvents?

Answer: As a hydrochloride salt, the compound's solubility is dictated by its ionic character.

  • Recommended Solvents: High solubility is expected in polar protic solvents such as water, methanol, and ethanol. Dimethyl sulfoxide (DMSO) is also a common solvent for creating stock solutions of amine hydrochloride salts[3].

  • Solvents with Lower Solubility: Solubility is likely to be moderate to low in polar aprotic solvents like acetonitrile and acetone, and very low in nonpolar solvents such as toluene, hexanes, or dichloromethane.

  • Incompatible Solvents/Conditions: Avoid strongly basic aqueous solutions. High pH will deprotonate the amine hydrochloride to its free amine form. While not a degradation event in itself, the free amine will have a drastically different solubility profile (likely much lower aqueous solubility) and may be more susceptible to oxidative degradation.

Section 2: Solution Stability and Degradation Pathways

Question 3: What are the most likely degradation pathways for this molecule in solution?

Answer: Based on the structure, which contains a secondary amine (as a salt) and a sulfide within a saturated heterocyclic ring, the primary degradation pathways to investigate are oxidation and, to a lesser extent, photolysis.

  • Oxidation: The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation. This is often the most significant liability for thioether-containing compounds. The expected degradation products are the corresponding sulfoxide and, upon further oxidation, the sulfone . This type of degradation can be catalyzed by trace metals, peroxides, or exposure to atmospheric oxygen over time, especially under harsh conditions (e.g., elevated temperature). Studies on structurally related cyclic ethers have shown that degradation can also be initiated by C-H abstraction under oxidative conditions[4].

  • Hydrolysis: The molecule lacks common hydrolytically labile functional groups like esters or amides. Therefore, significant degradation due to hydrolysis is generally not expected across a moderate pH range (e.g., pH 4-8)[3]. However, extreme pH conditions combined with high temperatures should still be evaluated as part of a comprehensive stability assessment.

  • Photodegradation: While the molecule does not contain a strong chromophore, some amine-containing compounds can undergo photolytic degradation[5]. It is crucial to determine the compound's sensitivity to light, especially if solutions will be handled outside of amber vials or protected enclosures.

Below is a diagram illustrating the likely oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation Pathway Parent (Tetrahydro-2H-thiopyran-4-YL)methanamine (Sulfide) Sulfoxide Corresponding Sulfoxide (S=O) Parent->Sulfoxide Oxidation [O] Sulfone Corresponding Sulfone (O=S=O) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Potential oxidative degradation of the thioether moiety.

Question 4: How does pH impact the stability of solutions of this compound?

Answer: The pH of the solvent system is a critical parameter. Stability in aqueous solutions is a fundamental requirement for drug candidates, and degradation can be caused by various mechanisms, including hydrolysis and oxidation[3].

  • Acidic pH (e.g., pH 1-4): The compound will be fully protonated and exist as the hydrochloride salt. This form is typically more water-soluble and is often the most stable form for amines, as the protonated amine is less susceptible to oxidation than the free amine.

  • Neutral pH (e.g., pH 7.4): At physiological pH, there will be an equilibrium between the protonated (salt) form and the neutral (free amine) form, governed by the pKa of the amine. The presence of the free amine may increase susceptibility to certain degradation pathways.

  • Basic pH (e.g., pH > 9): The compound will be predominantly in its neutral free amine form. This will likely decrease aqueous solubility and may significantly increase the rate of oxidative degradation.

Therefore, it is essential to evaluate solution stability across a range of pH values, typically covering acidic, neutral, and basic conditions[3].

Section 3: Analytical Strategy and Protocols

Question 5: I need to set up a stability study. Where do I begin?

Answer: A systematic stability study begins with a forced degradation (or stress testing) study. The goal is to intentionally degrade the sample under harsh conditions to identify potential degradation products and to develop a stability-indicating analytical method —a method that can accurately measure the parent compound without interference from any degradants[6].

The workflow below outlines the general process for assessing stability.

G cluster_workflow Stability Assessment Workflow A Develop Analytical Method (e.g., RP-HPLC) B Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C Confirm Method is 'Stability-Indicating' B->C Validate Separation D Prepare Solutions in Target Solvents C->D E Incubate at Defined Conditions (e.g., 25°C, 40°C) D->E F Analyze Samples at Time Points (T=0, 24h, 48h, etc.) E->F G Quantify Parent Compound and Degradants F->G H Determine Rate of Degradation and Shelf-Life G->H

Caption: General workflow for a chemical stability study.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade Water, Acetonitrile (ACN), and Methanol (MeOH)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in 50:50 Water:Acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.

Stress ConditionProcedureIncubationNeutralization
Acid Hydrolysis Add 1 mL of 0.1 M HCl.Heat at 60°C for 24 hours.Add 1 mL of 0.1 M NaOH.
Base Hydrolysis Add 1 mL of 0.1 M NaOH.Heat at 60°C for 24 hours.Add 1 mL of 0.1 M HCl.
Oxidation Add 1 mL of 3% H₂O₂.Store at room temp for 24 hours.N/A
Thermal Add 1 mL of water.Heat at 80°C for 48 hours.N/A
Photolytic Add 1 mL of water.Expose to direct light (ICH option 1 or 2) for 24 hours.N/A
  • Analysis: After incubation and neutralization (where applicable), dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the HPLC method described in Protocol 2.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The analytical method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a PDA detector is highly recommended.

Question 6: What is a good starting point for an HPLC method to analyze the stability of this compound?

Answer: A reverse-phase HPLC (RP-HPLC) method is the standard for stability testing of small molecules like this one[7]. A C18 column is a versatile and excellent starting point. Because the analyte is a basic amine, using a low pH mobile phase will ensure good peak shape by keeping the amine protonated.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify the parent compound and separate it from potential degradation products.

Instrumentation and Columns:

  • HPLC System with UV/PDA Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or scan with PDA to find optimal wavelength)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05

Procedure:

  • Sample Preparation: Dilute the samples from the stability study (or forced degradation) to a final concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject the samples onto the HPLC system.

  • Data Analysis: Integrate the peak area of the parent compound at each time point. The percentage of the remaining parent compound can be calculated as: (Area at Time X / Area at Time 0) * 100%. Identify degradation products by the appearance of new peaks, and quantify them by their area percent relative to all peaks in the chromatogram. For accurate quantification of degradants, their relative response factors should be determined.

References

Technical Support Center: (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is based on established principles of organic chemistry and forced degradation studies relevant to thioether and amine-containing molecules.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

A1: The molecule possesses two primary functional groups susceptible to degradation: the thioether within the tetrahydrothiopyran ring and the primary amine.

  • Thioether Moiety: The sulfur atom is prone to oxidation, a common degradation pathway for thioether-containing compounds.[2][4] This can occur in the presence of atmospheric oxygen, peroxides, or other oxidizing agents, leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[2][4][5]

  • Primary Amine: While generally stable, primary amines can be susceptible to oxidative degradation.[2] They can also participate in reactions with excipients or other components in a formulation, particularly those with reactive carbonyl groups.

  • Hydrochloride Salt: The hydrochloride salt form is generally stable in the solid state. However, in solution, it will create a mildly acidic environment which could potentially influence other degradation pathways, though significant hydrolysis of the core structure is not anticipated due to the absence of hydrolyzable groups like esters or amides.[6]

Q2: What are the expected major degradation products of this molecule?

A2: Based on the chemical structure, the most probable degradation products arise from the oxidation of the sulfur atom. These are:

  • (Tetrahydro-2H-thiopyran-4-YL)methanamine 1-oxide hydrochloride (the sulfoxide).

  • (Tetrahydro-2H-thiopyran-4-YL)methanamine 1,1-dioxide hydrochloride (the sulfone).

These transformations represent a shift from a thioether to more polar sulfoxide and sulfone functionalities.[4]

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability of the compound, we recommend the following storage conditions:

  • Solid State: Store in a tightly sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions (2-8 °C).

  • In Solution: If you must store the compound in solution, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] Solutions should be freshly prepared whenever possible. Protect solutions from light, especially if using solvents that can generate peroxides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Appearance of unexpected peaks in my chromatogram (e.g., HPLC-UV/MS) after sample preparation or a short-term experiment.

  • Possible Cause 1: Oxidative Degradation.

    • Explanation: The thioether is likely oxidizing to the sulfoxide and/or sulfone. This can be accelerated by exposure to air, elevated temperatures, or the presence of trace metal ions.[7]

    • Troubleshooting Steps:

      • Inert Atmosphere: Prepare your samples under an inert gas like nitrogen or argon.

      • Solvent Check: Ensure your solvents are fresh and free of peroxides. Some solvents, like THF or ethers, can form peroxides over time.

      • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample diluent, if compatible with your downstream analysis.

      • Temperature Control: Keep your samples cool during preparation and in the autosampler.

  • Possible Cause 2: Interaction with Formulation Components.

    • Explanation: If your experiment involves formulation excipients, the primary amine could be reacting. For example, polyethylene glycols (PEGs) can contain impurities that lead to N-formylation or N-methylation of amines.[8]

    • Troubleshooting Steps:

      • Excipient Purity: Verify the purity of your excipients and check for known reactive impurities.

      • Blank Runs: Run control samples of your formulation without the active pharmaceutical ingredient (API) to identify any excipient-related peaks.

Issue 2: Poor mass balance in a stability study.

  • Possible Cause: Formation of non-UV active or volatile degradants.

    • Explanation: While oxidation to sulfoxide and sulfone is the most probable pathway, more extensive degradation could lead to ring-opening or fragmentation, producing smaller molecules that may not be detected by your primary analytical method (e.g., UV detection at a specific wavelength).

    • Troubleshooting Steps:

      • Broader Detection: Use a more universal detector in parallel with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

      • Mass Spectrometry: Employ mass spectrometry (MS) to search for expected and unexpected degradation products.[9]

      • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][3][10] Below are recommended starting conditions for stressing this compound. The goal is to achieve 5-20% degradation.

Stress ConditionReagent/ConditionTemperatureTimePrimary Expected Degradation
Acid Hydrolysis 0.1 M HCl60 °C24-72 hGenerally stable, minimal degradation expected.
Base Hydrolysis 0.1 M NaOH60 °C24-72 hGenerally stable, minimal degradation expected.
Oxidation 3% H₂O₂Room Temp2-8 hFormation of sulfoxide and sulfone.[2][4]
Thermal Solid State80 °C7 daysMinimal degradation, potential for slow oxidation.
Photostability ICH Q1B conditionsRoom TempPer ICH Q1BMinimal degradation unless a photosensitizer is present.

Protocol for Oxidative Forced Degradation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).

  • Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction by taking aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quench the reaction by dilution with mobile phase before analysis.

  • Analyze the samples by a suitable stability-indicating HPLC method.

Visualizations

Predicted Degradation Pathway

G parent (Tetrahydro-2H-thiopyran-4-YL)methanamine (Thioether) sulfoxide (Tetrahydro-2H-thiopyran-4-YL)methanamine 1-oxide (Sulfoxide) parent->sulfoxide Oxidation [O] sulfone (Tetrahydro-2H-thiopyran-4-YL)methanamine 1,1-dioxide (Sulfone) sulfoxide->sulfone Further Oxidation [O]

Caption: Primary oxidative degradation pathway.

Troubleshooting Workflow for Unexpected Peaks

G decision decision start Unexpected Peak Observed in Chromatogram check_oxidation Is the peak consistent with Sulfoxide or Sulfone? start->check_oxidation confirm_structure Confirm structure using LC-MS/MS and reference standards. check_oxidation->confirm_structure Yes check_excipients Is the API mixed with excipients? check_oxidation->check_excipients No implement_controls Implement oxidative controls: - Inert atmosphere - Fresh solvents - Lower temperature confirm_structure->implement_controls excipient_blank Analyze excipient blank. Is the peak present? check_excipients->excipient_blank Yes other_degradation Consider other degradation pathways (e.g., photolysis, thermal). check_excipients->other_degradation No investigate_interaction Investigate API-excipient interaction. excipient_blank->investigate_interaction No excipient_blank->other_degradation Yes

Caption: Decision tree for identifying unknown impurities.

References

Troubleshooting low yields in the reductive amination of tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the reductive amination of tetrahydrothiopyran-4-one. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during this important synthetic transformation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of this reaction and achieve optimal yields.

Frequently Asked Questions (FAQs)

Q1: I am observing very low conversion of my tetrahydrothiopyran-4-one. What are the most likely causes?

Low conversion in a reductive amination reaction can stem from several factors, often related to the initial imine formation. The equilibrium between the ketone and the imine can be unfavorable, and may be shifted towards the imine by removing water as it is formed.[1]

  • Inefficient Imine/Iminium Ion Formation: The first step of a reductive amination is the formation of a hemiaminal, which then dehydrates to an imine or an iminium ion.[1] This process is often the rate-limiting step.

    • Recommendation: Ensure your reaction conditions favor imine formation. This can be achieved by using a dehydrating agent such as molecular sieves or by azeotropic removal of water with a Dean-Stark apparatus.[2]

  • Steric Hindrance: Tetrahydrothiopyran-4-one is a cyclic ketone, which can present some steric bulk. If you are using a sterically demanding amine, the nucleophilic attack to form the hemiaminal may be slow.[3]

    • Recommendation: Consider using a less hindered amine if possible. Alternatively, increasing the reaction temperature or using a Lewis acid catalyst like Ti(OiPr)₄ can help to activate the ketone.[4][5]

  • Incorrect pH: The formation of the imine is pH-sensitive. Mildly acidic conditions (pH 4-5) are generally optimal to protonate the carbonyl oxygen, which accelerates the nucleophilic attack by the amine.[4] If the pH is too low, the amine will be protonated and become non-nucleophilic.[4]

    • Recommendation: Use a weak acid catalyst, such as acetic acid, to maintain the optimal pH range.[6]

Q2: My reaction is producing a significant amount of the corresponding alcohol (tetrahydrothiopyran-4-ol) as a byproduct. How can I prevent this?

The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting ketone faster than it is reducing the imine/iminium ion intermediate. This is a common chemoselectivity issue in reductive aminations.[1][7]

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[4]

    • Recommendation: Switch to a more selective reducing agent that preferentially reduces the imine/iminium ion in the presence of a ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this purpose as it is a milder and more sterically hindered reducing agent.[8][9][10] Sodium cyanoborohydride (NaBH₃CN) is also a good option, but be aware of the potential for toxic cyanide byproducts during workup.[1][4]

  • One-Pot vs. Two-Step Procedure: In a one-pot (direct) reductive amination, all reactants are mixed together.[1] This can lead to the ketone being reduced before it has a chance to form the imine.

    • Recommendation: Consider a two-step procedure. First, allow the ketone and amine to react to form the imine. You can monitor this by techniques like ¹H NMR or IR spectroscopy. Once imine formation is complete, then add the reducing agent.[4]

Q3: I am using sodium triacetoxyborohydride (STAB), but my yields are still low. What could be the issue?

While STAB is a highly effective reagent, its performance can be affected by several factors.

  • Reagent Quality: The potency of STAB can degrade over time.[9]

    • Recommendation: Use freshly purchased or properly stored STAB. If you suspect the quality of your reagent, you can perform a simple assay to determine its active borohydride content.[9]

  • Solvent Choice: STAB is sensitive to water and is not compatible with protic solvents like methanol.[9]

    • Recommendation: Use aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[9][10]

  • Insufficient Acid Catalyst: For less reactive ketones, an acid catalyst is often necessary to facilitate imine formation even when using STAB.[10]

    • Recommendation: Add a catalytic amount of acetic acid to your reaction mixture.[6][10]

Q4: My desired product is difficult to purify. What are some common impurities and how can I remove them?

Purification challenges in reductive amination often arise from unreacted starting materials and side products.

  • Unreacted Amine: If your amine is polar, it can be difficult to separate from the product.

    • Recommendation: Perform an acidic wash (e.g., with dilute HCl) during the workup to protonate the excess amine and extract it into the aqueous layer. Be cautious if your product is also basic, as it may also be extracted.

  • Over-alkylation Products: If you are using a primary amine, there is a possibility of forming a tertiary amine through a second reductive amination.[4]

    • Recommendation: Use a slight excess of the amine to favor the formation of the secondary amine. Careful monitoring of the reaction progress by TLC or LC-MS can help to stop the reaction before significant over-alkylation occurs.

  • Boron-containing Byproducts: Borohydride reagents will generate boron-containing byproducts that need to be removed.

    • Recommendation: A standard aqueous workup is usually sufficient to remove these byproducts.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the reductive amination of tetrahydrothiopyran-4-one.

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Check Conversion of Starting Ketone Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion with Byproducts Check_Conversion->High_Conversion No Imine_Formation Issue with Imine Formation Low_Conversion->Imine_Formation Reduction_Step Issue with Reduction Step High_Conversion->Reduction_Step Purification_Issue Purification/Workup Issue High_Conversion->Purification_Issue Dehydration Add Dehydrating Agent (e.g., Mol. Sieves) Imine_Formation->Dehydration pH_Control Optimize pH with Acetic Acid Imine_Formation->pH_Control Lewis_Acid Use Lewis Acid Catalyst (e.g., Ti(OiPr)4) Imine_Formation->Lewis_Acid Selective_Reductant Switch to Selective Reductant (e.g., NaBH(OAc)3) Reduction_Step->Selective_Reductant Two_Step Perform a Two-Step Procedure Reduction_Step->Two_Step Workup_Optimization Optimize Workup (e.g., Acid/Base Wash) Purification_Issue->Workup_Optimization Chromatography Optimize Chromatography Conditions Purification_Issue->Chromatography ReactionMechanism cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction Ketone Tetrahydrothiopyran-4-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Amine R-NH2 Hemiaminal Hemiaminal Protonated_Ketone->Hemiaminal + R-NH2 Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Iminium Iminium Ion Protonated_Hemiaminal->Iminium - H2O Iminium_Reduction Iminium Ion Product Product Amine Iminium_Reduction->Product + [H-] (e.g., NaBH(OAc)3)

References

Technical Support Center: (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride (CAS No. 950603-21-1). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the proper storage, handling, and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Quick Reference & Safety Overview

This section provides a summary of critical information for the safe and effective use of this compound.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 950603-21-1[1][2]
Molecular Formula C6H14ClNS[2]
Molecular Weight 167.70 g/mol N/A
Appearance White to off-white solid[2]
Melting Point 255-257°C[2]
GHS Hazard Statements
Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This table is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Section 2: Storage and Stability FAQs

Proper storage is critical to maintaining the integrity of this compound. Here are answers to common questions regarding its storage and stability.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C.[2] It is also recommended to protect it from light.[2] The storage area should be cool, dry, and well-ventilated.[1][3]

Q2: The product arrived at room temperature. Is it still viable?

A2: This compound is stable at room temperature for short periods, such as during shipping. Upon receipt, it should be transferred to the recommended 2-8°C storage conditions for long-term stability.

Q3: I've noticed the powder has become clumpy. What could be the cause?

A3: Clumping is likely due to moisture absorption. While the hydrochloride salt is generally less hygroscopic than the free base, it can still absorb water from the atmosphere if not stored in a tightly sealed container. It is crucial to minimize the time the container is open to the air.

Q4: Are there any materials that should not be in the same storage area?

A4: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and strong reducing agents.[1][3] Accidental contact with these incompatible materials could lead to vigorous and potentially hazardous reactions.

Section 3: Handling and Experimental Use - A Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.

Dissolution and Solubility Issues

Problem: I'm having trouble dissolving the compound in my desired solvent.

Troubleshooting Steps:

  • Solvent Choice: As a hydrochloride salt, this compound is expected to have higher solubility in polar protic solvents like water, methanol, and ethanol. It will likely have limited solubility in nonpolar aprotic solvents such as hexane or toluene.

  • pH Adjustment: If dissolving in an aqueous buffer, be aware that the amine has a basic character. The solubility can be pH-dependent. If you need to work with the free base form in solution, you will need to carefully add a base to neutralize the hydrochloride salt. This may cause the free base to have different solubility characteristics, potentially precipitating out of solution if it is less soluble than the salt form.

  • Gentle Warming and Sonication: For kinetically slow dissolution, gentle warming (e.g., to 30-40°C) or sonication can help. However, be cautious with heating, as it could potentially accelerate degradation, especially in solution.

Reaction and Stability Concerns

Problem: My reaction is giving low yields or unexpected side products.

Troubleshooting Steps:

  • Incompatible Reagents: Ensure that your reaction conditions do not include strong oxidizing agents, which could potentially oxidize the sulfur atom in the thiopyran ring. Also, avoid strong reducing agents and other strong acids that are incompatible.[1][3]

  • Basicity of the Amine: Remember that the primary amine is a nucleophile and a base. It can react with electrophiles and can be deprotonated under basic conditions. The hydrochloride salt form will require at least one equivalent of a base to be added to the reaction to free the amine for nucleophilic attack.

  • Atmosphere: While generally stable, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to air or moisture, especially if the free base is generated in situ.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended workflow for donning and doffing PPE when handling this compound to prevent exposure.

PPE_Workflow cluster_Donning Donning PPE cluster_Handling Compound Handling cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles/ Face Shield Don1->Don2 Don3 Nitrile Gloves Don2->Don3 Handle Weigh and prepare solution in a ventilated hood Don3->Handle Enter work area Doff1 Gloves Handle->Doff1 Exit work area Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles/ Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: Recommended PPE donning and doffing sequence.

Section 4: Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol provides a general guideline for preparing a stock solution. Always adapt it to your specific experimental needs.

  • Pre-Experiment Checklist:

    • Ensure you have the correct personal protective equipment (PPE): lab coat, safety goggles, and nitrile gloves.[4][5]

    • Perform all operations in a certified chemical fume hood.[5][6]

    • Have the Safety Data Sheet (SDS) readily available.

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the solid into a clean, dry vial.

    • Add your chosen solvent (e.g., sterile water or DMSO) to the vial.

    • Vortex or sonicate the vial until the solid is completely dissolved. Gentle warming can be applied if necessary.

    • If for cell culture use, sterile-filter the solution through a 0.22 µm filter.

    • Store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Section 5: Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[4][5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing.[4][5] If eye irritation persists, get medical advice/attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][6]

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area and alert others Start->Evacuate Assess Assess the spill (size and location) Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if necessary) Assess->PPE Contain Contain the spill with inert absorbent material PPE->Contain Cleanup Carefully sweep or scoop up the material Contain->Cleanup Dispose Place in a sealed container for hazardous waste disposal Cleanup->Dispose Decontaminate Decontaminate the area with soap and water Dispose->Decontaminate End Spill Cleaned Decontaminate->End

Caption: Step-by-step workflow for responding to a spill.

References

Technical Support Center: Scaling Up the Synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important heterocyclic amine. We will explore the critical parameters, troubleshooting strategies, and detailed protocols to ensure a robust, safe, and efficient synthesis.

Section 1: Synthesis Pathway and Core Challenges

The most direct and scalable route to (Tetrahydro-2H-thiopyran-4-YL)methanamine is through the reductive amination of Tetrahydro-2H-thiopyran-4-carbaldehyde. This process, while straightforward in principle, presents several challenges during scale-up, including managing reaction exotherms, controlling byproduct formation, and ensuring efficient purification and crystallization.

The overall workflow involves two primary stages: the formation of the amine via reductive amination and its subsequent conversion to the stable hydrochloride salt.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Salt Formation & Purification Aldehyde Tetrahydro-2H-thiopyran- 4-carbaldehyde Reaction Imine Formation & In Situ Reduction Aldehyde->Reaction Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Reaction Amine Crude (Tetrahydro-2H-thiopyran- 4-YL)methanamine Reaction->Amine Workup Aqueous Work-up & Extraction Amine->Workup ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Reaction Salt HCl Addition & Crystallization Workup->Salt Product Final Product: (Tetrahydro-2H-thiopyran-4-YL)methanamine HCl Salt->Product

Caption: Overall synthesis workflow from aldehyde to final hydrochloride salt.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for scaling up the synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine?

A1: One-pot reductive amination is the preferred industrial method.[1][2] This approach combines the aldehyde, an ammonia source (like ammonium acetate or a solution of ammonia in methanol), and a reducing agent in a single vessel. This method avoids the isolation of the potentially unstable intermediate imine and improves process efficiency.[3] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often favored for its selectivity and tolerance of mildly acidic conditions, which catalyze imine formation.[4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations include:

  • Hydrogen Gas Evolution: The reduction step, especially if using borohydride reagents in protic solvents or under acidic conditions, can generate hydrogen gas. Reactors must be properly vented, and an inert atmosphere (e.g., nitrogen) should be maintained to prevent the formation of an explosive mixture.

  • Exothermic Reactions: Both the imine formation and the reduction can be exothermic.[5] On a large scale, inefficient heat removal can lead to temperature spikes, causing solvent boiling, increased pressure, and the formation of degradation byproducts.[6][7] A reaction calorimeter study is recommended to understand the thermal profile before moving to the pilot plant.[5]

  • Handling of Reagents: Reagents like sodium borohydride and its derivatives are moisture-sensitive and can release flammable hydrogen gas upon contact with water. Ammonia solutions are corrosive and have high vapor pressure. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Q3: How critical is pH control during the reductive amination step?

A3: pH control is crucial for the success of the reaction. Imine formation is typically acid-catalyzed and favored under mildly acidic conditions (pH 5-7).[8] If the pH is too low (too acidic), the amine starting material will be protonated and become non-nucleophilic, inhibiting the initial reaction with the aldehyde. If the pH is too high (basic), the acid catalysis for imine formation is lost. Furthermore, the stability and reactivity of the reducing agent are pH-dependent. For instance, sodium cyanoborohydride (NaBH₃CN) is more stable at a mild pH, whereas sodium borohydride (NaBH₄) can be used but may also reduce the starting aldehyde if imine formation is slow.[4]

Section 3: Troubleshooting Guide by Synthesis Stage
Stage 1: Reductive Amination

Problem: Low or no conversion of the starting aldehyde.

  • Possible Cause 1: Ineffective Imine Formation.

    • Why it happens: The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine. This can be due to an incorrect pH, insufficient removal of water, or a non-optimal ammonia source.

    • Troubleshooting Steps:

      • Verify pH: Ensure the reaction medium is in the optimal pH 5-7 range. Acetic acid is a common and effective catalyst.[9]

      • Ammonia Source: Ammonium acetate can be an excellent choice as it acts as both the ammonia source and a pH buffer.

      • Pre-formation: On a difficult substrate, consider pre-forming the imine by stirring the aldehyde and ammonia source for a period (e.g., 1-2 hours, monitored by TLC/LCMS) before adding the reducing agent.[9]

  • Possible Cause 2: Degradation of the Reducing Agent.

    • Why it happens: Borohydride-based reducing agents can be deactivated by excessive water or highly acidic conditions. The quality of the reagent is also paramount on a larger scale.

    • Troubleshooting Steps:

      • Use High-Quality Reagent: Ensure the reducing agent is dry and has been stored correctly.

      • Control Additions: Add the reducing agent portion-wise to control the exotherm and minimize exposure to potentially deactivating conditions.

      • Select a Robust Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more tolerant of the conditions required for imine formation than NaBH₄.[4]

Problem: Significant formation of (Tetrahydro-2H-thiopyran-4-YL)methanol byproduct.

  • Why it happens: The reducing agent is reducing the starting aldehyde faster than the imine is being formed and reduced. This is common when using powerful, less selective reducing agents like sodium borohydride.[4]

  • Troubleshooting Steps:

    • Change Reducing Agent: Switch to a milder or more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are designed to selectively reduce imines in the presence of aldehydes.[4]

    • Optimize Reaction Sequence: Allow the imine to form before introducing the reducing agent. Monitor its formation by an appropriate analytical method (TLC, GC, or NMR).[9]

G start Low Yield of Amine check_sm Analyze crude reaction mixture (TLC, LCMS, GC) start->check_sm sm_present High % of Starting Aldehyde Remaining check_sm->sm_present Case A byproduct_present Alcohol Byproduct Observed check_sm->byproduct_present Case B other Complex Mixture/ Degradation check_sm->other Case C action1 1. Check pH (target 5-7) 2. Pre-form imine before reduction 3. Check reducing agent activity sm_present->action1 action2 1. Use a more selective reductant (e.g., NaBH(OAc)3) 2. Lower reaction temperature byproduct_present->action2 action3 1. Lower reaction temperature 2. Ensure inert atmosphere 3. Check raw material purity other->action3

Caption: Troubleshooting logic for low yield in reductive amination.

Stage 2: Work-up and Salt Formation

Problem: The final hydrochloride salt fails to crystallize or oils out.

  • Why it happens: This is almost always due to impurities inhibiting the formation of a stable crystal lattice. Water content in the solvent can also be a significant factor.

  • Troubleshooting Steps:

    • Purify the Free Base: Before salt formation, ensure the crude amine is as pure as possible. Consider a quick filtration through a silica plug or a distillation if the amine is thermally stable.

    • Solvent Selection: The choice of solvent for crystallization is critical. Isopropanol (IPA), ethanol, or ethyl acetate are common choices. Sometimes an antisolvent system (e.g., IPA/MTBE or IPA/heptane) is required to induce precipitation.

    • Control HCl Addition: Use a solution of HCl in a suitable solvent (e.g., HCl in IPA or HCl in dioxane) rather than aqueous HCl. Add the acid slowly at a controlled temperature to promote crystal growth rather than amorphous precipitation.

    • Strict Water Control: Ensure all solvents are anhydrous, as water can interfere with crystallization.[6]

Problem: The isolated hydrochloride salt has poor purity or color.

  • Why it happens: Impurities may have co-precipitated with the product. Colored impurities often arise from oxidation or other side reactions during the synthesis or work-up.[7]

  • Troubleshooting Steps:

    • Recrystallization: Recrystallize the isolated salt from a suitable solvent system. This is a highly effective method for improving purity and color.

    • Charcoal Treatment: If the product is colored, a charcoal treatment of the free base solution before salt formation can remove colored impurities.

    • Inert Atmosphere: During work-up, blanketing vessels with nitrogen can prevent air oxidation of the amine, which can lead to discoloration.[7]

Section 4: Experimental Protocols
Protocol 1: Scalable Reductive Amination

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Vessel Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet, charge Tetrahydro-2H-thiopyran-4-carbaldehyde (1.0 eq) and a suitable solvent (e.g., Dichloromethane or Methanol, ~5-10 volumes).

  • Amine Addition: Add ammonium acetate (1.5-2.0 eq) and glacial acetic acid (1.1 eq). Stir the mixture at ambient temperature.

  • Imine Formation: Stir the mixture for 1-2 hours. Monitor the reaction by TLC or LCMS to confirm the consumption of the aldehyde and formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the reaction solvent. Add this slurry to the reaction mixture portion-wise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until analysis shows complete conversion.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction, ensuring adequate venting for gas evolution. Stir until gas evolution ceases.

Protocol 2: Salt Formation and Crystallization
  • Work-up: Separate the organic layer from the quenched reaction mixture. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Swap: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude free amine, typically as an oil. It is often beneficial to dissolve the oil in the desired crystallization solvent (e.g., Isopropanol) and reconcentrate to remove residual work-up solvents.

  • Crystallization: Dissolve the crude amine in a minimal amount of warm isopropanol (e.g., 3-5 volumes). Cool the solution to room temperature.

  • Acidification: Slowly add a solution of 2M HCl in isopropanol dropwise with vigorous stirring. The product should begin to precipitate. Monitor the pH of the slurry to ensure it is acidic (pH 1-2).

  • Isolation: Stir the resulting slurry for several hours (or overnight) at room temperature, then cool to 0-5 °C to maximize yield. Filter the solid product, wash the cake with cold isopropanol, and then with a non-polar solvent like heptane or MTBE.

  • Drying: Dry the solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Section 5: Data Summary

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Operating pHAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, THF, DCE4-6High selectivity for imines; mild; commercially available.[4]Higher cost; generates acetic acid.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH5-7Selective for imines; tolerant of protic solvents.[4][8]Highly toxic (cyanide); potential for cyanide in waste streams.
Sodium Borohydride (NaBH₄) MeOH, EtOH7-10Inexpensive; powerful reducing agent.[10]Can reduce aldehydes/ketones; requires careful pH control.[4]
Hydrogen (H₂) with Catalyst (e.g., Pd/C) MeOH, EtOH, EtOAcNeutral"Green" reagent; high atom economy; effective.[3]Requires specialized high-pressure equipment; catalyst handling.

References

Validation & Comparative

A Medicinal Chemist's Guide to Scaffold Hopping: (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison for Drug Discovery Professionals

In the landscape of modern drug discovery, the piperidine ring stands as a titan, a privileged scaffold embedded in the architecture of countless approved pharmaceuticals.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets.[3] However, the relentless pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles often necessitates a strategic "scaffold hop." This guide provides a comprehensive comparison between the well-trodden path of piperidine analogs and a compelling alternative: (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride and its derivatives.

We will delve into the nuanced differences in their physicochemical properties, conformational preferences, and metabolic fates, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the intricate dance of molecular design and optimization.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between the two scaffolds lies in the substitution of the nitrogen atom in the piperidine ring with a sulfur atom in the tetrahydrothiopyran (or thiane) ring. This seemingly subtle change has profound implications for the molecule's electronic and steric properties.

PropertyPiperidine AnalogsTetrahydrothiopyran AnalogsRationale and Implications
Basicity (pKa) Typically 8.0 - 11.0Not basic at the ring heteroatomThe nitrogen in piperidine is a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and target interactions. The sulfur in thiopyran is a weaker hydrogen bond acceptor and is not protonated.
Lipophilicity (logP) Generally lowerGenerally higherThe replacement of the more polar N-H or N-R group with a less polar sulfur atom tends to increase lipophilicity. This can impact membrane permeability and protein binding.
Hydrogen Bonding N-H derivatives are H-bond donors; Nitrogen is an H-bond acceptorSulfur is a weak H-bond acceptorThis difference is critical for target interactions. Piperidine's ability to act as both a donor and acceptor provides versatile binding opportunities.
Metabolic Stability Prone to N-dealkylation and oxidation at carbons alpha to the nitrogen[4][5]Generally more resistant to oxidation at the ring heteroatomThe primary metabolic liabilities of piperidines are often associated with the nitrogen atom.[4] The thiane ring can offer a more metabolically robust core.

Expert Insight: The choice between a nitrogen and sulfur-containing ring is a strategic one. If a basic nitrogen is crucial for a salt bridge interaction with an acidic residue in the target protein, piperidine is the obvious choice. However, if this basicity leads to off-target effects or rapid metabolism, the less basic, more lipophilic thiopyran scaffold becomes an attractive alternative.

Conformational Analysis: The Shape of Efficacy

Both piperidine and tetrahydrothiopyran adopt a chair conformation as their most stable arrangement.[6][7] However, the bond lengths and angles differ, with the C-S bond being longer than the C-N bond. This can lead to subtle but significant changes in the overall three-dimensional shape of the molecule and how it presents its substituents to a binding pocket.

Computational studies and NMR spectroscopy have shown that the conformational preferences of substituted piperidines can be influenced by electrostatic interactions and hyperconjugation.[8][9][10] While less studied, similar principles govern the conformational behavior of substituted tetrahydrothiopyrans.[6] The energetic barrier for ring inversion is also different between the two systems, which can influence the dynamics of target binding.

Diagram: Conformational Isomers

G cluster_piperidine Piperidine cluster_thiopyran Tetrahydrothiopyran Axial Piperidine Axial Piperidine Equatorial Piperidine Equatorial Piperidine Axial Piperidine->Equatorial Piperidine Ring Flip Equatorial Piperidine->Axial Piperidine Ring Flip Axial Thiopyran Axial Thiopyran Equatorial Thiopyran Equatorial Thiopyran Axial Thiopyran->Equatorial Thiopyran Ring Flip Equatorial Thiopyran->Axial Thiopyran Ring Flip

Caption: Chair conformations of piperidine and tetrahydrothiopyran rings.

Pharmacokinetics and Metabolism: The Journey Through the Body

A critical aspect of drug design is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. The choice between a piperidine and a thiopyran core can have significant implications in this regard.

Metabolic Stability: As mentioned, piperidine rings are often susceptible to metabolism at the nitrogen atom and the adjacent carbons.[5] This can lead to the formation of active or inactive metabolites and contribute to rapid clearance.[11] The tetrahydrothiopyran ring, lacking the basic nitrogen, can offer a significant advantage in terms of metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to compare the metabolic stability of a piperidine analog and its corresponding tetrahydrothiopyran bioisostere.

Objective: To determine the rate of metabolism of the test compounds in human liver microsomes.

Materials:

  • Test compounds (Piperidine and Tetrahydrothiopyran analogs)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693/k.

Diagram: Metabolic Stability Workflow

G A Prepare Incubation Mixture (Compound, HLM, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Quench at Time Points (Acetonitrile + IS) C->D E Centrifuge and Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Analysis (Calculate t½) F->G

Caption: Workflow for in vitro metabolic stability assay.

Case Studies in Drug Design

The strategic replacement of a piperidine with a thiopyran or other bioisosteres has been successfully employed in several drug discovery programs.[4] For instance, in the development of antagonists for the cannabinoid-1 (CB1) receptor, bioisosteric replacement of a phenyl group with a thiophene moiety led to potent and selective compounds with improved in vivo efficacy.[12] While this is not a direct piperidine-to-thiopyran swap, it highlights the principle of using sulfur-containing heterocycles to modulate pharmacological properties.

Thiopyran derivatives themselves have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them valuable scaffolds in medicinal chemistry.[13][14]

Synthesis Considerations

Both piperidine and tetrahydrothiopyran scaffolds are readily accessible through established synthetic routes. Substituted piperidines can be synthesized through the reduction of corresponding pyridines or via various cyclization strategies.[2][15] Similarly, tetrahydrothiopyrans can be prepared through methods like the Dieckmann condensation of thiobispropanoates followed by decarboxylation.[16] The choice of synthetic route will depend on the desired substitution pattern and the overall complexity of the target molecule.

Conclusion: A Strategic Choice in the Medicinal Chemist's Toolbox

The decision to employ a (tetrahydro-2H-thiopyran-4-YL)methanamine derivative over a traditional piperidine analog is a nuanced one, driven by the specific goals of a drug discovery program.

  • Piperidine analogs remain a go-to scaffold due to their well-understood properties, synthetic tractability, and the crucial role of the basic nitrogen in many target interactions.[1][3] They offer a balance of aqueous solubility and membrane permeability.[3]

  • (Tetrahydro-2H-thiopyran-4-YL)methanamine and its analogs present a compelling alternative when the basicity of the piperidine nitrogen is a liability, leading to metabolic instability, off-target effects, or undesirable physicochemical properties. The thiopyran core can enhance metabolic stability and increase lipophilicity, which may be advantageous for certain targets and delivery routes.

Ultimately, both scaffolds are valuable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, empowers drug designers to make more informed, data-driven decisions. The strategic application of scaffold hopping, moving from the familiar piperidine to the promising thiopyran, can unlock new avenues for the discovery and development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Piperidine with Tetrahydrothiopyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate chess game of drug design, the ability to subtly alter a molecule's properties without drastically changing its shape is a paramount strategic advantage. This is the essence of bioisosterism, a cornerstone of medicinal chemistry that empowers researchers to fine-tune the efficacy, selectivity, and pharmacokinetic profile of a drug candidate.[1] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is frequently a subject of such strategic modifications due to its profound influence on a compound's overall characteristics.[2][3] This guide provides an in-depth technical comparison of piperidine and its sulfur-containing bioisostere, tetrahydrothiopyran, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will delve into the nuanced physicochemical differences, explore the synthetic accessibility of these scaffolds, and present a real-world case study to illustrate the tangible consequences of this bioisosteric switch.

At a Glance: A Tale of Two Heterocycles

The substitution of the nitrogen atom in a piperidine ring with a sulfur atom to yield a tetrahydrothiopyran may seem like a minor alteration, but it imparts significant changes in the molecule's electronic and steric properties. This strategic replacement can be a powerful tool to address common challenges in drug development, such as metabolic instability or off-target effects. The fundamental differences between these two six-membered saturated heterocycles are rooted in the distinct nature of the nitrogen and sulfur atoms.

cluster_piperidine Piperidine cluster_thp Tetrahydrothiopyran Piperidine Piperidine (C₅H₁₁N) Piperidine_Props Key Properties: - Basic (pKa ≈ 11.22) - Hydrogen Bond Donor/Acceptor - Polar THP Tetrahydrothiopyran (C₅H₁₀S) Piperidine->THP Bioisosteric Replacement THP_Props Key Properties: - Non-basic - Hydrogen Bond Acceptor (weak) - More Lipophilic

Caption: Structural and key property comparison of piperidine and tetrahydrothiopyran.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a bioisosteric replacement is fundamentally driven by the desire to modulate a compound's physicochemical properties. The switch from piperidine to tetrahydrothiopyran offers a distinct set of changes that can be leveraged to overcome specific drug design hurdles.

PropertyPiperidineTetrahydrothiopyranRationale for the Switch
pKa ~11.22[4][5][6]Not basicTo eliminate basicity, which can reduce off-target ion channel interactions and alter solubility profiles.
Lipophilicity (logP) ~0.84[7]More lipophilicTo enhance membrane permeability and potentially improve oral absorption.
Hydrogen Bonding Donor and acceptorWeak acceptorTo remove hydrogen bond donor capabilities, which can alter binding modes and reduce interactions with metabolizing enzymes.
Dipole Moment ~1.1 D~1.7 DThe difference in dipole moments can influence interactions with polar environments and protein binding pockets.[8][9]
Bond Lengths (C-X) C-N: ~1.47 ÅC-S: ~1.82 ÅThe longer C-S bond can alter the ring conformation and the spatial orientation of substituents.
Bond Angles (C-X-C) C-N-C: ~112°C-S-C: ~97°The more acute C-S-C bond angle significantly impacts the overall geometry of the ring.

The Impact on Biological Activity: A Case Study

While direct head-to-head comparisons of piperidine to tetrahydrothiopyran replacements in a single drug candidate series are not abundantly reported in the literature, a compelling case study by van Vliet et al. (2000) on dopamine D3 receptor agonists provides invaluable insights into the consequences of a closely related bioisosteric switch: the replacement of an oxygen atom in a benzopyran ring with a sulfur atom.[10] This study serves as an excellent proxy to understand the potential ramifications of exchanging a heteroatom in a six-membered ring within a biologically active molecule.

The parent compound, (+)-7 (PD 128907), is a potent and selective dopamine D3 receptor agonist containing a benzopyran moiety. The researchers synthesized its benzothiopyran analog, (-)-9, to investigate the role of the heteroatom in receptor affinity and selectivity.

CompoundHeteroatomDopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)D3/D2 Selectivity Ratio
(+)-7 (PD 128907) Oxygen1304.827
(-)-9 Sulfur1.81.21.5

Data extracted from van Vliet et al., J. Med. Chem. 2000, 43 (15), pp 2871–2882.[10]

The results are striking. The bioisosteric replacement of oxygen with sulfur led to a dramatic increase in affinity for the D2 receptor and a modest increase for the D3 receptor, effectively abolishing the D3 selectivity observed in the parent compound. This case study underscores a critical principle: even a subtle bioisosteric change can profoundly alter the pharmacological profile of a drug candidate, in this instance, by modulating receptor selectivity.

Experimental Protocols

To provide a practical framework for researchers exploring this bioisosteric replacement, we outline detailed methodologies for the synthesis of a key tetrahydrothiopyran intermediate and for a crucial in vitro assay to assess metabolic stability.

Synthesis of 4-Aminotetrahydrothiopyran

The synthesis of functionalized tetrahydrothiopyrans is a key step in their evaluation as piperidine bioisosteres. Below is a representative protocol for the synthesis of 4-aminotetrahydrothiopyran, a versatile intermediate.

start Tetrahydrothiopyran-4-one step1 Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) start->step1 product 4-Aminotetrahydrothiopyran step1->product

Caption: Synthetic workflow for 4-aminotetrahydrothiopyran.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tetrahydrothiopyran-4-one (1.0 eq) in 1,2-dichloroethane (0.2 M) is added ammonium acetate (5.0 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3x).

  • Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-aminotetrahydrothiopyran.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Assessing the metabolic stability of a compound is a critical step in drug development. The following protocol outlines a typical procedure using liver microsomes.

start Test Compound (Piperidine or THP analog) step1 Incubate with Liver Microsomes and NADPH at 37°C start->step1 step2 Aliquots taken at time points (0, 5, 15, 30, 60 min) step1->step2 step3 Quench reaction (e.g., with acetonitrile) step2->step3 step4 Analyze remaining parent compound by LC-MS/MS step3->step4 end Determine half-life (t₁/₂) and intrinsic clearance (Clint) step4->end

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound (1 mM in DMSO) is prepared. Liver microsomes (e.g., human, rat) are thawed on ice.

  • Incubation Mixture: In a microcentrifuge tube, phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL) are combined and pre-warmed at 37°C for 5 minutes.

  • Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating solution.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and transferred to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t₁/₂) is determined from the slope of the linear regression of the natural log of the remaining compound versus time. The intrinsic clearance (Clint) is then calculated.

Conclusion: A Strategic Choice in the Medicinal Chemist's Toolkit

The bioisosteric replacement of piperidine with tetrahydrothiopyran is a nuanced yet powerful strategy in drug design. This guide has illuminated the key physicochemical differences between these two scaffolds, demonstrating how the substitution of nitrogen with sulfur can profoundly impact basicity, lipophilicity, and molecular geometry. The case study, while not a direct piperidine-for-tetrahydrothiopyran swap, provides compelling evidence that such heteroatom substitutions can dramatically alter biological activity and receptor selectivity.

The decision to employ this bioisosteric replacement should be data-driven and guided by the specific challenges encountered in a drug discovery program. If reducing basicity, increasing lipophilicity, or altering metabolic pathways is a key objective, the tetrahydrothiopyran scaffold presents a viable and valuable alternative to the more traditional piperidine ring. By understanding the principles and practicalities outlined in this guide, researchers can make more informed decisions, ultimately accelerating the discovery of novel, safer, and more effective medicines.

References

A Senior Application Scientist's Guide to (Tetrahydro-2H-thiopyran-4-YL)methanamine and its Oxygen Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Analysis for Drug Discovery Professionals

Introduction: The Subtle Art of Bioisosteric Replacement

In the intricate process of drug design, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. One of the most powerful tools in the medicinal chemist's arsenal is bioisosterism—the substitution of an atom or group with another that retains similar physical and chemical properties, thereby maintaining the parent compound's biological activity.[1][2] This guide provides a head-to-head comparison of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride and its direct oxygen analog, (Tetrahydro-2H-pyran-4-YL)methanamine.

The replacement of a sulfur atom with oxygen in a saturated heterocyclic ring, or vice versa, is a classic non-classical bioisosteric switch.[3] While seemingly minor, this change can profoundly impact a molecule's size, bond angles, lipophilicity, hydrogen bonding capacity, and metabolic stability.[4] Understanding these differences is critical for researchers aiming to fine-tune properties such as target affinity, selectivity, and pharmacokinetics (ADME).[1] This document offers a detailed examination of their physicochemical properties, synthetic considerations, and analytical characterization, supported by actionable experimental protocols for their evaluation.

Molecular Structure and Physicochemical Properties: A Tale of Two Heteroatoms

The core structural difference between the two molecules lies in the heteroatom of the six-membered saturated ring—sulfur versus oxygen.[5][6] This fundamental distinction dictates their respective physicochemical characteristics, which are crucial for predicting their behavior in biological systems.

Caption: Core structures of the sulfur and oxygen analogs.

The following table summarizes key physicochemical parameters for both compounds. The data for the thiopyran analog is presented for its hydrochloride salt, as it is the common commercial form, while the pyran analog data is provided for the free base for a direct structural comparison.

Property(Tetrahydro-2H-thiopyran-4-YL)methanamine HCl(Tetrahydro-2H-pyran-4-YL)methanamineRationale for Difference
CAS Number 950603-21-1[7][8]130290-79-8[9][10]Unique identifiers for distinct chemical substances.
Molecular Formula C₆H₁₄ClNSC₆H₁₃NOReflects the elemental composition (S vs. O) and the presence of HCl.
Molecular Weight 167.70 g/mol [8]115.17 g/mol [10]Sulfur is heavier than oxygen; HCl adds to the mass of the thiopyran analog.
Appearance White to off-white solid[7]Liquid[9]Salt formation typically increases melting point, resulting in a solid state at RT.
Melting Point 255-257 °C[7]Not applicable (Liquid)Strong ionic interactions in the hydrochloride salt lead to a high melting point.
Boiling Point Not available~180 °C[9]The free base is a liquid with a distinct boiling point.
LogP (Predicted) ~1.3-1.5~-0.1[10]Sulfur is less electronegative and more lipophilic than oxygen, increasing the LogP value.
pKa (Predicted) ~9.5-10.0 (Amine)~9.8-10.2 (Amine)The electronic influence of the distant S or O heteroatom on the basicity of the primary amine is minimal.

Synthesis and Characterization: Strategic Considerations

The synthesis of these analogs often starts from the corresponding cyclic ketone. The choice of synthetic route is guided by efficiency, scalability, and the availability of starting materials.

General Synthetic Approach

A common and effective pathway involves the reductive amination of the parent ketone. This method is widely used due to its high yield and tolerance for various functional groups.

G start Tetrahydrothiopyran-4-one or Tetrahydropyran-4-one reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) start->reductive_amination product (Tetrahydro-2H-thiopyran-4-YL)methanamine or (Tetrahydro-2H-pyran-4-YL)methanamine reductive_amination->product salt_formation Salt Formation (HCl in Ether) product->salt_formation final_product Hydrochloride Salt (Optional) salt_formation->final_product G cluster_thiopyran Thiopyran Analog (Sulfur) cluster_pyran Pyran Analog (Oxygen) T1 Higher Lipophilicity (LogP) T2 Potential for Oxidation (Metabolic Hotspot) Decision Bioisosteric Choice T1->Decision Higher Permeability? T3 Weaker H-Bond Acceptor T2->Decision Faster Clearance? T4 Larger Steric Profile T3->Decision Avoid H-Bond? P1 Lower Lipophilicity (LogP) P2 Greater Metabolic Stability P1->Decision Higher Solubility? P3 Strong H-Bond Acceptor P2->Decision Longer Half-life? P4 Smaller Steric Profile P3->Decision Need H-Bond? Outcome Modulated ADME-Tox & Potency Decision->Outcome

References

A Comparative Guide to the In Vitro Metabolic Stability of Tetrahydrothiopyran-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the refinement of its pharmacodynamic activity. Among the key ADME parameters, metabolic stability stands out as a crucial determinant of a drug's in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1] The strategic incorporation of various heterocyclic scaffolds is a widely employed tactic to modulate these properties. This guide provides an in-depth technical comparison of the in vitro metabolic stability of compounds containing a tetrahydrothiopyran (THTP) ring versus its common bioisosteric alternatives, piperidine and tetrahydropyran (THP).

While direct head-to-head comparative data for a single molecular scaffold is scarce in published literature, this guide will utilize representative data and established metabolic principles to provide a robust comparative framework for researchers, scientists, and drug development professionals.[2]

The Strategic Rationale for Heterocyclic Scaffolds in Drug Design

The selection of a saturated heterocyclic core is a pivotal decision in medicinal chemistry. The exchange of one heteroatom for another, a practice known as bioisosteric replacement, can profoundly influence a molecule's physicochemical properties, including lipophilicity, polarity, and hydrogen bonding capacity.[3] These modifications, in turn, can significantly alter a compound's metabolic fate.

  • Piperidine: A ubiquitous scaffold in pharmaceuticals, the basic nitrogen atom can be a key interaction point with biological targets but is also a common site for metabolic oxidation and N-dealkylation.

  • Tetrahydropyran (THP): Replacing the nitrogen with an oxygen atom removes the basicity, which can alter target engagement and reduce susceptibility to N-dealkylation pathways.

  • Tetrahydrothiopyran (THTP): The introduction of a sulfur atom offers a more lipophilic and larger alternative to the oxygen in THP. The sulfur atom itself can be a site of metabolism, primarily through S-oxidation.[2]

This guide will explore these differences in the context of in vitro metabolic stability, providing the experimental protocols and data interpretation necessary to make informed decisions in drug design.

Comparative In Vitro Metabolic Stability: An Illustrative Case Study

To provide a clear comparison, we will consider a hypothetical case study of a parent compound (Compound X) where the central heterocyclic ring is varied. The following table summarizes the in vitro metabolic stability of these three analogues in human liver microsomes (HLM).

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway
Compound X-Pip (Parent with Piperidine)15115.5N-dealkylation, C-H oxidation
Compound X-THP (Parent with Tetrahydropyran)4538.5C-H oxidation
Compound X-THTP (Parent with Tetrahydrothiopyran)3057.7S-oxidation, C-H oxidation

Note: The data presented in this table is illustrative and based on established metabolic principles for each scaffold. The actual values for a specific compound series will vary.

  • Compound X-Pip , with its piperidine moiety, exhibits the lowest metabolic stability (shortest half-life and highest intrinsic clearance). This is a common observation, as the nitrogen atom provides a readily accessible site for cytochrome P450 (CYP) enzymes.

  • Compound X-THP , lacking the nitrogen atom, shows significantly improved metabolic stability. This highlights the benefit of removing a primary metabolic "soft spot."

  • Compound X-THTP demonstrates intermediate stability. While more stable than the piperidine analogue, the sulfur atom introduces a new potential site of metabolism (S-oxidation), making it generally less stable than the corresponding tetrahydropyran.[4]

Understanding the Metabolic Pathways

The differences in metabolic stability observed in our case study are directly attributable to the distinct metabolic pathways favored by each heterocyclic ring.

Piperidine Metabolism

The primary metabolic liabilities of the piperidine ring are:

  • N-dealkylation: Cleavage of the bond between the nitrogen and a substituent.

  • C-H Oxidation: Hydroxylation at positions alpha to the nitrogen is common.

Tetrahydropyran Metabolism

The THP ring is generally more metabolically robust than piperidine due to the absence of the nitrogen atom. The primary metabolic pathway is C-H oxidation at various positions on the ring. The position of oxidation can be influenced by the substitution pattern on the ring.

Tetrahydrothiopyran Metabolism

The THTP ring has two main metabolic pathways:

  • S-oxidation: The sulfur atom is readily oxidized by CYP enzymes to form the corresponding sulfoxide and subsequently the sulfone.[2]

  • C-H Oxidation: Similar to the THP ring, hydroxylation can occur at various positions on the carbon skeleton.

The following diagram illustrates these key metabolic pathways:

Figure 1: Key Metabolic Pathways of Heterocyclic Scaffolds cluster_piperidine Piperidine Metabolism cluster_thp Tetrahydropyran Metabolism cluster_thtp Tetrahydrothiopyran Metabolism Pip Piperidine Derivative Pip_Ndealkyl N-dealkylated Metabolite Pip->Pip_Ndealkyl N-dealkylation Pip_Hydrox Hydroxylated Metabolite Pip->Pip_Hydrox C-H Oxidation THP Tetrahydropyran Derivative THP_Hydrox Hydroxylated Metabolite THP->THP_Hydrox C-H Oxidation THTP Tetrahydrothiopyran Derivative THTP_S_oxide Sulfoxide Metabolite THTP->THTP_S_oxide S-oxidation THTP_Hydrox Hydroxylated Metabolite THTP->THTP_Hydrox C-H Oxidation THTP_Sulfone Sulfone Metabolite THTP_S_oxide->THTP_Sulfone S-oxidation

Figure 1: Key Metabolic Pathways of Heterocyclic Scaffolds

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is essential. The following is a detailed methodology for assessing the in vitro metabolic stability of test compounds.

Reagents and Materials
  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

Experimental Workflow

The following diagram outlines the key steps in the in vitro metabolic stability assay:

Figure 2: Experimental Workflow for In Vitro Metabolic Stability Assay cluster_workflow Workflow Start Start Prepare_Incubations Prepare Incubations: Test Compound + HLM + Buffer Start->Prepare_Incubations Pre_incubation Pre-incubate at 37°C Prepare_Incubations->Pre_incubation Initiate_Reaction Initiate Reaction: Add NADPH Pre_incubation->Initiate_Reaction Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction: Add Acetonitrile + Internal Standard Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis: Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for In Vitro Metabolic Stability Assay
Data Analysis

The concentration of the test compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope).

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Conclusion and Future Perspectives

The in vitro metabolic stability of a drug candidate is a critical parameter that can be significantly influenced by the choice of its heterocyclic core. While piperidine-containing compounds often exhibit high metabolic turnover, the bioisosteric replacement with tetrahydropyran or tetrahydrothiopyran can offer viable strategies for enhancing stability.

The tetrahydropyran ring is often the most metabolically stable of the three, as it lacks the readily oxidizable nitrogen or sulfur atoms. The tetrahydrothiopyran ring provides an intermediate level of stability, with S-oxidation being a key metabolic pathway to consider.

The illustrative data and protocols presented in this guide provide a framework for the rational design and evaluation of novel compounds with optimized pharmacokinetic profiles. As our understanding of drug metabolism continues to evolve, the strategic use of diverse heterocyclic scaffolds will remain a cornerstone of successful drug discovery.

References

A Comparative Guide to the Physicochemical Properties of Tetrahydrothiopyran and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the saturated six-membered heterocycles, piperidine has long been a stalwart, gracing the structures of numerous approved drugs.[1] However, the strategic replacement of piperidine with bioisosteric alternatives is a common tactic to fine-tune physicochemical properties and overcome metabolic liabilities.[2] This guide provides an in-depth, objective comparison of the physicochemical properties of the tetrahydrothiopyran (thiane) scaffold and the well-established piperidine ring, offering experimental data and procedural insights to inform rational drug design.

The core distinction lies in the heteroatom: nitrogen in piperidine and sulfur in tetrahydrothiopyran. This seemingly subtle change imparts significant differences in basicity, lipophilicity, hydrogen bonding capacity, and metabolic fate, creating a nuanced landscape for medicinal chemists to navigate.

At a Glance: Key Physicochemical Property Comparison

The following table summarizes the key physicochemical differences between the parent tetrahydrothiopyran and piperidine scaffolds. These fundamental properties are critical determinants of a molecule's behavior in a biological system.

PropertyTetrahydrothiopyran (Thiane)PiperidineRationale for Difference
pKa Not appreciably basic~11.12[3]The lone pair of electrons on the sulfur atom in tetrahydrothiopyran is in a lower energy orbital and less available for protonation compared to the nitrogen atom in piperidine.[4]
Calculated logP ~1.7[5]~0.84[3]Sulfur is less electronegative than nitrogen, leading to a less polar C-S bond compared to the C-N bond and a more lipophilic character for the overall molecule.
Hydrogen Bond Donor NoYes (N-H)Tetrahydrothiopyran lacks a hydrogen atom attached to the heteroatom.
Hydrogen Bond Acceptor Yes (weak)Yes (strong)The lone pairs on the sulfur atom can accept a hydrogen bond, but less effectively than the more electronegative nitrogen atom in piperidine.
Metabolic Stability Prone to S-oxidationProne to N-dealkylation and C-oxidationThe primary metabolic pathways for each scaffold are dictated by the nature of the heteroatom and its surrounding chemical environment.[2][6]

In-Depth Analysis of Physicochemical Properties

Basicity (pKa)

The most striking difference between the two scaffolds is their basicity. Piperidine is a well-known organic base with a pKa of its conjugate acid around 11.12, meaning it is significantly protonated at physiological pH.[3] This basicity can be advantageous for forming salts to improve solubility and for crucial interactions with biological targets, such as forming a salt bridge with an acidic residue in a protein's active site.[6]

In stark contrast, tetrahydrothiopyran is not considered a basic compound in the same vein. The lone pair of electrons on the sulfur atom is in a 3p orbital, which is larger and more diffuse than the 2p orbital of nitrogen in piperidine. This makes the lone pair less available for protonation. While difficult to measure experimentally due to its very weak basicity, computational studies and the general principles of organic chemistry indicate that tetrahydrothiopyran is a significantly weaker base than piperidine.[4]

Lipophilicity (logP)

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, also differs between the two scaffolds. The calculated octanol-water partition coefficient (logP) of tetrahydrothiopyran is approximately 1.7, while that of piperidine is around 0.84.[3][5] This indicates that the tetrahydrothiopyran scaffold is inherently more lipophilic. The lower electronegativity of sulfur compared to nitrogen results in less polarized C-S bonds and a reduced overall polarity of the molecule. This increased lipophilicity can be leveraged to enhance membrane permeability, a desirable trait for drugs targeting intracellular proteins.

Hydrogen Bonding Potential

The ability to form hydrogen bonds is critical for drug-receptor interactions and solubility. Here, the two scaffolds present distinct profiles:

  • Piperidine: The N-H group in piperidine acts as a hydrogen bond donor , while the lone pair on the nitrogen atom serves as a strong hydrogen bond acceptor . This dual functionality allows for versatile interactions with biological targets.

  • Tetrahydrothiopyran: Lacking a hydrogen atom on the heteroatom, tetrahydrothiopyran cannot act as a hydrogen bond donor . However, the lone pairs on the sulfur atom can function as a weak hydrogen bond acceptor .[7] The sulfur atom's larger size and lower electronegativity make it a less effective hydrogen bond acceptor compared to nitrogen.

This difference in hydrogen bonding capability is a critical consideration in bioisosteric replacement. Swapping a piperidine for a tetrahydrothiopyran ring will result in the loss of a hydrogen bond donor and a weakening of the hydrogen bond acceptor capacity at that position.

Conformational Preferences

Both tetrahydrothiopyran and piperidine adopt a chair conformation as their lowest energy state to minimize steric strain.

cluster_piperidine Piperidine Chair Conformation cluster_thiane Tetrahydrothiopyran Chair Conformation N1 N C2 C N1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 S1 S C2_t C S1->C2_t C3_t C C2_t->C3_t C4_t C C3_t->C4_t C5_t C C4_t->C5_t C6_t C C5_t->C6_t C6_t->S1

Figure 1: Chair conformations of piperidine and tetrahydrothiopyran.

For piperidine, the axial and equatorial positions of the N-H bond are interconvertible through nitrogen inversion. The equatorial conformation is generally more stable. In substituted piperidines, the conformational preferences of substituents are crucial for determining the molecule's three-dimensional shape and its fit into a binding pocket.

Similarly, tetrahydrothiopyran exists in a chair conformation. The larger atomic radius of sulfur compared to nitrogen and carbon leads to longer C-S bond lengths and slightly different ring geometry, which can influence the relative positioning of substituents.

Implications for Drug Design and Development

The choice between a tetrahydrothiopyran and a piperidine scaffold has significant consequences for a drug candidate's properties.

Metabolic Stability

The heteroatom is often a site of metabolic activity.

  • Piperidine-containing drugs are frequently metabolized via N-dealkylation or oxidation of the carbon atoms adjacent to the nitrogen by cytochrome P450 enzymes.[2]

  • Tetrahydrothiopyran-containing compounds are susceptible to oxidation at the sulfur atom, forming the corresponding sulfoxide and sulfone.[6] These oxidized metabolites can have altered pharmacological activity, solubility, and toxicity profiles. The formation of a sulfoxide introduces a chiral center, which can lead to diastereomeric metabolites with different biological properties.

The replacement of a metabolically labile piperidine with a tetrahydrothiopyran ring can be a strategic move to block N-dealkylation, potentially increasing the drug's half-life. However, the potential for S-oxidation must then be carefully evaluated.

Piperidine Piperidine N-dealkylation N-dealkylation Piperidine->N-dealkylation CYP450 C-oxidation C-oxidation Piperidine->C-oxidation CYP450 Tetrahydrothiopyran Tetrahydrothiopyran S-oxidation S-oxidation Tetrahydrothiopyran->S-oxidation CYP450, FMO Sulfoxide Sulfoxide S-oxidation->Sulfoxide Sulfone Sulfone S-oxidation->Sulfone

Figure 2: Primary metabolic pathways for piperidine and tetrahydrothiopyran.
Pharmacological Profile

The differences in basicity and hydrogen bonding capacity can dramatically alter a compound's interaction with its biological target.

  • If a drug's activity relies on the basicity of the piperidine nitrogen for a key ionic interaction, replacing it with the non-basic tetrahydrothiopyran will likely lead to a significant loss of potency.[6]

  • Conversely, if the basicity of piperidine contributes to off-target effects, such as hERG channel inhibition, a switch to the tetrahydrothiopyran scaffold could be beneficial.

  • The loss of the N-H hydrogen bond donor upon substitution may negatively impact binding affinity if that interaction is crucial. However, if that part of the molecule is in a hydrophobic pocket, the more lipophilic tetrahydrothiopyran may lead to improved potency.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery. Below are standard protocols for measuring pKa and logP.

Potentiometric Titration for pKa Determination

This method is suitable for determining the pKa of basic compounds like piperidine. For very weakly basic compounds, this method may not be applicable, and computational methods are often relied upon.

Principle: A solution of the compound is titrated with a standardized acid, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.[8][9]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is an issue.[8]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small increments and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

G start Start calibrate Calibrate pH meter start->calibrate prepare Prepare sample solution calibrate->prepare titrate Titrate with standardized acid prepare->titrate record Record pH and volume titrate->record Incremental additions plot Plot pH vs. volume titrate->plot Titration complete record->titrate Continue titration determine_pka Determine pKa from half-equivalence point plot->determine_pka end End determine_pka->end

Figure 3: Workflow for pKa determination by potentiometric titration.
Shake-Flask Method for logP Determination

This is the traditional and most reliable method for measuring the octanol-water partition coefficient.[10]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to determine the partition coefficient.[10]

Procedure:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases.

  • Partitioning: Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a flask.

  • Equilibration: Shake the flask for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G start Start saturate Saturate n-octanol and water start->saturate prepare Prepare sample stock solution saturate->prepare partition Partition sample between phases prepare->partition equilibrate Shake to equilibrate partition->equilibrate separate Separate phases equilibrate->separate measure Measure concentration in each phase separate->measure calculate Calculate logP measure->calculate end End calculate->end

Figure 4: Workflow for logP determination by the shake-flask method.

Conclusion

The choice between a tetrahydrothiopyran and a piperidine scaffold is a nuanced decision that requires careful consideration of the desired physicochemical properties and the intended biological target. Piperidine offers the advantages of basicity for salt formation and strong hydrogen bonding capabilities. In contrast, tetrahydrothiopyran provides a more lipophilic and non-basic alternative, which can be beneficial for improving metabolic stability against N-dealkylation and enhancing membrane permeability.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride Derivatives as Potential CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for initiating and interpreting structure-activity relationship (SAR) studies of (tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride derivatives. Given the nascent stage of public-domain research on this specific scaffold, this document synthesizes insights from structurally related compounds to propose a strategic direction for investigation, focusing on plausible central nervous system (CNS) targets.

Introduction: The (Tetrahydro-2H-thiopyran-4-YL)methanamine Scaffold - A Promising but Underexplored Moiety

The (Tetrahydro-2H-thiopyran-4-YL)methanamine core represents an intriguing starting point for medicinal chemistry campaigns. Its three-dimensional structure, conferred by the thiopyran ring, coupled with the basic aminomethyl group, suggests potential interactions with a variety of biological targets, particularly within the CNS. While direct SAR studies on this specific hydrochloride salt series are not extensively published, the structural motif bears a notable resemblance to established classes of CNS-active compounds. This guide will, therefore, draw parallels with two well-characterized classes of drugs: gabapentinoids , which modulate voltage-gated calcium channels, and GABA transporter (GAT) inhibitors . By understanding the SAR of these related series, researchers can make informed decisions in the design and evaluation of novel (tetrahydro-2H-thiopyran-4-YL)methanamine derivatives.

Comparative Analysis of Potential Biological Targets

The primary amine and the cyclic scaffold are key pharmacophoric elements that suggest two high-probability target classes within the CNS.

The α2-δ Subunit of Voltage-Gated Calcium Channels: A Gabapentinoid Hypothesis

Gabapentin and pregabalin are well-known drugs that exert their therapeutic effects in epilepsy, neuropathic pain, and anxiety by binding to the α2-δ subunit of voltage-gated calcium channels.[1][2] Structurally, they are γ-amino acids constrained by a cyclohexane or isobutyl backbone, respectively. The (tetrahydro-2H-thiopyran-4-YL)methanamine scaffold can be viewed as a bioisosteric replacement of the carbocyclic ring of gabapentinoids, with the sulfur atom introducing unique electronic and conformational properties.

Key Structural Comparisons:

FeatureGabapentinoids (e.g., Pregabalin)(Tetrahydro-2H-thiopyran-4-YL)methanamine
Core Scaffold Cyclohexane or acyclic backboneTetrahydrothiopyran ring
Amine Group Primary amine on a side chainPrimary amine on a methyl spacer
Acidic Group Carboxylic acidAbsent (present as hydrochloride salt)
Lipophilicity Modulated by the carbocyclic/aliphatic coreInfluenced by the sulfur-containing ring

The critical interaction for gabapentinoids is with the α2-δ subunit, and the SAR for this interaction is well-defined.[1][3] Alkyl substitutions on the carbocyclic ring of pregabalin analogues have been shown to significantly impact binding affinity.[1] This suggests that modifications to the tetrahydrothiopyran ring of the user's scaffold could yield significant insights.

GABA Transporters (GATs): An Avenue for Modulating Inhibitory Neurotransmission

The structural similarity to GABA, albeit conformationally restricted, also points towards the GABA transporters (GATs) as a potential target.[4] GATs are responsible for the reuptake of GABA from the synaptic cleft, and their inhibition enhances GABAergic neurotransmission, a mechanism effective in treating epilepsy and other neurological disorders.[5][6] The prototypical GAT inhibitor, nipecotic acid, features a cyclic amine.[7] More advanced inhibitors like tiagabine incorporate a lipophilic anchor attached to the nipecotic acid core to improve potency and blood-brain barrier penetration.[8][9]

Key Structural Comparisons:

FeatureGAT Inhibitors (e.g., Nipecotic Acid Derivatives)(Tetrahydro-2H-thiopyran-4-YL)methanamine
Core Scaffold Piperidine (Nipecotic acid)Tetrahydrothiopyran ring
Amine Group Secondary amine within the ringPrimary amine on a methyl spacer
Lipophilic Moiety Often a large, bis-aromatic groupPotential for substitution on the thiopyran ring

The SAR of GAT inhibitors is heavily influenced by the nature of the lipophilic substituent and the stereochemistry of the core ring.[10][11] This provides a clear roadmap for designing derivatives of the (tetrahydro-2H-thiopyran-4-YL)methanamine scaffold with potential GAT inhibitory activity.

Proposed SAR Exploration and Data Interpretation

Based on the comparative analysis, a systematic SAR study of (tetrahydro-2H-thiopyran-4-YL)methanamine derivatives should focus on modifications at three key positions: the thiopyran ring, the amine, and the linker.

Table 1: Proposed Modifications and Expected Outcomes

Position of ModificationProposed ChangeRationale and Hypothesis
Thiopyran Ring - Oxidation of sulfur (sulfoxide, sulfone)- Alkyl or aryl substitution at C2, C3, C5, C6- Sulfur oxidation will alter polarity and H-bonding capacity.- Substituents will probe the steric and electronic requirements of the binding pocket.
Amine - N-alkylation (methyl, ethyl)- N-arylation- N-substitution will explore the necessity of the primary amine for target interaction.
Linker - Homologation of the methylene spacer- Varying the distance between the ring and the amine will assess optimal geometry for binding.

The following diagrams illustrate the proposed workflow for synthesizing and evaluating these derivatives.

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis start Core Scaffold: (Tetrahydro-2H-thiopyran-4-YL)methanamine mod_ring Ring Modifications (Oxidation, Substitution) start->mod_ring mod_amine Amine Modifications (N-Alkylation, N-Arylation) start->mod_amine mod_linker Linker Modifications (Homologation) start->mod_linker library Library of Derivatives mod_ring->library mod_amine->library mod_linker->library primary_assay Primary Assays: - α2-δ Binding Assay - GABA Uptake Assay library->primary_assay secondary_assay Secondary Assays: - Electrophysiology (Patch Clamp) primary_assay->secondary_assay adme ADME Profiling secondary_assay->adme sar_analysis SAR Analysis adme->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for SAR studies of (Tetrahydro-2H-thiopyran-4-YL)methanamine derivatives.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data, the following detailed experimental protocols are recommended.

Protocol 1: α2-δ Subunit Radioligand Binding Assay

This assay determines the binding affinity of the synthesized compounds for the α2-δ subunit of voltage-gated calcium channels, the target of gabapentinoids.[1]

Materials:

  • [³H]-Gabapentin or [³H]-Pregabalin (radioligand)

  • Pig or rat brain membranes (source of α2-δ)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add brain membrane homogenate, [³H]-ligand, and either buffer (for total binding), a saturating concentration of unlabeled gabapentin (for non-specific binding), or the test compound.

  • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound.

Protocol 2: In Vitro GABA Uptake Assay

This functional assay measures the ability of the compounds to inhibit the uptake of GABA into cells expressing specific GABA transporter subtypes (e.g., GAT1, GAT2, GAT3, GAT4).[12][13]

Materials:

  • HEK-293 or CHO cells stably expressing the desired GAT subtype

  • [³H]-GABA (radiolabeled substrate)

  • Test compounds

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation cocktail

  • Microplate-based scintillation counter (e.g., MicroBeta or TopCount)

Procedure:

  • Plate the GAT-expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compounds or a known GAT inhibitor (e.g., tiagabine for GAT1) for 10-15 minutes.

  • Initiate the uptake by adding a solution containing [³H]-GABA.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 values for the inhibition of GABA uptake.

Assay_Comparison target1 α2-δ Subunit assay1 Radioligand Binding Assay ([³H]-Gabapentin) target1->assay1 output1 Binding Affinity (Ki) assay1->output1 target2 GABA Transporters (GATs) assay2 Functional Uptake Assay ([³H]-GABA) target2->assay2 output2 Inhibitory Potency (IC50) assay2->output2

Caption: Primary screening assays for hypothesized biological targets.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

For compounds showing significant activity in the primary assays, patch-clamp electrophysiology can confirm their mechanism of action on ion channels.[14][15][16]

Materials:

  • Cells expressing the target ion channel (e.g., dorsal root ganglion neurons for native calcium channels or a cell line expressing recombinant channels)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling pipettes

  • Intracellular and extracellular recording solutions

  • Data acquisition and analysis software

Procedure:

  • Prepare cells for recording.

  • Pull and fire-polish glass pipettes to an appropriate resistance (e.g., 2-5 MΩ).

  • Fill the pipette with intracellular solution and approach a cell to form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage protocol to elicit ion channel currents.

  • Perfuse the test compound onto the cell and record the effect on the current amplitude and kinetics.

  • Analyze the data to determine the extent and voltage-dependence of channel block.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. While direct SAR data is currently limited, a systematic investigation guided by the principles outlined in this document can efficiently explore its potential. By leveraging the well-established SAR of gabapentinoids and GABA transporter inhibitors, researchers can design and synthesize a focused library of derivatives. The application of robust and validated in vitro assays will generate the high-quality data necessary to establish clear structure-activity relationships, ultimately leading to the identification of potent and selective lead compounds for further development.

References

A Head-to-Head Comparison of Novel Thiopyran-Based Compounds with Known GPCR Ligands: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of novel compounds, using (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride as a representative example of a new chemical entity with potential G protein-coupled receptor (GPCR) activity. Given the nascent profile of this particular compound, this document will focus on establishing a robust, multi-assay platform to compare its pharmacological properties against well-characterized ligands for a diverse panel of GPCRs. We will detail the requisite experimental protocols to elucidate binding affinity, functional potency, and signaling bias, thereby enabling a thorough evaluation of novel molecules in a drug discovery context.

Introduction: The Rationale for Comparative GPCR Ligand Profiling

The tetrahydro-thiopyran moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive molecules. Its structural features suggest potential interactions with GPCRs, a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. When a novel compound such as this compound is synthesized, a systematic and comparative evaluation is crucial to understand its pharmacological identity.

This guide will utilize a panel of three distinct GPCRs from different subfamilies to illustrate a comprehensive characterization workflow:

  • Dopamine D2 Receptor (D2R): A Gi-coupled receptor crucial in neurotransmission and the target for antipsychotic medications.

  • Adenosine A2A Receptor (A2AR): A Gs-coupled receptor involved in inflammation and cardiovascular function.

  • CXC Chemokine Receptor 4 (CXCR4): A Gi-coupled receptor that plays a role in cancer metastasis and immune cell trafficking.

By comparing the pharmacological profile of our novel thiopyran compound against established ligands for these receptors, we can ascertain its selectivity, potency, and potential for biased signaling.

The Comparative Ligand Panel

To provide a robust comparison, we have selected the following well-characterized ligands for our chosen GPCR targets. These ligands are commercially available and have extensively documented pharmacological properties.

ReceptorLigand TypeKnown LigandPrimary G-Protein Coupling
Dopamine D2 (D2R)AntagonistHaloperidolGi/o
Adenosine A2A (A2AR)AgonistNECA (5'-(N-Ethylcarboxamido)adenosine)Gs
CXCR4AntagonistAMD3100 (Plerixafor)Gi/o

Our investigative compound, this compound, will be referred to as "Compound X" throughout the experimental protocols.

Experimental Workflows for Comparative Analysis

A multi-pronged approach is necessary to build a complete pharmacological profile of Compound X. We will employ a series of in vitro assays, moving from initial binding assessment to functional characterization of downstream signaling pathways.

Workflow for GPCR Ligand Characterization

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Signaling Bias Binding_Assay Radioligand Binding Assay (Determine Ki) GTP_Assay [35S]GTPγS Binding Assay (Measure G-protein Activation) Binding_Assay->GTP_Assay If binding is confirmed cAMP_Assay cAMP Accumulation Assay (Measure Adenylyl Cyclase Modulation) GTP_Assay->cAMP_Assay Calcium_Assay Calcium Mobilization Assay (Measure PLC Activation) GTP_Assay->Calcium_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Assess Desensitization Pathway) GTP_Assay->Arrestin_Assay Compare G-protein vs. β-arrestin pathway activation G Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein Gα(GDP)-βγ GPCR->G_Protein Activates G_Protein_Active Gα(GTPγS)-βγ G_Protein->G_Protein_Active GDP/GTPγS Exchange Effector Downstream Effector G_Protein_Active->Effector Modulates

A Comparative Guide to the Cross-Reactivity Profiling of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic cross-reactivity and selectivity profiling of the novel chemical entity, (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride. As this molecule progresses through the drug discovery pipeline, a thorough understanding of its potential off-target interactions is paramount for predicting clinical safety and mitigating the risk of adverse drug reactions (ADRs).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, multi-tiered strategy, validated experimental protocols, and guidance on data interpretation.

The Imperative of Selectivity Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant rate of attrition due to safety concerns.[3] Off-target interactions, where a drug candidate binds to and modulates proteins other than its intended therapeutic target, are a primary cause of these safety-related failures.[4][5] Early, systematic in vitro safety pharmacology profiling is therefore not merely a regulatory requirement but a critical, data-driven strategy to de-risk a program.[2][6] By identifying potential liabilities early, development teams can make informed decisions, optimize chemical scaffolds for improved selectivity, and design more relevant preclinical toxicology studies.[7][8]

This compound, with its saturated heterocyclic thiopyran core and a primary amine, presents a structural motif that warrants a thorough investigation. The basic amine group, in particular, suggests a potential for interactions with biogenic amine receptors (e.g., GPCRs) and transporters, a class of proteins frequently implicated in off-target effects. This guide uses this compound as a case study to illustrate a robust cross-reactivity profiling cascade.

A Tiered Approach to Cross-Reactivity Profiling

A logical, tiered approach is the most efficient method for profiling, starting with a broad screen to identify potential interactions, followed by more focused studies to confirm and characterize these "hits."

G cluster_0 Profiling Cascade T1 Tier 1: Broad Panel Screening (>70 targets @ 10 µM) T2 Tier 2: Hit Confirmation & Potency (IC50/Ki Determination) T1->T2 Hits >50% inhibition T3 Tier 3: Functional & Cellular Assays (Agonist/Antagonist Mode) T2->T3 Confirmed Hits T4 Risk Assessment (Selectivity Index vs. Primary Target) T3->T4 Functional Data

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a broad panel of targets known to be implicated in adverse drug reactions.[9][10] This "catch-all" approach utilizes high-throughput assays to survey a wide range of protein classes.

  • Rationale: The goal is not to determine potency but to flag potential interactions efficiently. A concentration of 10 µM is generally considered sufficient to identify most clinically relevant off-target activities.

  • Methodology:

    • Receptors & Transporters: Radioligand binding assays are the gold standard, measuring the displacement of a high-affinity radiolabeled ligand from the target protein.[11][12]

    • Enzymes: Biochemical assays measuring the inhibition of substrate conversion are employed.[13][14]

    • Ion Channels: While binding assays can be used, functional assays (e.g., patch-clamp electrophysiology) are often included for key channels like hERG.

Hypothetical Tier 1 Data for this compound

Target ClassTarget NameAssay Type% Inhibition @ 10 µM
GPCR (Aminergic) Dopamine D2Binding85%
Serotonin 5-HT2ABinding62%
Adrenergic alpha-1ABinding35%
Enzyme MAO-AEnzymatic78%
PDE4Enzymatic15%
Ion Channel hERGBinding55%
Transporter Dopamine Transporter (DAT)Binding48%

Data is hypothetical and for illustrative purposes.

Tier 2: Hit Confirmation and Potency Determination

Any target showing significant activity in Tier 1 (typically >50% inhibition) is considered a "hit" and must be confirmed. This involves generating a full dose-response curve to determine the potency (IC50 or Ki) of the interaction.

  • Rationale: A single-point measurement can be misleading. A dose-response curve validates the interaction and provides a quantitative measure of potency, which is crucial for assessing risk.

  • Methodology: The same assay format as in Tier 1 is used, but with the test compound serially diluted over a wide concentration range (e.g., from 100 µM down to 0.1 nM).

Hypothetical Tier 2 Data for Confirmed Hits

Target NameAssay TypeIC50 (nM)Ki (nM)Hill Slope
Dopamine D2Binding450280-0.98
Serotonin 5-HT2ABinding1,200850-1.02
MAO-AEnzymatic890--1.10
hERGBinding2,5001,600-0.95

Data is hypothetical. Ki is calculated from IC50 using the Cheng-Prusoff equation where applicable.

Tier 3: Functional Cellular Assays

A binding interaction does not reveal the functional consequence. A compound could be an agonist, antagonist, or allosteric modulator. Therefore, cell-based functional assays are essential to understand the true biological impact of the off-target interaction.[15][16][17]

  • Rationale: Functional data is more physiologically relevant and provides a clearer picture of the potential for an adverse effect. For example, hERG channel blockade (antagonism) is a major cardiac liability, whereas hERG activation is not typically a concern.

  • Methodology: The choice of assay depends on the target class.

    • GPCRs: Second messenger assays (e.g., cAMP for Gs/Gi-coupled receptors, IP1 or calcium flux for Gq-coupled receptors).

    • Enzymes: Cellular assays measuring the downstream consequences of enzyme inhibition.

    • Ion Channels: Automated patch-clamp electrophysiology to measure channel current modulation.

Detailed Experimental Protocols

To ensure scientific rigor, protocols must be robust and include appropriate controls.

Protocol 1: Competitive Radioligand Binding Assay (e.g., for Dopamine D2 Receptor)

This protocol describes a filtration-based assay to determine the binding affinity (Ki) of a test compound.[18][19]

G cluster_0 Radioligand Binding Assay Workflow P1 Prepare Reagents (Membranes, Radioligand, Test Compound Dilutions) P2 Incubate Components (Membranes + Radioligand + Compound/Buffer) P1->P2 P3 Separate Bound/Free (Rapid Vacuum Filtration) P2->P3 P4 Quantify Bound Ligand (Scintillation Counting) P3->P4 P5 Data Analysis (Calculate Ki) P4->P5

Caption: Standard workflow for a filtration-based radioligand binding assay.

Materials:

  • HEK293 cell membranes expressing human D2 receptor (PerkinElmer or equivalent).

  • Radioligand: [³H]-Spiperone (~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific control: Haloperidol (10 µM final concentration).

  • 96-well plates, glass fiber filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound in assay buffer, typically 11 points for a full curve.

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for:

    • Total Binding: 50 µL assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol.

    • Competition: 50 µL of each test compound dilution.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd, e.g., 0.3 nM) to all wells.

  • Initiate Reaction: Add 100 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly harvest the plate contents onto a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity in a microplate counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

Protocol 2: MAO-A Enzyme Inhibition Assay

This protocol describes a continuous-read fluorescent assay for determining the IC50 of an MAO-A inhibitor.[20][21][22]

Materials:

  • Recombinant human MAO-A enzyme.

  • MAO substrate: p-Tyramine.

  • Amplex® Red reagent (horseradish peroxidase substrate).

  • Horseradish peroxidase (HRP).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Positive Control: Clorgyline.

  • Black, flat-bottom 96-well microplates.

  • Fluorescence microplate reader (Ex/Em = 530/590 nm).

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in assay buffer.

  • Enzyme Preparation: Dilute MAO-A enzyme in assay buffer to the desired working concentration.

  • Assay Plate Setup: Add 50 µL of each test compound dilution (or positive control/buffer) to the wells.

  • Pre-incubation: Add 25 µL of the MAO-A enzyme solution to each well. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of a substrate/detection mix containing p-Tyramine, Amplex Red, and HRP.

  • Kinetic Read: Immediately place the plate in the reader and measure fluorescence every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the uninhibited control (100% activity) and the fully inhibited control (0% activity).

    • Plot the percent activity against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value.

Final Risk Assessment: The Selectivity Index

The ultimate goal is to understand the separation between on-target efficacy and off-target liability. This is achieved by calculating a Selectivity Index (SI) .

SI = Off-Target Potency (Ki or IC50) / Primary Target Potency (EC50 or Ki)

Assuming the primary target for our compound has an EC50 of 20 nM, we can calculate the selectivity.

Off-TargetOff-Target Ki (nM)Primary Target EC50 (nM)Selectivity Index (Fold)Risk Assessment
Dopamine D22802014-foldHigh Risk. A <30-fold window is often a cause for concern.
Serotonin 5-HT2A8502042.5-foldModerate Risk. Warrants further investigation.
MAO-A8902044.5-foldModerate Risk.
hERG1,6002080-foldLower Risk. A >100-fold window is often desired for hERG.

A low selectivity index suggests that at therapeutic concentrations required to engage the primary target, there is a high probability of also engaging the off-target, potentially leading to side effects. The D2 receptor interaction, in this hypothetical case, would be a significant flag requiring medicinal chemistry efforts to engineer out this activity.

By employing this structured, data-driven approach, research teams can build a comprehensive selectivity profile, enabling a more accurate prediction of a compound's clinical safety and ultimately contributing to the development of safer and more effective medicines.[2][6]

References

A Comparative Validation Guide: (Tetrahydro-2H-thiopyran-4-YL)methanamine as a Strategic Bioisostere for Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Piperidine Scaffold

The piperidine ring is the most prevalent saturated heterocycle in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its popularity stems from favorable physicochemical properties, synthetic tractability, and its ability to present substituents in well-defined three-dimensional space. However, the very features that make piperidine a "privileged scaffold" can also introduce metabolic liabilities, primarily through cytochrome P450 (CYP)-mediated oxidation, and its basic nitrogen can lead to undesirable interactions or pharmacokinetic (PK) profiles.[3][4]

Bioisosteric replacement is a cornerstone strategy in drug discovery for fine-tuning a molecule's properties to overcome these challenges while retaining or enhancing biological activity.[5] This guide provides a comprehensive validation of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride as a viable non-classical bioisostere for the ubiquitous (4-aminomethyl)piperidine fragment. By replacing a methylene group (CH₂) at the 1-position of the piperidine ring with a sulfur atom, we can strategically modulate key drug-like properties. This guide will objectively compare their physicochemical and pharmacokinetic attributes, supported by experimental protocols, to empower researchers in making data-driven decisions during lead optimization.

Structural and Physicochemical Profile: A Head-to-Head Comparison

The fundamental premise of a bioisosteric replacement is to emulate the parent structure's topology while altering electronic and physical properties.[6] The substitution of a methylene group with a sulfur atom introduces significant, often beneficial, changes.

cluster_piperidine Metabolic Pathways cluster_thiopyran Metabolic Pathways Piperidine Piperidine Scaffold C_Hydroxylation C-Hydroxylation (CYP-mediated) Piperidine->C_Hydroxylation Major N_Dealkylation N-Dealkylation (If substituted) Piperidine->N_Dealkylation Major Thiopyran Thiopyran Scaffold S_Oxidation S-Oxidation (FMO, CYP-mediated) Thiopyran->S_Oxidation Potential Inert_Ring Ring is generally more stable to C-Hydroxylation G Scaffold Scaffold Selection (Piperidine vs. Thiopyran) PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Scaffold->PhysChem ADME In Vitro ADME (Metabolic Stability, Permeability) PhysChem->ADME Biology Biological Activity (Target Affinity, Selectivity) ADME->Biology Optimization Lead Optimization (SAR Analysis) Biology->Optimization Optimization->Scaffold Iterate

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride (CAS No: 950603-21-1). As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical waste. This document is structured to provide a clear, step-by-step protocol grounded in established safety standards and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment & Immediate Safety Protocols

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. This compound is an organosulfur amine salt with specific health and environmental risks that dictate its handling and disposal procedures.

Summary of Chemical Hazards

The primary hazards associated with this compound are related to irritation and acute toxicity.[1][2] The Globally Harmonized System (GHS) classifications provide a clear summary of these risks.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral
alt text
Warning H302: Harmful if swallowed.[1][2]
Skin Irritation
alt text
Warning H315: Causes skin irritation.[1][2]
Eye Irritation
alt text
Warning H319: Causes serious eye irritation.[1][2]
Respiratory Irritation
alt text
Warning H335: May cause respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following equipment is mandatory when handling this chemical or its waste:

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[3] Always inspect gloves before use and dispose of them properly after handling.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Skin and Body Protection: A standard laboratory coat is required.[4] For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][4] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1]

Emergency Procedures
  • Spills: In the event of a spill, prevent further leakage if it is safe to do so.[4] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and sweep it into a suitable, labeled container for disposal.[1][4]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

    • Ingestion: If swallowed, call a poison center or doctor.[1] Do NOT induce vomiting.

The Regulatory Landscape: Ensuring Compliance

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from generation to final disposal.[5][7]

Core Directive: Your institution's Environmental Health and Safety (EHS or EH&S) department is your primary resource. They will be familiar with federal, state, and local regulations and have established contracts with licensed hazardous waste disposal companies.[7][8] Never attempt to dispose of this chemical through standard laboratory drains or municipal trash.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the validated, self-contained procedure for managing this compound waste from accumulation to final disposal.

Step 1: Waste Characterization and Segregation
  • Causality: Based on its GHS hazard statements, this compound must be treated as hazardous waste.[3][9] Proper characterization is the foundational step for ensuring regulatory compliance.

  • Procedure:

    • Designate a specific waste container for this compound and its contaminated materials (e.g., weighing boats, contaminated gloves, paper towels).

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[10] Mixing incompatible chemicals can lead to dangerous reactions. This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[1][3]

Step 2: Containment and Labeling
  • Causality: Secure containment and clear labeling prevent accidental exposure, ensure proper handling by waste management personnel, and are mandated by law.

  • Procedure:

    • Use a chemically compatible, leak-proof container with a tightly sealing lid.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the relevant hazard pictograms (e.g., the exclamation mark for irritant/harmful).

    • Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[1]

Step 3: Primary Disposal Method - Off-Site Incineration
  • Causality: Incineration is the preferred and most environmentally sound disposal method for this type of organic compound.[11][12] High-temperature thermal decomposition in a licensed hazardous waste incinerator ensures the complete destruction of the molecule into simpler, less harmful components like carbon dioxide, water, sulfur oxides, and hydrogen chloride.[12] The gaseous byproducts are treated by sophisticated scrubbing systems to prevent environmental release.[13]

  • Procedure:

    • Accumulate the waste as described in Steps 1 and 2.

    • Contact your institution's EHS department to schedule a pickup.

    • Follow their specific procedures for waste hand-off, which may include completing a manifest document that tracks the waste to its final destination.[7]

Step 4: On-Site Treatment (Neutralization) - For Spill Management Only
  • Causality: As an amine hydrochloride, this compound is an acidic salt. It can be neutralized with a weak base. However, this process does not render the material non-hazardous. Neutralization liberates the free amine, which is also a hazardous substance.[9][14][15] Therefore, neutralization is not a method for final disposal of bulk quantities but can be a strategy for managing small spills before collection.

  • Procedure (for small spills, under EHS guidance):

    • Following spill containment with inert absorbent, a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be cautiously applied to neutralize residual acidity.

    • All materials used in the cleanup, including the neutralized absorbent, must be collected and placed in the hazardous waste container for incineration.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

G start Start: Waste Generation identify Identify Waste: (Tetrahydro-2H-thiopyran-4-YL) methanamine hydrochloride start->identify assess Assess Hazards: Irritant, Harmful (H302, H315, H319, H335) identify->assess segregate Step 1: Segregate Waste Do not mix with other chemicals. assess->segregate Is Hazardous contain Step 2: Contain & Label Use a sealed, clearly marked container. segregate->contain contact_ehs Step 3: Contact EHS Schedule a hazardous waste pickup. contain->contact_ehs incinerate Final Disposal: Off-Site Licensed Incineration contact_ehs->incinerate end End: Disposal Complete incinerate->end

References

Comprehensive Guide to Personal Protective Equipment for Handling (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride (CAS No. 1013393-94-3). The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

Therefore, a conservative approach is mandated. We must assume this compound is, at a minimum, a potent irritant to the skin, eyes, and respiratory tract. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.[3] The causality for these hazards lies in the reactivity of the amine functional group and the acidic nature of the hydrochloride salt.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE strategy is essential to prevent exposure. The selection of PPE is not merely a checklist but a dynamic risk assessment based on the specific procedure being performed.

Eye and Face Protection: The First Line of Defense
  • Mandatory Use: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory where this chemical is present.

  • Elevated Risk Scenarios: When handling the solid powder (weighing, transferring) or working with solutions where splashing is possible, a higher level of protection is required.

    • Chemical Splash Goggles: These provide a seal around the eyes, offering superior protection against airborne particulates and liquid splashes.

    • Face Shield: For procedures with a significant risk of splashing or energetic reactions, a full-face shield must be worn over safety glasses or goggles.[4] A face shield alone is insufficient.[4]

Skin and Body Protection: Preventing Dermal Contact
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required at all times.[4] This protects against incidental contact and minor spills.

  • Gloves: The choice of glove material is critical. Disposable nitrile gloves provide good splash protection against a broad range of chemicals and are suitable for handling this compound.[5]

    • Glove Inspection: Always inspect gloves for tears or pinholes before use.[6]

    • Double Gloving: For handling larger quantities or during prolonged procedures, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

    • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and wash your hands thoroughly.[3][7]

  • Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect the skin on the lower body and feet.[4]

Respiratory Protection: Mitigating Inhalation Risk

The fine particulate nature of a solid hydrochloride salt presents a significant inhalation hazard.

  • Engineering Controls: The primary method for controlling airborne hazards is through engineering controls.[3] Always handle the solid form of this compound inside a certified chemical fume hood.[8]

  • When Respirators are Necessary: If engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator or a higher-level cartridge respirator may be necessary.[5] Use of respirators requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a self-validating system for safe handling, from preparation to cleanup.

Step 1: Preparation and Pre-Handling Inspection

  • Verify the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it within the fume hood to minimize movement in and out of the containment area.

  • Don your complete PPE ensemble: lab coat, chemical splash goggles, and nitrile gloves.

Step 2: Aliquoting the Solid Compound

  • Perform all weighing and transfers of the solid powder deep within the chemical fume hood.

  • To prevent dust generation, handle the material gently. Do not pour it from a height. Use a spatula for transfers.

  • Close the primary container immediately after dispensing the required amount.

Step 3: Post-Handling and Decontamination

  • Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated, using a solvent-moistened towel (e.g., 70% ethanol).

  • Dispose of the contaminated towel and any disposable materials (like weigh boats) in a designated hazardous waste container.[8]

Step 4: Doffing (Removing) PPE

  • Remove PPE in an order that minimizes cross-contamination. A common procedure is:

    • Remove outer gloves (if double-gloving).

    • Remove face shield and/or goggles.

    • Remove lab coat.

    • Remove inner gloves.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

PPE Selection Summary Table
Task / OperationEye/Face ProtectionHand ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile Gloves (Single)Not Required
Weighing/Transferring Solid Chemical Splash GogglesNitrile Gloves (Double)Chemical Fume Hood (Mandatory)
Preparing Solutions (<100 mL) Chemical Splash GogglesNitrile Gloves (Single)Chemical Fume Hood (Mandatory)
Large Scale Operations (>1L) or Splash Risk Face Shield over GogglesNitrile Gloves (Double)Chemical Fume Hood (Mandatory)
Spill Cleanup Chemical Splash GogglesHeavy-duty Nitrile GlovesN95 Respirator (or higher)

Emergency and Disposal Plan

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). For a larger spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated PPE and Chemical Waste

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled hazardous waste container.[8] The label should include the full chemical name.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[10]

  • Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8]

  • Waste Segregation: Store chemical waste away from incompatible materials, such as strong oxidizing agents.[11] Contact your EHS department for pickup and final disposal.[8]

Visual Workflow Diagrams

The following diagrams illustrate the logical flow for PPE selection and the handling/disposal process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Prepare to Handle Chemical AssessTask Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Splash Potential? Start->AssessTask Eye Eye Protection: - Minimum: Safety Glasses - Splash Risk: Goggles/Face Shield AssessTask->Eye Hand Hand Protection: - Nitrile Gloves - Double-glove for large qty AssessTask->Hand Body Body/Skin Protection: - Lab Coat - Long Pants, Closed Shoes AssessTask->Body Resp Respiratory Protection: - Primary: Fume Hood - Spill: Respirator AssessTask->Resp Proceed Proceed with Task

Caption: Decision workflow for selecting appropriate PPE.

Handling_Disposal_Workflow Prep 1. Don Full PPE (Goggles, Gloves, Lab Coat) Handle 2. Handle Chemical in Fume Hood Prep->Handle Decon 3. Decontaminate Surfaces & Tools Handle->Decon Waste 4. Segregate Waste (Solid, Liquid, Sharps) Decon->Waste Label 5. Label Hazardous Waste Container Waste->Label Doff 6. Doff PPE Correctly Label->Doff Wash 7. Wash Hands Thoroughly Doff->Wash

Caption: Procedural flow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.